1,3-Bis(2-hydroxyethyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-hydroxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c8-3-1-6-5(10)7-2-4-9/h8-9H,1-4H2,(H2,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYGJAFGQWTAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065886 | |
| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |
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Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15438-70-7 | |
| Record name | N,N′-Bis(2-hydroxyethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15438-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |
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| Record name | 1,3-Bis(2-hydroxyethyl)urea | |
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| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |
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| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
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| Record name | NN'-Bis(2-hydroxyethyl)urea | |
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Foundational & Exploratory
Foreword: Understanding the Versatility of a Unique Hydroxyalkylurea
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(2-hydroxyethyl)urea
To the dedicated researcher, the innovative scientist, and the forward-thinking drug development professional, this guide offers a comprehensive exploration of this compound. This molecule, while seemingly simple in structure, presents a fascinating interplay of reactivity and stability, stemming from the synergistic presence of a urea backbone and terminal hydroxyl groups. Its significance extends from the foundational world of polymer science to the intricate landscape of medicinal chemistry. This document is designed not merely to list properties but to provide a causal understanding of its behavior, empowering you to leverage this compound's full potential in your work. We will delve into its synthesis, reactivity, and applications, grounded in established scientific principles and validated protocols.
Core Molecular Profile and Physicochemical Properties
This compound, also known as N,N'-Bis(2-hydroxyethyl)urea or Diethanolurea, is a symmetrically substituted urea derivative.[1] The presence of two primary alcohol functionalities at either end of the molecule dictates its physical properties, particularly its polarity, solubility, and capacity for hydrogen bonding. These characteristics are fundamental to its application as a crosslinking agent, plasticizer, and chemical intermediate.
The molecular structure consists of a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with a 2-hydroxyethyl group. This arrangement allows for significant hydrogen bonding, both as a donor (from the N-H and O-H groups) and as an acceptor (at the oxygen and nitrogen atoms), contributing to its solid state at room temperature and its solubility characteristics.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15438-70-7 | [1][2] |
| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Appearance | Off-white to light beige solid | [1][3] |
| Melting Point | 81 - 83 °C | [3][4] |
| Boiling Point | 445.1 °C at 760 mmHg (Predicted) | [1][5] |
| Density | ~1.226 g/cm³ (Predicted) | [1][3] |
| Solubility | Slightly soluble in DMSO | [1][3] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions |
Synthesis Pathways: A Tale of Two Precursors
The synthesis of this compound is primarily achieved through two well-established condensation reactions. The choice of method often depends on desired yield, purity requirements, and the availability of starting materials.
Method A: Reaction of Urea with Ethanolamine
This classical approach involves the condensation of urea with two equivalents of ethanolamine at elevated temperatures. The reaction proceeds via nucleophilic attack of the ethanolamine's amino group on the carbonyl carbon of urea, leading to the displacement of ammonia.
Causality Behind Experimental Choices:
-
Temperature Control: The reaction is typically conducted at temperatures between 115°C and 140°C.[2][4] Lower temperatures result in impractically slow reaction rates, while excessively high temperatures can promote the formation of unwanted byproducts and decomposition.
-
Ammonia Removal: The continuous removal of gaseous ammonia is crucial to drive the equilibrium towards the product side, thereby maximizing the yield.[2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidative side reactions that could compromise the purity of the final product.[4]
Method B: Reaction of Urea with Ethylene Carbonate
An alternative and often more efficient method utilizes ethylene carbonate as the hydroxyethylating agent. This pathway avoids the generation of ammonia, instead releasing carbon dioxide, which is easily removed from the reaction vessel.
Causality Behind Experimental Choices:
-
Molar Ratio: A molar ratio of 1:2 (urea to ethylene carbonate) is stoichiometric for the formation of the desired product.[4]
-
Catalysis for Efficiency: The use of synthetic zeolite catalysts is a significant process enhancement. Zeolites provide a large surface area and active sites that can dramatically increase the reaction rate and boost the final yield to as high as 98%, while significantly shortening the reaction time.[2][4]
-
Reaction Monitoring: The reaction's completion is conveniently monitored by tracking the cessation of carbon dioxide evolution. This can be done by bubbling the off-gas through a solution of barium hydroxide and observing the end of barium carbonate precipitation.[4]
Caption: Synthesis routes for this compound.
Experimental Protocol: Zeolite-Catalyzed Synthesis from Urea and Ethylene Carbonate
This protocol is a self-validating system, where the yield and purity of the final product confirm the efficacy of the catalytic approach.
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler containing a barium hydroxide solution.
-
Charge Reactants: To the flask, add urea (1.0 mol), ethylene carbonate (2.0 mol), and synthetic zeolite catalyst (containing 0.4-0.9 wt% sodium oxide) in an inert atmosphere.[4]
-
Reaction Execution: Heat the mixture with stirring to 140-150°C.[4] Maintain this temperature and monitor the gas bubbler. The reaction is complete when the evolution of carbon dioxide ceases, indicated by the absence of further barium carbonate precipitate. The typical duration is significantly reduced by the catalyst, often to 3-5 hours.[4]
-
Catalyst Removal: After cooling the reaction mixture, filter the hot solution to remove the zeolite catalyst.[4]
-
Purification: The resulting product is often of high purity. For exacting applications, recrystallization from methanol can be performed to yield a white crystalline solid.[4]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and melting point analysis. The melting point should be sharp and consistent with the literature value (approx. 81°C).[4]
Chemical Reactivity and Stability Profile
The reactivity of this compound is dominated by the urea and hydroxyl functional groups.
-
Thermal Decomposition: Like urea itself, this compound can decompose at elevated temperatures. While specific studies on its decomposition are limited, analogies can be drawn from related compounds. Decomposition is expected to release ammonia and potentially other by-products.[2] Upon heating, urea and its derivatives can form biuret, triuret, and eventually polymerize into species like cyanuric acid, releasing ammonia and carbon dioxide in the process.[6]
-
Reactivity with Ammonia: The compound has been shown to react with excess ammonia at temperatures of 125°C to 150°C, suggesting the reversibility of its formation from ethanolamine under certain conditions.[2][7]
-
Hydrolysis: The urea linkage is susceptible to hydrolysis under strong acidic or basic conditions, though it is generally stable at neutral pH.
-
Incompatibilities: It is incompatible with strong oxidizing agents.[8]
-
Storage and Stability: The compound is stable under recommended storage conditions. For long-term integrity, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials.[8]
Key Applications Across Scientific Disciplines
The bifunctional nature of this compound makes it a valuable component in various fields.
Caption: Major application areas of this compound.
-
Polymer Chemistry: A primary industrial use is as a modifier and plasticizer for urea-formaldehyde resins.[2][7] The incorporation of its flexible hydroxyethyl chains into the rigid polymer network enhances flexibility and reduces brittleness, improving the mechanical properties of the final material.[2]
-
Medicinal Chemistry: The molecule is structurally related to several biologically active compounds and has been investigated for its own potential therapeutic applications.[2] It is a known impurity or potential intermediate in the synthesis of water-soluble nitrosourea analogs like 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HECNU), which has been studied for its antineoplastic activity.[2]
-
Cosmetic Formulations: In cosmetics, it can be used as a stabilizing agent and to enhance skin hydration and moisture retention, functioning as a humectant.[]
Safety, Handling, and Hazard Profile
As with any chemical reagent, a thorough understanding of its hazard profile is essential for safe handling. This compound is classified as hazardous under GHS.
-
GHS Hazard Classification:
Table 2: GHS Precautionary Statements for Safe Handling
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |
| P264 | Wash hands thoroughly after handling.[10] |
| P270 | Do not eat, drink or smoke when using this product.[10] |
| P280 | Wear protective gloves/eye protection/face protection.[10][11] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[10] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[10] |
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory problems occur.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if possible. If eye irritation persists, get medical advice.[10][11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[10]
Hazardous Decomposition Products: Under fire conditions, decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8]
Conclusion
This compound is a compound of significant utility, bridging the gap between bulk polymer applications and specialized uses in medicinal and cosmetic science. Its properties are a direct result of its molecular architecture—a stable urea core functionalized with reactive hydroxyl groups. Understanding the established synthesis protocols, particularly the highly efficient zeolite-catalyzed reaction with ethylene carbonate, allows for its reliable production. A comprehensive awareness of its reactivity, stability, and safety profile is paramount for its effective and safe application in research and development. This guide serves as a foundational resource, providing the necessary technical insights to harness the full potential of this versatile chemical.
References
- 1. N,N'-BIS(2-HYDROXYETHYL)-UREA - Safety Data Sheet [chemicalbook.com]
- 2. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 3. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]
- 4. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 5. N,N'-Bis(2-hydroxyethyl)urea | CAS#:15438-70-7 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to the Molecular Structure of 1,3-Bis(2-hydroxyethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,3-Bis(2-hydroxyethyl)urea, a symmetrical di-substituted urea derivative, holds significant interest across various scientific and industrial domains. Its unique molecular architecture, characterized by a central urea moiety flanked by two hydroxyethyl chains, imparts a desirable combination of polarity, hydrogen bonding capability, and reactivity. This guide serves as a comprehensive technical resource, delving into the core aspects of its molecular structure, synthesis, and characterization. By providing a detailed exploration of its spectroscopic signature, three-dimensional conformation, and functional properties, we aim to equip researchers and professionals with the foundational knowledge necessary for its application in polymer chemistry, cosmetic science, and beyond. This document is structured to offer not just a recitation of facts, but a causal understanding of the molecule's behavior, grounded in authoritative scientific principles.
Molecular Identity and Physicochemical Properties
This compound, also known as N,N'-bis(2-hydroxyethyl)urea, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 15438-70-7 | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 81-82 °C | [4] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Solubility | Soluble in water | General Knowledge |
The presence of four hydrogen bond donors (two -OH groups and two N-H groups) and three acceptors (one C=O group and two -OH groups) dictates its high polarity and water solubility.[1] These functional groups are central to its utility as a humectant and a modifier in polymer systems.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through the condensation reaction of urea with either ethanolamine or ethylene carbonate. The following protocol details a widely cited method utilizing ethanolamine, which proceeds via the displacement of ammonia.[4]
Experimental Protocol: Synthesis via Urea and Ethanolamine Condensation
Objective: To synthesize this compound with a high yield and purity.
Materials:
-
Urea (reagent grade)
-
Ethanolamine (reagent grade)
-
Methanol (for crystallization)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
-
Heating mantle with a magnetic stirrer
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine urea and ethanolamine in a 1:2 molar ratio.
-
Heating and Reaction: Heat the mixture with stirring to 135°C for 2 hours. This initial phase allows for the initiation of the condensation reaction.
-
Temperature Increase and Ammonia Removal: Increase the temperature to 140°C and maintain for 6 hours.[1] During this period, gaseous ammonia (NH₃) will be evolved as a byproduct. It is crucial to ensure the permanent removal of ammonia from the reaction vessel to drive the equilibrium towards product formation. This can be achieved by a gentle flow of an inert gas (e.g., nitrogen or argon) through the apparatus or by connecting the gas outlet to a fume hood.
-
Purification by Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by recrystallization from methanol.[4] Dissolve the crude product in a minimal amount of hot methanol and then allow it to cool slowly to form crystals of this compound.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to remove any residual solvent.
Expected Yield: 76% by mass.[4]
Diagram of the Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Elucidation of the Molecular Structure
The precise arrangement of atoms and bonds in this compound is fundamental to understanding its chemical behavior. This section details the spectroscopic and structural analysis of the molecule.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The methylene protons adjacent to the nitrogen atoms (-NH-CH₂-) and those adjacent to the hydroxyl groups (-CH₂-OH) will appear as triplets due to coupling with the neighboring methylene and NH/OH protons, respectively. The NH and OH protons will likely appear as broad singlets or triplets, depending on the solvent and concentration, due to exchange and coupling.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. We anticipate three distinct signals corresponding to the carbonyl carbon (C=O), the methylene carbons bonded to nitrogen (-NH-CH₂-), and the methylene carbons bonded to the hydroxyl group (-CH₂-OH). The carbonyl carbon will be the most downfield signal due to the deshielding effect of the double-bonded oxygen.
The IR spectrum reveals the vibrational modes of the functional groups within the molecule. Key characteristic absorption bands for this compound include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H stretching | Amide |
| ~3200-3500 | O-H stretching (broad) | Alcohol |
| ~2850-2960 | C-H stretching | Alkane |
| ~1630-1680 | C=O stretching (Amide I) | Urea |
| ~1520-1570 | N-H bending (Amide II) | Urea |
| ~1050-1150 | C-O stretching | Alcohol |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z ratio of 148. Common fragmentation patterns would involve the loss of water (m/z 130), a hydroxyethyl group (m/z 103), or cleavage of the C-N bonds.
Three-Dimensional Structure and Conformational Analysis
Diagram of the Molecular Structure and Key Functional Groups:
Caption: 2D representation of this compound.
Applications and Mechanisms of Action
The molecular structure of this compound directly influences its primary applications.
Plasticizer for Urea-Formaldehyde Resins
In urea-formaldehyde (UF) resins, which are rigid and brittle thermosetting polymers, this compound acts as a plasticizer. Its flexible hydroxyethyl chains can intercalate between the polymer chains, increasing the free volume and reducing intermolecular forces. This allows for greater polymer chain mobility, resulting in increased flexibility and reduced brittleness of the final resin product. The hydroxyl groups can also form hydrogen bonds with the UF resin, ensuring good compatibility and preventing phase separation.
Humectant in Cosmetic Formulations
As a humectant, this compound attracts and retains moisture from the atmosphere. The numerous hydrogen bonding sites on the molecule, particularly the hydroxyl groups, readily interact with water molecules. When applied to the skin in a cosmetic formulation, it helps to hydrate the stratum corneum by drawing water to the skin's surface and reducing transepidermal water loss.
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[5] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling the solid material. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The molecular structure of this compound, with its central urea core and flexible hydroxyethyl arms, is the key to its versatile functionality. A thorough understanding of its synthesis, spectroscopic properties, and three-dimensional nature is essential for its effective utilization in research and industrial applications. This guide has provided a detailed overview of these aspects, offering a solid foundation for further investigation and application development. The continued exploration of this and similar molecules holds promise for the creation of advanced materials and formulations with tailored properties.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. This compound | 15438-70-7 [sigmaaldrich.cn]
- 3. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea | C9H20N2O5 | CID 54130249 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7): Properties, Synthesis, and Applications for the Research Professional
Introduction: Unveiling a Multifaceted Molecule
1,3-Bis(2-hydroxyethyl)urea, registered under CAS number 15438-70-7, is a chemical compound that, while not a household name, holds significant relevance across diverse scientific and industrial fields. From its application as a key component in polymer chemistry to its critical role as a process impurity in the manufacturing of life-saving pharmaceuticals, a thorough understanding of this molecule is indispensable for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, synthesis methodologies, and varied applications, with a particular focus on its implications for the pharmaceutical industry.
Physicochemical Properties: A Quantitative Overview
This compound is a solid at room temperature, appearing as an off-white to light beige powder or as colorless crystals.[1] Its chemical structure, characterized by a central urea moiety flanked by two hydroxyethyl groups, imparts a high degree of polarity and hydrogen bonding capability. This structure dictates its physical and chemical behavior, including its solubility and thermal stability. A summary of its key properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 15438-70-7 | [1] |
| Molecular Formula | C₅H₁₂N₂O₃ | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Synonyms | N,N'-Bis(2-hydroxyethyl)urea, Diethylolurea | [2] |
| Appearance | Off-white to light beige solid | [1] |
| Melting Point | 83 °C | [1] |
| Boiling Point | 445.1 ± 30.0 °C (Predicted) | [1] |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | DMSO (Slightly) | [1][2] |
| pKa | 13.09 ± 0.46 (Predicted) | [1][2] |
| InChI Key | KSYGJAFGQWTAFW-UHFFFAOYSA-N | [3] |
Synthesis of this compound: Methodologies and Mechanisms
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of urea with a C2 synthon. The choice of methodology often depends on the desired yield, purity, and process scalability. Two prevalent methods are detailed below.
Method 1: Condensation of Urea with Ethanolamine
This method involves the direct condensation of urea with ethanolamine. The reaction proceeds at elevated temperatures, leading to the formation of this compound and the liberation of ammonia gas.
Experimental Protocol
-
Combine urea and an excess of ethanolamine in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture to 135°C and maintain for 2 hours under a constant, gentle stream of inert gas to facilitate the removal of evolved ammonia.[4]
-
Increase the temperature to 140°C and continue the reaction for an additional 6 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield colorless crystals of this compound.[1]
Caption: Synthesis via condensation of urea and ethanolamine.
Method 2: Reaction of Urea with Ethylene Carbonate
An alternative and efficient method utilizes ethylene carbonate as the reactant with urea. This pathway is catalyzed by synthetic zeolites and offers high yields and shorter reaction times.
Experimental Protocol
-
In a reaction flask, combine urea and ethylene carbonate in a 1:2 molar ratio.
-
Add a catalytic amount of a synthetic zeolite containing sodium oxide and optionally potassium oxide.
-
Heat the mixture to 140-150°C with stirring until the evolution of carbon dioxide ceases.
-
After the reaction is complete, the solid catalyst is removed by filtration.
-
The resulting product is of high purity.
Applications in Research and Industry
The unique chemical structure of this compound lends itself to a variety of applications, ranging from materials science to cosmetics and pharmaceuticals.
Polymer Chemistry and Material Science
In the realm of polymer chemistry, this compound serves as a valuable plasticizer in urea-formaldehyde resins.[5] Its incorporation into the polymer matrix enhances flexibility and reduces brittleness. Furthermore, its bifunctional nature, with two hydroxyl groups, allows it to act as a crosslinking agent in the formulation of adhesives and coatings, thereby improving their thermal stability and mechanical properties.[5]
Cosmetic Formulations
Within the cosmetic industry, this compound is utilized as a stabilizing and hydrating agent .[6] Its hygroscopic nature allows it to attract and retain moisture, enhancing skin hydration.
Role in Drug Development: The Carmustine Impurity
For professionals in drug development, a critical aspect of this compound is its status as a known impurity in the synthesis of the anticancer drug Carmustine (BCNU). Carmustine is a nitrosourea alkylating agent used in chemotherapy. The synthesis of Carmustine can produce this compound as a byproduct. Given the stringent regulatory requirements for pharmaceutical purity, the detection, quantification, and control of such impurities are of paramount importance to ensure the safety and efficacy of the final drug product.
The presence of impurities can potentially impact the stability of the active pharmaceutical ingredient (API). While specific studies on the kinetic effects of this compound on Carmustine degradation are not extensively documented in publicly available literature, it is a fundamental principle of pharmaceutical science that impurities can alter the degradation profile of a drug. Therefore, robust analytical methods are essential to monitor its levels in Carmustine preparations.
Caption: Role as a process impurity in Carmustine synthesis.
Analytical Characterization
A suite of analytical techniques is employed for the identification and quantification of this compound. The choice of method depends on the matrix in which the compound is present and the required sensitivity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity.[4][7]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.[4][7]
-
Mass Spectrometry (MS) : Coupled with techniques like Gas Chromatography (GC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.[5]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound, particularly in the context of pharmaceutical impurity profiling. A typical method would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier, and UV detection.[8]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS 15438-70-7) is a molecule with a diverse range of applications, underscoring the importance of understanding its fundamental properties. For researchers in materials science and cosmetics, it offers valuable functionalities as a plasticizer, crosslinker, and humectant. For professionals in the pharmaceutical industry, particularly those involved in the development and manufacturing of nitrosourea-based chemotherapeutics like Carmustine, a comprehensive knowledge of this compound as a potential impurity is crucial for ensuring drug quality, safety, and regulatory compliance. The synthetic routes and analytical methods detailed in this guide provide a solid foundation for scientists working with this versatile chemical.
References
- 1. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]
- 2. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]
- 3. This compound | 15438-70-7 [sigmaaldrich.com]
- 4. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of N,N'-bis(2-hydroxyethyl)urea: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of N,N'-bis(2-hydroxyethyl)urea, a versatile compound with applications in pharmaceuticals and cosmetics. This document delves into the core synthetic methodologies, providing not just procedural steps but also the underlying chemical principles and mechanistic insights that govern these transformations. By offering a detailed exploration of the reaction pathways, experimental protocols, and characterization data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize, purify, and characterize this important molecule.
Introduction: Unveiling N,N'-bis(2-hydroxyethyl)urea
N,N'-bis(2-hydroxyethyl)urea, also known as 1,3-bis(2-hydroxyethyl)urea, is a symmetrically substituted urea derivative characterized by the presence of two hydroxyethyl groups attached to its nitrogen atoms. Its utility spans various industrial and scientific domains, from being a key component in the production of polyurethane foams to acting as a stabilizing and hydrating agent in cosmetic formulations.[1] In the pharmaceutical sector, it serves as a valuable building block in the synthesis of more complex molecules.
This guide will focus on the two predominant and industrially relevant synthetic routes for N,N'-bis(2-hydroxyethyl)urea: the reaction of urea with ethanolamine and the reaction of urea with ethylene carbonate. Each method will be presented with a detailed, step-by-step protocol, a discussion of the reaction mechanism, and insights into the critical experimental parameters that influence yield and purity.
Synthetic Methodologies: A Tale of Two Precursors
The synthesis of N,N'-bis(2-hydroxyethyl)urea is primarily achieved through two accessible and scalable pathways. The choice between these methods often depends on factors such as starting material availability, desired purity, and reaction scale.
The Urea-Ethanolamine Pathway: A Direct Amination Approach
This classical method involves the direct condensation of urea with two equivalents of ethanolamine. The reaction proceeds at elevated temperatures, leading to the formation of the desired product and the liberation of ammonia gas.
The reaction between urea and ethanolamine is not a simple nucleophilic substitution. At elevated temperatures, urea undergoes a reversible decomposition to form isocyanic acid (HNCO) and ammonia.[2] The highly reactive isocyanic acid then serves as the key electrophilic intermediate.
The mechanism can be conceptualized in the following steps:
-
Urea Decomposition: Urea is in equilibrium with isocyanic acid and ammonia. This equilibrium is shifted towards the products at higher temperatures.
-
Nucleophilic Attack: The primary amine of ethanolamine acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form N-(2-hydroxyethyl)urea as an intermediate.
-
Second Addition: A second molecule of ethanolamine reacts with another molecule of isocyanic acid (or potentially with the intermediate N-(2-hydroxyethyl)urea at higher temperatures, though the former is more likely) to yield the final product, N,N'-bis(2-hydroxyethyl)urea.
The continuous removal of ammonia from the reaction mixture is crucial to drive the equilibrium towards product formation.[3]
References
An In-Depth Technical Guide to 1,3-Bis(2-hydroxyethyl)urea: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,3-Bis(2-hydroxyethyl)urea, a versatile organic compound with significant applications in polymer chemistry and beyond. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's properties and handling.
Introduction
This compound, also known as N,N'-Bis(2-hydroxyethyl)urea, is a symmetrically disubstituted urea derivative. Its structure, featuring a central urea moiety flanked by two hydroxyethyl groups, imparts unique properties that make it a valuable component in various industrial and research applications. The presence of hydroxyl groups enhances its polarity and potential for hydrogen bonding, influencing its physical state, solubility, and reactivity. This guide will delve into the fundamental aspects of this compound, from its synthesis to its characteristic properties and primary uses.
Molecular Structure and Identification
The foundational step in understanding the behavior of any chemical compound lies in its molecular structure. This compound's structure is key to its physical and chemical properties.
Caption: Molecular Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N,N'-Bis(2-hydroxyethyl)urea, Diethanolurea |
| CAS Number | 15438-70-7[1][2] |
| Molecular Formula | C₅H₁₂N₂O₃[2] |
| Molecular Weight | 148.16 g/mol [2] |
| InChI Key | KSYGJAFGQWTAFW-UHFFFAOYSA-N[2] |
| Canonical SMILES | C(CO)NC(=O)NCCO[2] |
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various formulations. It is a solid at room temperature.[2][3]
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 81-83 °C | [1][4] |
| Boiling Point (Predicted) | 445.1 ± 30.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.09 ± 0.46 | [4] |
| Solubility | Slightly soluble in DMSO | [4] |
| Hydrogen Bond Donor Count | 4 | [2][3] |
| Hydrogen Bond Acceptor Count | 3 | [2][3] |
Chemical Properties and Reactivity
Thermal Decomposition
Like many urea derivatives, this compound can undergo thermal decomposition at elevated temperatures. This process typically involves the release of ammonia and the potential formation of condensation products such as biuret and triuret analogues.[3] Understanding the thermal stability is critical for its use in high-temperature applications, such as in polymer processing.
Reactivity with Ammonia
Studies have shown that this compound can react with excess ammonia at temperatures between 125°C and 150°C, leading to various reaction products.[2][3] This reactivity highlights the dynamic nature of the urea functional group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons of the hydroxyethyl groups, as well as the N-H protons of the urea moiety. The methylene protons adjacent to the nitrogen and hydroxyl groups would likely appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the urea group (expected in the 160-180 ppm region) and the two different methylene carbons of the hydroxyethyl chains.[5] The carbon attached to the oxygen would be deshielded and appear at a higher chemical shift compared to the carbon attached to the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibrations of the urea group.[6]
-
O-H stretching: A broad band, likely overlapping with the N-H stretch, in the 3200-3500 cm⁻¹ region, corresponding to the hydroxyl groups.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ range from the methylene groups.
-
C=O stretching (Amide I band): A strong absorption peak around 1640-1680 cm⁻¹ characteristic of the urea carbonyl group.
-
N-H bending (Amide II band): An absorption around 1550-1620 cm⁻¹.
-
C-N stretching: Bands in the 1400-1450 cm⁻¹ region.[6]
-
C-O stretching: A strong band in the 1000-1250 cm⁻¹ range from the alcohol groups.
Mass Spectrometry (MS)
In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (148.16 g/mol ). Common fragmentation patterns for ureas involve cleavage of the C-N bonds and rearrangements, which would lead to characteristic fragment ions.
Synthesis and Purification
This compound can be synthesized through several methods, primarily involving the reaction of urea with a source of the hydroxyethyl group.
Caption: General Synthesis Workflow for this compound.
Experimental Protocol: Synthesis from Urea and Ethanolamine
This protocol is based on established methods for the synthesis of hydroxyalkylureas.
Materials:
-
Urea
-
Ethanolamine
-
Reaction flask with a reflux condenser and stirrer
-
Heating mantle
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Combine urea and ethanolamine in a 1:2 molar ratio in the reaction flask.[1]
-
Maintain the reaction system under a slight positive pressure of an inert gas.
-
Heat the mixture with stirring to 115°C.[7]
-
Continue heating at this temperature for approximately 3-4 hours, or until the evolution of ammonia gas has substantially ceased.[8]
-
Allow the reaction mixture to cool, resulting in a crude product.
Experimental Protocol: Synthesis using a Catalyst
To enhance the reaction rate and yield, synthetic zeolites can be employed as catalysts.
Materials:
-
Urea
-
Ethylene Carbonate
-
Synthetic Zeolites (e.g., containing sodium and potassium oxides)
-
Reaction vessel with overhead stirring and gas outlet
Procedure:
-
Charge the reaction vessel with urea and ethylene carbonate in a 1:2 molar ratio.[1]
-
Add the synthetic zeolite catalyst.
-
Heat the mixture to 140-150°C with stirring in an inert atmosphere.[1]
-
Maintain the temperature until the evolution of carbon dioxide ceases, indicating the completion of the reaction.
-
Filter the hot reaction mixture to remove the zeolite catalyst. The filtrate contains the crude product.
Purification by Recrystallization
The crude product from the synthesis can be purified by recrystallization to obtain a white crystalline solid.
Materials:
-
Crude this compound
-
Methanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude product in a minimum amount of hot methanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals, for example, in a vacuum oven.
Applications
The unique structure of this compound lends itself to several important applications.
Polymer Chemistry
A primary application of this compound is as a plasticizer for urea-formaldehyde (UF) resins.[3][9] Plasticizers are additives that increase the flexibility and reduce the brittleness of polymers. The hydroxyl groups of this compound can form hydrogen bonds with the UF resin polymer chains, disrupting the rigid intermolecular forces and allowing for greater chain mobility. This results in a more pliable and durable material.
Medicinal and Cosmetic Chemistry
Due to its structural similarity to other biologically active compounds, this compound has been investigated for potential therapeutic applications.[3] In the field of cosmetics, the related compound hydroxyethyl urea is used as a humectant and moisturizing agent, suggesting that this compound may possess similar properties beneficial for skin and hair care formulations.[10] It is also used as a stabilizing agent in cosmetic formulations to enhance skin hydration.[6]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
Table 3: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves.
-
Use safety glasses with side shields or goggles.
-
In case of dust formation, use a NIOSH-approved respirator.
-
Wear a lab coat or other protective clothing.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Toxicological Information
Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, data on the closely related "hydroxyethyl urea" suggest low acute toxicity via oral and dermal routes. Studies on hydroxyethyl urea have also shown it to be a slight skin and eye irritant in animal models.[10] Given the structural similarities, it is prudent to handle this compound with care to avoid irritation.
Conclusion
This compound is a valuable chemical with well-defined physical and chemical properties. Its synthesis is achievable through straightforward condensation reactions, and its applications, particularly as a plasticizer, are significant in the polymer industry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and industrial settings.
References
- 1. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 8. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cir-safety.org [cir-safety.org]
Solubility Profile of 1,3-Bis(2-hydroxyethyl)urea: A Technical Guide
An In-depth Technical Guide for Scientific Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles, available data, and robust experimental protocols. Due to the limited availability of quantitative public data, this guide emphasizes the foundational principles of solubility, structural analysis, and provides a self-validating experimental workflow for determining the solubility profile in any relevant solvent system.
Introduction and Core Principles
This compound, also known as N,N'-Bis(2-hydroxyethyl)urea, is a symmetrical urea derivative with the molecular formula C₅H₁₂N₂O₃ and a molecular weight of 148.16 g/mol .[1] Its structure is characterized by a central urea moiety flanked by two hydroxyethyl groups. This unique arrangement imparts significant polarity and a high capacity for hydrogen bonding, which are the primary determinants of its solubility.
Understanding the solubility of this compound is critical for a range of applications, from its use as a plasticizer in urea-formaldehyde resins to its potential in pharmaceutical formulations and polymer chemistry.[1] The core principle governing its solubility is the maxim "like dissolves like." The presence of multiple polar functional groups—two hydroxyl (-OH) groups and a urea (-NH-C(=O)-NH-) core—dictates a strong affinity for polar solvents.
The molecule possesses four hydrogen bond donor sites (the two -OH protons and two -NH protons) and three primary hydrogen bond acceptor sites (the carbonyl oxygen and the two hydroxyl oxygens), making it an excellent candidate for dissolution in polar protic solvents like water and alcohols.[1]
Molecular Interactions and Solubility: A Theoretical Framework
The dissolution of this compound is an enthalpically driven process in polar solvents, where the energy released from strong solute-solvent interactions (solvation) overcomes the solute-solute interactions in the crystal lattice.
Caption: Dissolution mechanism of this compound (BHEU).
In this process:
-
Lattice Disruption: Energy is required to break the intermolecular hydrogen bonds holding the this compound molecules together in their solid crystalline state.
-
Solvent Cavity Formation: Energy is used to separate solvent molecules to create space for the solute molecule.
-
Solvation: Strong hydrogen bonds form between the hydroxyl and urea groups of the solute and the polar solvent molecules (e.g., water, methanol). This energy release is the primary driver for dissolution.
Solubility Profile of this compound
Table 1: Summary of Solubility Data and Predictions
| Solvent | Solvent Type | Polarity Index | Known / Predicted Solubility | Rationale & Citations |
| Water | Polar Protic | 10.2 | Soluble | Stated as soluble. The high polarity and extensive H-bonding capacity support high solubility. A calculated value of 1.5 g/L at 25°C exists, but this appears low and may not reflect experimental results.[4] |
| Methanol | Polar Protic | 5.1 | Soluble (especially when heated) | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room/cold temperatures.[1][5] |
| Ethanol | Polar Protic | 4.3 | Predicted Soluble | Structurally similar to methanol, though slightly less polar. Expected to readily dissolve the compound. The related compound, urea, is soluble in ethanol.[6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Slightly Soluble | Several chemical suppliers list the solubility in DMSO as "slight".[5][8] |
| Glycerol | Polar Protic | 7.9 | Predicted Highly Soluble | Glycerol's three hydroxyl groups make it an excellent H-bonding partner. The parent compound, urea, is highly soluble in glycerol. |
| Acetone | Polar Aprotic | 5.1 | Predicted Sparingly Soluble | Lacks hydrogen bond donor capability, which will limit its ability to solvate the -OH and -NH groups effectively compared to protic solvents. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Predicted Sparingly to Insoluble | Used as an anti-solvent in a methanol/ethyl acetate recrystallization mixture, indicating low solubility.[5][9] |
| Hexane / Toluene | Nonpolar | 0.1 / 2.4 | Predicted Insoluble | The significant polarity mismatch between the solute and these nonpolar solvents prevents effective solvation. |
Experimental Protocol for Solubility Determination
Given the data scarcity, an experimental approach is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound.
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Isothermal shaker or magnetic stirrer with temperature control (e.g., water bath)
-
Thermostatically controlled oven
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringes (1-5 mL) with syringe filters (0.22 or 0.45 µm, solvent-compatible)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.
Safety Precautions
-
This compound can cause skin and eye irritation and may be harmful if swallowed.[2] Handle with appropriate PPE in a well-ventilated area or chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for each solvent and handle accordingly.
Experimental Workflow
Caption: Isothermal Equilibrium Method for Solubility Determination.
Step-by-Step Procedure
-
Preparation: To a tared glass vial, add a known mass of the chosen solvent (e.g., 5.00 g). Add an excess of this compound (enough so that a significant amount of undissolved solid remains at equilibrium). Seal the vial tightly.
-
Equilibration: Place the vial in an isothermal shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Visual confirmation of undissolved solid should be made.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature bath for at least 4 hours to allow the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Withdraw an aliquot (approx. 1-2 mL) of the clear supernatant using a syringe fitted with a compatible filter. This step is critical to ensure no solid particulates are transferred.
-
Gravimetric Measurement: Dispense the filtered sample into a pre-weighed, dry vial. Immediately record the total mass (vial + saturated solution). The mass of the solution is determined by subtraction.
-
Solvent Removal: Place the vial in an oven at a moderate temperature (e.g., 70-80°C) until the solvent has completely evaporated and the mass of the dried solute is constant.
-
Calculation: The solubility (S) in grams of solute per 100 g of solvent is calculated as: S = (mass of dried solute / (mass of saturated solution - mass of dried solute)) * 100
-
Data Validation: Repeat the measurement at least three times for each solvent and temperature to ensure reproducibility. The results can then be used to plot a solubility curve as a function of temperature.
Conclusion
This compound is a highly polar molecule with a strong propensity for hydrogen bonding. Its solubility profile is dominated by its affinity for polar protic solvents, such as water and alcohols. While quantitative data is sparse, qualitative evidence and chemical theory strongly support its high solubility in these systems and poor solubility in nonpolar media. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust and reliable method for generating this critical data in-house.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. CAS # 15438-70-7, N,N'-Bis(2-hydroxyethyl)urea, 1,3-Di(beta-hydroxyethyl)urea, Diethanolurea, Diethylolurea, N,N'-Bis(2-hydroxyethyl)urea, N,N'-Di(2-hydroxyethyl)urea, NSC 75436 - chemBlink [chemblink.com]
- 5. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-BIS(2-HYDROXYETHYL)-UREA - Safety Data Sheet [chemicalbook.com]
- 9. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]
An In-Depth Technical Guide to the Thermal Stability of 1,3-Bis(2-hydroxyethyl)urea
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7), a symmetrically disubstituted urea derivative. In the absence of direct, publicly available thermal analysis data for this specific compound, this guide synthesizes information from foundational principles of urea chemistry, data from analogous structures, and established analytical methodologies to present a scientifically grounded assessment. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this and related compounds. This document details the theoretical underpinnings of its decomposition, outlines robust experimental protocols for its characterization, and provides insights into the interpretation of the resulting data.
Introduction to this compound
This compound, with the molecular formula C₅H₁₂N₂O₃, is a derivative of urea featuring a 2-hydroxyethyl group attached to each nitrogen atom. Its structure, containing both urea and alcohol functionalities, makes it a subject of interest in various applications, including as a precursor in polymer synthesis, a component in formulations, and a potential building block in medicinal chemistry. The thermal stability of this compound is a critical parameter, dictating its processing conditions, storage, and ultimate performance in thermally sensitive applications. Understanding its decomposition profile is paramount for ensuring product quality, safety, and efficacy.
The Foundation: Thermal Decomposition of Unsubstituted Urea
To comprehend the thermal behavior of this compound, it is essential to first understand the well-documented, albeit complex, thermal decomposition of urea itself. The pyrolysis of urea is a multi-stage process that is highly dependent on experimental conditions such as heating rate and atmosphere.
The decomposition generally initiates after its melting point (around 133-135°C). The primary decomposition reaction involves the formation of ammonia (NH₃) and isocyanic acid (HNCO)[1].
(1) (NH₂)₂CO → NH₃ + HNCO
Isocyanic acid is highly reactive and can further react with undcomposed urea to form by-products such as biuret and triuret at temperatures above 152°C[1][2][3]. At higher temperatures (above 190°C), these intermediates decompose to form more stable cyclic compounds like cyanuric acid, as well as ammelide and ammeline[1][3]. The ultimate decomposition products are primarily ammonia, carbon dioxide, and nitrogen oxides, depending on the atmosphere[1].
Thermogravimetric analysis (TGA) of urea typically shows a significant mass loss between 160°C and 250°C, corresponding to the initial decomposition and formation of biuret[2]. Further mass loss stages at higher temperatures are associated with the decomposition of these intermediates.
Core Principles of Thermal Analysis Techniques
A robust evaluation of thermal stability relies on a suite of analytical techniques. The choice of a specific method, or a combination thereof, is dictated by the specific information required.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures, quantifying mass loss at different stages, and assessing the overall thermal stability of a material. When coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), it allows for the identification of evolved gaseous decomposition products.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For decomposition, DSC can reveal whether the process is endothermic (heat is absorbed) or exothermic (heat is released), providing valuable mechanistic insights.
Experimental Workflow: A Self-Validating System
A comprehensive thermal analysis workflow should be designed to be self-validating, where data from one technique corroborates and expands upon the findings of another.
Caption: A typical workflow for comprehensive thermal analysis.
Predicted Thermal Stability of this compound: An Analog-Based Approach
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes on Thermal Stability |
| Urea | 60.06 | 133-135 | Decomposes above 152°C into NH₃ and HNCO, with further reactions to form biuret and cyanuric acid[1][2]. |
| N,N'-Dimethylurea | 88.11 | 103-106 | Used as an intermediate in various syntheses; ethyl and phenyl substituents are noted to enhance thermal stability[4][5]. |
| N,N'-Diethylurea | 116.16 | 112-113 | A symmetric dialkylurea, serves as a close structural analog without the hydroxyl groups[6][7][8]. |
| (2-Hydroxyethyl)urea | 104.11 | 164-169 | The mono-substituted analog, indicating that the hydroxyethyl group may influence the crystal lattice and melting point[9][10]. |
Based on these analogs, we can make the following expert predictions:
-
Melting Point: The melting point of this compound is reported to be around 81-83°C. The presence of two hydroxyl groups allows for extensive hydrogen bonding, which typically increases the melting point compared to non-hydroxylated analogs like N,N'-diethylurea.
-
Decomposition Onset: The decomposition of N,N'-disubstituted ureas is known to proceed via the formation of an isocyanate and an amine. This pathway generally requires higher temperatures than the initial decomposition of unsubstituted urea. Therefore, it is anticipated that this compound will exhibit a higher onset of decomposition temperature compared to urea, likely in the range of 180-250°C.
-
Influence of the Hydroxyethyl Group: The terminal hydroxyl groups may introduce additional decomposition pathways, such as intramolecular cyclization or dehydration reactions, which could occur concurrently with or subsequent to the primary urea bond cleavage.
Proposed Decomposition Pathway
The most plausible primary thermal decomposition pathway for this compound involves the cleavage of one of the C-N bonds, facilitated by an intramolecular hydrogen transfer, to yield 2-hydroxyethyl isocyanate and ethanolamine. This is consistent with the established mechanism for other N,N'-disubstituted ureas.
(2) HO(CH₂)₂NH-CO-NH(CH₂)₂OH → HO(CH₂)₂-N=C=O + H₂N(CH₂)₂OH
-
2-Hydroxyethyl isocyanate: This is a reactive intermediate. It can potentially polymerize or undergo further reactions.
-
Ethanolamine: A stable primary amine.
Secondary reactions are also likely to occur at elevated temperatures:
-
Self-reaction of 2-hydroxyethyl isocyanate: Isocyanates can react with each other to form dimers (uretdiones) or trimers (isocyanurates).
-
Reaction with hydroxyl groups: The isocyanate can react with the hydroxyl group of another molecule of this compound, ethanolamine, or even itself to form urethane linkages.
-
Intramolecular cyclization: The 2-hydroxyethyl isocyanate could potentially cyclize to form 2-oxazolidinone.
Caption: Proposed primary and secondary thermal decomposition pathways.
Recommended Experimental Protocols
To empirically determine the thermal stability of this compound, the following detailed protocols are recommended.
Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the onset of decomposition, peak decomposition temperatures, and residual mass.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the sample is dry by placing it in a vacuum oven at 40°C for at least 4 hours to remove any residual moisture, which could interfere with the analysis.
-
Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan. An accurate sample mass is crucial for quantitative analysis.
-
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal decomposition without oxidative side reactions.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
-
-
-
Data Analysis:
-
Plot the percentage mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset) using the tangent method.
-
Determine the peak decomposition temperature(s) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the melting point, enthalpy of fusion, and the thermal nature (endothermic/exothermic) of the decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan. Hermetic sealing is important to contain any evolved gases during the initial stages of decomposition, ensuring accurate enthalpy measurements.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Determine the melting point (T_melt) from the peak of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.
-
Identify and characterize the thermal events associated with decomposition (endothermic or exothermic peaks) and integrate their peak areas to determine the enthalpy of decomposition (ΔH_decomp).
-
Conclusion
While direct experimental data on the thermal stability of this compound is sparse, a robust scientific assessment can be formulated based on the well-established principles of urea chemistry and the analysis of structural analogs. It is predicted that this compound will exhibit a distinct thermal profile, characterized by a primary decomposition pathway yielding 2-hydroxyethyl isocyanate and ethanolamine. The presence of hydroxyl groups likely influences its melting behavior and may introduce secondary reaction pathways. The experimental protocols detailed herein provide a rigorous framework for the empirical validation of these predictions, enabling a comprehensive characterization of its thermal stability. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions in the development and application of this versatile compound.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-Dimethylurea | C3H8N2O | CID 7293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-Dimethylurea, 98% | Fisher Scientific [fishersci.ca]
- 6. Urea, N,N'-diethyl- [webbook.nist.gov]
- 7. Urea, N,N'-diethyl- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hydroxyethyl urea, CAS# 2078-71-9; 1320-51-0 Green-Mountain Chem [green-mountainchem.com]
A Comprehensive Technical Guide to the Safe Handling of 1,3-Bis(2-hydroxyethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7) is a chemical compound utilized in various industrial and research applications, including as a plasticizer in urea-formaldehyde resins and in medicinal chemistry.[1] Its safe handling is predicated on a thorough understanding of its physicochemical properties, potential hazards, and the requisite control measures. This guide provides an in-depth analysis of the safety data associated with this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a synthesized, practical framework for its use in a professional research environment.
Chemical Identity and Physicochemical Properties
A foundational element of chemical safety is the precise identification of the substance and its intrinsic properties. These characteristics often dictate its behavior under various conditions and inform the necessary safety precautions.
| Property | Value | Source(s) |
| Molecular Formula | C5H12N2O3 | [1][2][3] |
| Molecular Weight | 148.16 g/mol | [1][2][3] |
| Synonyms | N,N'-Bis(2-hydroxyethyl)urea, Diethanolurea | [1][2][4] |
| Appearance | Solid at room temperature | [1][4] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Understanding these properties is critical. For instance, its solid state at room temperature indicates that the primary route of exposure during handling will likely be through inhalation of dust or direct skin contact, rather than vapor inhalation which is more common for volatile liquids.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling. The primary concerns are irritation to the skin and eyes, respiratory irritation, and potential harm if swallowed.[4][5]
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |
| Skin Irritation | H315 | Causes skin irritation | [4][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][5] |
| Signal Word | Warning | [4][5] | |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
These classifications are not merely administrative; they are derived from toxicological data and dictate the necessary personal protective equipment (PPE) and engineering controls required to mitigate risk. The potential for respiratory irritation, for example, underscores the necessity of handling this compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of airborne particles.[2][5]
Exposure Controls and Personal Protection: A Risk-Based Approach
Effective exposure control is a multi-layered strategy, beginning with engineering controls and culminating in the correct use of personal protective equipment. The causality behind these recommendations is directly linked to the hazards identified in the previous section.
Engineering Controls
The primary engineering control for handling this compound is to minimize the generation and inhalation of dust.[2][6]
-
Ventilation: Always handle this substance in a well-ventilated area.[2][5] For procedures that may generate significant dust (e.g., weighing, transferring powder), a chemical fume hood is required.[5] The rationale is to maintain airborne concentrations below a level that could cause respiratory irritation.
-
Emergency Stations: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[7] This is a direct response to the H319 (Causes serious eye irritation) classification.
Personal Protective Equipment (PPE)
PPE serves as the last line of defense. The selection is directly dictated by the identified hazards.
| Protection Type | Specification | Rationale | Source(s) |
| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be necessary for larger quantities or splash risks. | Protects against direct contact with dust or splashes that can cause serious eye irritation (H319). | [6][7] |
| Skin Protection | Wear suitable protective gloves (e.g., nitrile) and a lab coat or other protective clothing. | Prevents skin contact that can lead to irritation (H315). | [2][6][7] |
| Respiratory Protection | In cases of inadequate ventilation or when dust exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be worn. | Mitigates the risk of respiratory tract irritation (H335) from inhaling dust particles. | [6][7] |
Diagram: Hierarchy of Exposure Controls
This diagram illustrates the preferred order of control measures, from most to least effective. The fundamental principle is to eliminate or reduce the hazard at its source before relying on personal protection.
Handling, Storage, and Stability
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure or hazardous reactions.
Safe Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functional and the required PPE is available and inspected. Review the Safety Data Sheet.
-
Work Area: Handle in a designated, well-ventilated area, preferably a chemical fume hood.[2][5] Avoid the formation and accumulation of dust.[2][6]
-
Hygiene: Do not eat, drink, or smoke in the work area.[5][7] Wash hands thoroughly after handling the product.[5][7] Contaminated clothing should be removed and washed before reuse.[5][7]
-
Dispensing: Use non-sparking tools and avoid actions that create dust clouds.[2]
Storage and Stability
-
Conditions: Store in a dry, cool, and well-ventilated place.[6][7] Keep containers tightly closed to prevent moisture absorption and contamination.[5][6][7]
-
Stability: The compound is generally stable under normal, recommended storage conditions.[1][6] However, it may decompose upon prolonged heating.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[6] It may also be incompatible with strong acids and bases.[8]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is crucial. The following procedures are based on the known hazards of the compound.
First-Aid Decision Tree
This diagram provides a clear, logical workflow for responding to different types of exposure.
Accidental Release Measures
-
Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup: Wear appropriate PPE. Sweep or shovel the spilled solid material into a suitable, closed container for disposal.[2][7] Avoid creating dust.[6] Adhered or collected material should be promptly disposed of in accordance with regulations.[2]
Fire Fighting and Disposal
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][7]
-
Hazardous Combustion Products: Thermal decomposition can generate toxic gases, including carbon oxides and nitrogen oxides.[6][7] Firefighters should wear a self-contained breathing apparatus (SCBA).[2]
-
Disposal: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of at an approved waste disposal plant.[7]
Conclusion
This compound presents moderate hazards that are well-defined and manageable with standard laboratory and industrial hygiene practices. The core principles of its safe use are the prevention of dust generation and inhalation, avoidance of direct contact with skin and eyes, and adherence to proper storage and emergency protocols. By understanding the causal links between the compound's properties and the required safety measures, researchers and professionals can handle this chemical with confidence and minimize risk.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 15438-70-7 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to the Industrial Applications of 1,3-Bis(2-hydroxyethyl)urea
Prepared by: Gemini, Senior Application Scientist
Foreword: Unveiling the Versatility of a Unique Hydroxyalkylurea
1,3-Bis(2-hydroxyethyl)urea (BHEU), a bifunctional organic compound, stands at the intersection of reactivity and stability, offering a unique profile for a multitude of industrial processes. Its structure, featuring a central urea moiety flanked by two primary hydroxyl groups, makes it a prime candidate for applications requiring crosslinking, enhanced flexibility, and hydrophilicity. This guide synthesizes current technical knowledge to provide researchers, chemists, and product development professionals with a comprehensive understanding of BHEU's synthesis, properties, and significant potential across various industrial sectors. We will delve into the causality behind its functional efficacy, from polymer modification to advanced textile finishing, providing a robust framework for its practical application.
Molecular Profile and Physicochemical Properties
This compound, also known as N,N'-Bis(2-hydroxyethyl)urea, is a solid at room temperature with the molecular formula C₅H₁₂N₂O₃.[1][2] The presence of four hydrogen bond donors and three acceptors imparts significant water solubility and a hygroscopic nature, which are central to many of its applications.[1]
Caption: Chemical structure of this compound (BHEU).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15438-70-7 | [1] |
| Molecular Formula | C₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Off-white powder/solid | [2][3] |
| Melting Point | ~81°C | [4] |
| Solubility | Soluble in water | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis Pathways: A Technical Overview
The industrial production of BHEU is primarily achieved through two efficient synthesis routes. The choice of method is often dictated by desired purity, yield, and the cost of starting materials.
Condensation of Urea and Ethanolamine
This common method involves the direct condensation of urea with ethanolamine (NH₂(CH₂)₂OH).[1][5] The reaction proceeds at elevated temperatures (e.g., 135-140°C) over several hours, driving off ammonia gas as a byproduct.[1][5] While effective, this route can result in a mixture of products requiring subsequent purification, typically via recrystallization from methanol, to achieve high-purity BHEU.[1][4]
Reaction of Urea with Ethylene Carbonate
A more modern and efficient approach involves reacting urea with ethylene carbonate in a 1:2 molar ratio.[4] This pathway offers a significant advantage in yield and reaction time, particularly when catalyzed. The use of synthetic zeolites containing sodium and potassium oxides can increase the yield to as high as 98% while reducing the production time by 1.5 to 2 times.[4] The reaction is conducted at 140-150°C until the evolution of carbon dioxide ceases.[4]
Caption: Synthesis of BHEU from Urea and Ethylene Carbonate.
Experimental Protocol: Laboratory Synthesis via Ethylene Carbonate
-
Objective: To synthesize this compound with high yield.
-
Materials: Urea (1 mole), Ethylene Carbonate (2 moles), Synthetic Zeolite Catalyst (containing 0.4-0.9 wt% Na₂O).
-
Apparatus: Reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Procedure:
-
Charge the reaction flask with urea, ethylene carbonate, and the zeolite catalyst.
-
Heat the mixture to 140-150°C with continuous stirring.
-
Maintain the temperature and monitor the reaction by observing the cessation of carbon dioxide evolution.
-
Upon completion, cool the reaction mixture. The resulting product is high-purity this compound.[4]
-
Further purification, if necessary, can be performed by recrystallization from methanol.[4]
-
Core Industrial Applications
The dual hydroxyl functionality of BHEU is the cornerstone of its industrial utility, enabling it to act as a versatile crosslinking agent, modifier, and humectant.
Polymer Chemistry: Enhancing Resins, Foams, and Coatings
In the polymer industry, BHEU serves as a critical additive for modifying and enhancing material properties.
-
Urea-Formaldehyde (UF) Resin Modification: UF resins are known for their strength but also their brittleness. BHEU is employed as a modifier and plasticizer for these resins.[6] Its incorporation into the polymer matrix disrupts the rigid structure, thereby increasing flexibility and reducing brittleness. The hydroxyl groups can also react within the resin system, creating a more integrated and stable final product.
-
Polyurethane (PU) Foam Production: BHEU can be hydroxyalkylated with ethylene carbonate to produce oligomeric polyols.[7] These polyols are valuable substrates for creating rigid polyurethane foams. The resulting foams exhibit enhanced thermal stability, a critical attribute for insulation and structural applications.[7]
-
Crosslinking Agent: BHEU is an effective crosslinking agent for polymers containing functional groups such as carboxyl, anhydride, or amine.[8] The two hydroxyl groups can react with these functionalities, typically under heat, to form stable covalent bonds (e.g., ester or amide linkages), creating a robust three-dimensional polymer network. This crosslinking action improves the mechanical strength, thermal stability, and solvent resistance of coatings and adhesives.[2][8]
Caption: BHEU as a crosslinking agent for carboxylated polymers.
Textile Industry: A Modern Approach to Fabric Finishing
BHEU is utilized as a high-performance finishing agent in the textile industry, offering improvements in durability and wearability.
-
Permanent Press and Wrinkle Resistance: It can be applied to textiles, particularly cellulosic fabrics like cotton, to impart permanent press properties.[9] The hydroxyl groups of BHEU react with the hydroxyl groups of the cellulose fibers under heat and acidic catalysis, forming covalent ether linkages. This crosslinking "sets" the fabric, significantly improving wrinkle resistance and dimensional stability.[9][10]
-
Humectant in Dyeing and Printing: While urea is traditionally used in textile printing as a humectant to increase dye solubility and color yield, it can contribute to nitrogen content in wastewater.[11][12][13] BHEU, with its inherent hygroscopic nature, can perform a similar function of attracting moisture to facilitate dye fixation.[2] Its reactive nature suggests the potential for it to be more permanently bound to the fabric, reducing its environmental impact compared to unbound urea.
Cosmetics and Personal Care: Superior Hydration
In the cosmetics sector, BHEU is valued as a highly effective humectant and conditioning agent for both skin and hair.[2][14]
-
Skin Moisturization: It functions by attracting moisture from the atmosphere to the skin, significantly increasing skin hydration and elasticity.[15][16] Clinical data suggests that its moisturizing capability is comparable to glycerin, but with a superior sensory profile; it provides a non-sticky, non-tacky, and lubricious feel, which is highly desirable in leave-on products like lotions, creams, and serums.[15][17]
-
Hair Conditioning: When used in hair care formulations, BHEU helps to retain moisture within the hair shaft, leading to enhanced softness, manageability, and a healthier appearance.[2]
Safety and Handling
While BHEU is a valuable industrial chemical, proper handling is essential to ensure safety.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[18]
-
Precautions: When handling BHEU, personnel should wear appropriate personal protective equipment (PPE), including face protection, gloves, and protective clothing.[18][19] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[18]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[18] If on skin, wash with plenty of water.[18] If inhaled, move the person to fresh air.[18] If swallowed, rinse the mouth and call a doctor if feeling unwell.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][19]
Conclusion
This compound is a remarkably versatile molecule whose bifunctional nature has been successfully leveraged across a diverse range of industries. Its efficacy as a crosslinking agent in polymers and textiles, combined with its superior performance as a humectant in cosmetics, underscores its industrial significance. As industries continue to seek high-performance, efficient, and reliable chemical intermediates, the applications for BHEU are poised to expand, driven by its unique combination of reactivity, stability, and favorable physical properties. Further research into its use as a bio-based monomer and in sustainable polymer systems represents a promising frontier for this adaptable compound.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. N,N'-BIS(2-HYDROXYETHYL)UREA [myskinrecipes.com]
- 3. This compound | 15438-70-7 [sigmaaldrich.com]
- 4. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5858549A - (Hydroxyalkyl)urea crosslinking agents - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Jacquard Products — Jacquard Products - Chemicals - Urea [jacquardproducts.com]
- 12. textile.lamberti.com [textile.lamberti.com]
- 13. researchgate.net [researchgate.net]
- 14. cir-safety.org [cir-safety.org]
- 15. nbinno.com [nbinno.com]
- 16. echemi.com [echemi.com]
- 17. Hydroxyethyl Urea (Explained + Products) [incidecoder.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis, Purification, and Characterization of 1,3-Bis(2-hydroxyethyl)urea
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 1,3-Bis(2-hydroxyethyl)urea from the reaction of urea and ethanolamine. Designed for researchers, chemists, and drug development professionals, this document details the underlying reaction mechanisms, a step-by-step experimental protocol, methods for purification, and a full suite of characterization techniques. Beyond a simple recitation of steps, this guide explains the scientific rationale behind key process parameters, offering insights into reaction optimization and safety. The protocol is structured to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Significance
This compound (CAS No. 15438-70-7) is a symmetrical urea derivative characterized by two hydroxyethyl groups.[1] Its bifunctional nature, possessing both urea and hydroxyl moieties, makes it a valuable compound in various fields. In polymer chemistry, it serves as a plasticizer and modifier for urea-formaldehyde resins.[2] In the cosmetics industry, it functions as an effective humectant and moisturizing agent. Furthermore, its structure makes it a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents.
The synthesis from urea and ethanolamine is a common and cost-effective route. It proceeds as a condensation reaction at elevated temperatures, releasing ammonia as the sole byproduct.[3][4] Achieving a high yield and purity, however, requires careful control over reaction conditions and a robust purification strategy. This document provides an authoritative protocol to that end.
Reaction Mechanism and Principles
The formation of this compound from urea and ethanolamine is a nucleophilic substitution reaction at the carbonyl carbon of urea. The reaction proceeds in two stages, with the initial formation of the mono-substituted intermediate, N-(2-hydroxyethyl)urea, followed by a second substitution to yield the final di-substituted product.
Mechanism: The primary amine of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea. This is followed by the elimination of ammonia (NH₃). The overall reaction is:
CO(NH₂)₂ (Urea) + 2 HOCH₂CH₂NH₂ (Ethanolamine) → CO(NHCH₂CH₂OH)₂ (this compound) + 2 NH₃
Driving the Equilibrium: This is a reversible reaction.[4] According to Le Châtelier's principle, the continuous removal of the gaseous ammonia byproduct is critical to shift the equilibrium towards the product side, thereby maximizing the yield. This is typically achieved by performing the reaction in an open or vented system (within a fume hood) or by passing a slow stream of inert gas through the reaction mixture.[3]
At temperatures below 100°C, the reaction mechanism may be limited by the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The highly reactive isocyanic acid is then rapidly attacked by the amine.[5] However, at the higher temperatures prescribed in this protocol, the direct nucleophilic attack is the predominant pathway.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | CAS Number | Molar Mass ( g/mol ) | Supplier Example |
| Urea | ACS Reagent, ≥99.0% | 57-13-6 | 60.06 | Sigma-Aldrich |
| Ethanolamine | ≥99.5% | 141-43-5 | 61.08 | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | 67-56-1 | 32.04 | Fisher Scientific |
Equipment
-
250 mL three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or thermocouple with adapter
-
Gas outlet adapter (or needle for inert gas stream)
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional, for solvent removal)
-
Vacuum oven
Detailed Experimental Protocol
Scientist's Note: This entire procedure must be performed in a certified chemical fume hood due to the corrosive nature of ethanolamine and the evolution of toxic ammonia gas.
Part A: Reaction Setup and Synthesis
-
Reagent Preparation: To a 250 mL three-neck round-bottom flask, add urea (30.0 g, 0.50 mol).
-
Addition of Ethanolamine: In the fume hood, carefully add ethanolamine (64.2 g, 1.05 mol, ~63.5 mL). This corresponds to a 2.1 molar excess of ethanolamine to ensure the complete di-substitution of urea. Equip the flask with a magnetic stir bar.
-
Apparatus Assembly: Assemble the reaction apparatus in the fume hood. Place the flask in a heating mantle. Fit one neck with the thermometer/thermocouple, ensuring the bulb is submerged in the reaction mixture. Fit the central, larger neck with the reflux condenser. The third neck can be fitted with a gas outlet adapter leading to a bubbler or simply left open to the fume hood exhaust to allow ammonia to escape.
-
Heating and Reaction:
-
Begin stirring the mixture.
-
Heat the mixture to 135°C and maintain this temperature for 2 hours.[3]
-
After 2 hours, increase the temperature to 140°C and hold for an additional 6 hours.[3]
-
Rationale: The staged heating profile provides initial controlled reaction progression before driving the reaction to completion at a slightly higher temperature. The total 8-hour duration is necessary for high conversion.[6]
-
-
Monitoring Reaction Completion: The reaction is considered complete when the evolution of ammonia gas ceases. This can be qualitatively checked by holding a piece of moist red litmus paper near the condenser outlet; the absence of a color change to blue indicates that ammonia is no longer being produced.
Part B: Product Isolation and Purification
-
Cooling: Turn off the heating mantle and allow the reaction mixture, which will be a viscous liquid or waxy solid upon cooling, to cool to approximately 70-80°C.
-
Dissolution: While the mixture is still warm, add 100 mL of methanol and stir until the crude product is fully dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step is generally not necessary if high-purity starting materials are used.
-
Crystallization: Transfer the methanolic solution to an Erlenmeyer flask. Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (or refrigerator at ~4°C) for at least 4 hours (or overnight) to induce crystallization.
-
Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals twice with small portions of ice-cold methanol (~20 mL each wash) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50°C for 12-24 hours or until a constant weight is achieved. The expected product is a white crystalline solid.
Process Optimization and Considerations
The yield and purity of the final product are highly dependent on several key parameters.
Table 2: Key Parameter Optimization
| Parameter | Optimal Condition | Rationale & Field Insights |
| Stoichiometry | ~1:2.1 (Urea:Ethanolamine) | A slight excess of ethanolamine helps drive the reaction to the di-substituted product. A large excess complicates purification, while a ratio less than 1:2 will result in significant amounts of the mono-substituted N-(2-hydroxyethyl)urea.[7] |
| Temperature | 135°C → 140°C | This temperature range is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of urea into undesired byproducts like biuret and cyanuric acid.[8][9][10] Temperatures below 120°C result in impractically long reaction times. |
| Ammonia Removal | Continuous | Essential for maximizing yield. An open system within a fume hood is sufficient. A slow nitrogen sparge can enhance removal but requires more complex setup.[3][4] |
| Purification Solvent | Methanol | Methanol provides a good solubility differential for the product between hot and cold conditions, making it an excellent choice for recrystallization.[3][6] Ethanol can also be used.[11] |
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data
| Technique | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 81 - 83 °C[6] |
| FT-IR (KBr, cm⁻¹) | ~3350 (O-H stretch), ~3300 (N-H stretch), ~2940 & 2880 (C-H stretch), ~1640 (C=O stretch, Amide I), ~1570 (N-H bend, Amide II), ~1060 (C-O stretch) |
| ¹H NMR (400 MHz, D₂O, δ) | ~3.55 (t, 4H, -CH₂-O), ~3.20 (t, 4H, -CH₂-N). Note: -OH and -NH protons will exchange with D₂O. |
| ¹³C NMR (100 MHz, D₂O, δ) | ~164.5 (C=O), ~60.0 (-CH₂-O), ~42.0 (-CH₂-N) |
| Mass Spec (ESI+) | m/z = 149.09 [M+H]⁺, 171.07 [M+Na]⁺ |
Safety Protocols and Waste Management
Personal Protective Equipment (PPE):
-
Safety goggles with side shields are mandatory at all times.
-
A flame-resistant lab coat must be worn and fully fastened.
-
Chemically resistant gloves (nitrile is suitable) must be worn when handling any chemicals.[12]
Chemical Handling:
-
Ethanolamine: Is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle in a chemical fume hood.[12][13][14]
-
Urea: May cause mild skin, eye, and respiratory irritation. Avoid creating dust.[15][16][17][18]
-
Ammonia Gas: The reaction evolves ammonia, which is toxic and corrosive with a pungent odor. The entire apparatus must be located in a well-ventilated fume hood.
Waste Disposal:
-
The methanol filtrate from the recrystallization will contain unreacted ethanolamine and urea. It should be collected in a designated halogen-free organic waste container.
-
Do not pour any chemical waste down the drain. All waste must be disposed of in accordance with local, state, and federal environmental regulations.
Experimental Workflow Visualization
Caption: Workflow diagram for the synthesis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 3. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. mdpi.com [mdpi.com]
- 6. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 11. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. pallavchemicals.com [pallavchemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. summitfertz.com.au [summitfertz.com.au]
- 17. ich.co.za [ich.co.za]
- 18. carlroth.com:443 [carlroth.com:443]
Application and Protocol for the Purification of 1,3-Bis(2-hydroxyethyl)urea via Methanol Recrystallization
Abstract
This comprehensive guide details a robust protocol for the purification of 1,3-Bis(2-hydroxyethyl)urea through recrystallization from methanol. Designed for researchers, scientists, and professionals in drug development, this document provides not only a step-by-step methodology but also delves into the underlying scientific principles that govern the purification process. By understanding the causality behind each experimental step, researchers can effectively remove impurities inherent in the synthesis of this compound, achieving a high degree of purity essential for downstream applications. This guide also includes a troubleshooting section for common issues, methods for purity assessment, and a summary of key physicochemical properties to ensure a well-controlled and reproducible purification process.
Introduction: The Significance of High-Purity this compound
This compound is a valuable chemical intermediate with applications in various fields, including as a plasticizer in urea-formaldehyde resins and in medicinal chemistry.[1] The synthesis of this compound, often through the condensation of urea with ethanolamine or the reaction of urea with ethylene carbonate, can result in a crude product containing unreacted starting materials and by-products.[1][2] For many applications, particularly in pharmaceutical development and polymer science, the presence of these impurities can be detrimental, affecting the material's properties, reactivity, and safety profile.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. Methanol has been identified as an effective solvent for the recrystallization of this compound, allowing for the selective crystallization of the desired product upon cooling, while impurities remain in the solution.[2]
This application note provides a detailed and validated protocol for the purification of this compound using methanol as the recrystallization solvent.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C5H12N2O3 | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 81-83 °C | [3][4] |
| Boiling Point (Predicted) | 445.1 ± 30.0 °C | [4] |
| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [4] |
For a related compound, urea, the solubility in methanol increases significantly with temperature. At room temperature (20-25 °C), the solubility is approximately 15-25 g per 100 mL, which can substantially increase at higher temperatures (e.g., 60-70 °C).[5] This trend provides a useful, albeit qualitative, guide for the recrystallization of this compound. The optimal solvent-to-solute ratio for the recrystallization of this compound should be determined empirically, starting with a conservative amount of methanol and adding more as needed to achieve dissolution at an elevated temperature.
Recrystallization Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure the process is proceeding as expected.
Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Recrystallization Workflow Diagram.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of methanol to the flask, just enough to create a slurry.
-
Gently heat the mixture using a water bath on a hot plate while stirring. The temperature should be brought to near the boiling point of methanol (approximately 65 °C).
-
Continue to add small portions of hot methanol until all of the solid has just dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution. Using an excess of solvent will reduce the yield of the purified product.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent the solution from cooling and the product from crystallizing in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold methanol.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving a significant amount of the purified product.
-
Keep the vacuum on to pull as much of the solvent as possible from the crystals.
-
-
Drying:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator at room temperature.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities present. | Re-heat the solution and add a small amount of additional methanol to increase the solubility. Allow the solution to cool more slowly. |
| No Crystal Formation | The solution is not sufficiently saturated, or the solution is supersaturated. | If the solution is not saturated, evaporate some of the solvent to increase the concentration. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Rapid Crystallization ("Crashing Out") | The solution is too concentrated, or the cooling rate is too fast. | Add a small amount of additional hot methanol to the dissolved compound and allow it to cool more slowly by insulating the flask. |
| Low Yield | Too much solvent was used for dissolution or washing, or the cooling was not sufficient. | Ensure the minimum amount of hot solvent is used for dissolution and ice-cold solvent for washing. Ensure the solution is thoroughly cooled in an ice bath. The filtrate can be concentrated to obtain a second crop of crystals. |
Purity Assessment
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.
-
Melting Point Determination: A sharp melting point range close to the literature value (81-83 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and quantifying any remaining impurities. A reverse-phase HPLC method with UV detection can be developed to separate this compound from its potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified compound and to detect the presence of any impurities with distinct spectral signatures.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound by recrystallization from methanol. By carefully controlling the dissolution, crystallization, and isolation steps, researchers can obtain a high-purity product suitable for a wide range of applications. The troubleshooting guide and methods for purity assessment further enhance the utility of this protocol, providing a comprehensive resource for scientists and professionals in the field.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea | C9H20N2O5 | CID 54130249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 4. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]
- 5. Urea Solubility In Methanol Comprehensive Analysis [jinjiangmelamine.com]
Application Notes & Protocols: 1,3-Bis(2-hydroxyethyl)urea as a Versatile Crosslinking Agent in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Crosslinking Agent
1,3-Bis(2-hydroxyethyl)urea (BHEU) is a di-functional molecule featuring two primary hydroxyl groups, making it an effective crosslinking agent for polymers containing functional groups that can react with hydroxyls, such as carboxyls, anhydrides, and amines.[1][2] Its unique urea backbone and dual hydroxyl functionality offer a compelling alternative to traditional crosslinking agents, particularly in applications demanding biocompatibility and tunable mechanical properties. This document provides a comprehensive guide to the application of BHEU in polymer science, with a focus on its use in the development of hydrogels for biomedical applications.
BHEU is a white to yellow crystalline solid at room temperature with a molecular weight of 148.16 g/mol .[3][4] It is known for its use as a plasticizer in urea-formaldehyde resins to enhance flexibility and as a modifier to improve thermal stability.[3] The presence of two primary hydroxyl groups allows for the formation of a three-dimensional polymer network, imparting enhanced mechanical strength, thermal stability, and controlled swelling behavior to the resulting material.
Mechanism of Action: The Chemistry of Crosslinking
The crosslinking action of this compound is predicated on the reaction of its two primary hydroxyl (-OH) groups with complementary functional groups on polymer backbones. A prime example is the reaction with polymers containing carboxylic acid (-COOH) groups, such as poly(acrylic acid). This esterification reaction, often facilitated by heat or a catalyst, results in the formation of ester linkages and the release of water as a byproduct. The bifunctional nature of BHEU allows each molecule to connect two separate polymer chains, leading to the formation of a robust and interconnected network.
Another significant application is in the formation of polyurethanes. BHEU can act as a chain extender when reacted with diisocyanates. The hydroxyl groups of BHEU react with the isocyanate groups (-NCO) to form urethane linkages, contributing to the hard segment of the polyurethane and influencing the final material properties.
// Nodes BHEU [label="this compound\n(HO-(CH2)2-NH-CO-NH-(CH2)2-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer1 [label="Polymer Chain 1\nwith -COOH group", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer2 [label="Polymer Chain 2\nwith -COOH group", fillcolor="#FBBC05", fontcolor="#202124"]; Crosslinked_Polymer [label="Crosslinked Polymer Network\n(Ester Linkages)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water (H2O)\nByproduct", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BHEU -> Crosslinked_Polymer [label="Reacts with"]; Polymer1 -> Crosslinked_Polymer [label="Reacts with"]; Polymer2 -> Crosslinked_Polymer [label="Reacts with"]; Crosslinked_Polymer -> Water [label="Releases", style=dashed]; } अंतर्गतCrosslinking mechanism of BHEU with a carboxyl-containing polymer.
Applications in Biomedical Hydrogel Development
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[5] Their tissue-like softness and high water content make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound dressings.[5][6][7] this compound serves as an excellent crosslinking agent for synthesizing hydrogels with tunable properties.
Key Advantages in Hydrogel Formulation:
-
Biocompatibility: The urea and hydroxyethyl moieties are generally well-tolerated in biological systems.
-
Tunable Swelling and Mechanical Properties: The degree of crosslinking, and thus the swelling ratio and mechanical strength, can be precisely controlled by varying the concentration of BHEU.
-
Controlled Drug Release: The mesh size of the hydrogel network, which dictates the diffusion rate of encapsulated drugs, can be modulated by the crosslinking density.
Experimental Protocols
Protocol 1: Synthesis of a BHEU-Crosslinked Poly(acrylic acid) Hydrogel for Drug Delivery Studies
This protocol details the synthesis of a poly(acrylic acid) (PAA) hydrogel crosslinked with this compound. The resulting hydrogel can be loaded with a model drug for in vitro release studies.
Materials:
-
Poly(acrylic acid) (PAA), average Mv ~450,000
-
This compound (BHEU)[4]
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug (e.g., methylene blue, vitamin B12)
-
Petri dishes
-
Oven
Procedure:
-
Polymer Solution Preparation: Prepare a 10% (w/v) aqueous solution of PAA by slowly adding the PAA powder to DI water while stirring continuously until fully dissolved.
-
Crosslinker Addition: Add BHEU to the PAA solution at a desired molar ratio of carboxyl groups on PAA to hydroxyl groups on BHEU (e.g., 10:1, 5:1, 2:1). Stir until the BHEU is completely dissolved.
-
Drug Loading (Optional): If creating a drug-loaded hydrogel, dissolve the model drug in the polymer-crosslinker solution at the desired concentration.
-
Casting and Curing: Pour the solution into petri dishes to a desired thickness. Place the petri dishes in an oven at 80°C for 24 hours to facilitate the crosslinking reaction via esterification and to evaporate the water.
-
Washing and Purification: After curing, immerse the resulting hydrogel films in DI water for 48 hours, changing the water every 12 hours, to remove any unreacted components.
-
Drying: Dry the purified hydrogels in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Characterization of BHEU-Crosslinked Hydrogels
A. Swelling Ratio Determination:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (constant weight).
-
Calculate the equilibrium swelling ratio (ESR) using the formula: ESR (%) = [(Ws - Wd) / Wd] x 100
B. In Vitro Drug Release Study:
-
Place a known weight of the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
| Molar Ratio (PAA:BHEU) | Equilibrium Swelling Ratio (%) in PBS (pH 7.4) |
| 10:1 | 850 ± 50 |
| 5:1 | 620 ± 40 |
| 2:1 | 380 ± 30 |
Note: The above data is illustrative. Actual results will vary based on specific experimental conditions.
Visualization of Experimental Workflow
// Nodes A [label="Prepare PAA Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add BHEU Crosslinker", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Optional: Add Drug", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cast into Mold", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Cure in Oven", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Purify by Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Dry to Constant Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Characterize Hydrogel\n(Swelling, Drug Release)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; B -> D [style=dashed, label="If no drug"]; D -> E; E -> F; F -> G; G -> H; } अंतर्गतGeneral workflow for BHEU-crosslinked hydrogel synthesis and characterization.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[4] Refer to the Safety Data Sheet (SDS) for detailed information on handling and storage. It is typically stored in a dry environment at room temperature.[4]
Conclusion
This compound is a promising and versatile crosslinking agent with significant potential in polymer science, particularly in the development of advanced biomaterials. Its ability to form robust, biocompatible, and tunable networks makes it an attractive choice for researchers in drug delivery, tissue engineering, and other related fields. The protocols and information provided herein offer a solid foundation for exploring the diverse applications of this unique molecule.
References
- 1. US5858549A - (Hydroxyalkyl)urea crosslinking agents - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 4. This compound | 15438-70-7 [sigmaaldrich.com]
- 5. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]
Application of 1,3-Bis(2-hydroxyethyl)urea in Urea-Formaldehyde Resins: A Technical Guide
Introduction: Addressing the Brittleness and Formaldehyde Challenge in UF Resins
Urea-Formaldehyde (UF) resins are ubiquitous thermosetting polymers, prized in the wood products industry for their rapid curing, strong adhesion, and cost-effectiveness.[1] They are synthesized through a well-established two-stage process involving the alkaline methylolation of urea, followed by acid-catalyzed condensation.[2][3] Despite their widespread use, conventional UF resins suffer from two significant drawbacks: inherent brittleness and the emission of unreacted formaldehyde, a known carcinogen.[4] Lowering the formaldehyde-to-urea (F/U) molar ratio is a common strategy to reduce emissions, but this often compromises the mechanical strength and water resistance of the cured resin by reducing cross-linking density.[5]
This guide details the application of 1,3-Bis(2-hydroxyethyl)urea as a reactive modifier to address these challenges. By incorporating this diol into the UF resin structure, it is possible to introduce flexible ether linkages, enhance toughness, and potentially reduce free formaldehyde content. The hydroxyl groups of this compound can react with methylol ureas, integrating into the polymer backbone and acting as an internal plasticizer. This document provides the theoretical basis, detailed synthesis protocols, and analytical methodologies for researchers and scientists in polymer chemistry and material science.
Part 1: The Core Chemistry: Mechanism of Modification
The modification of UF resins with this compound hinges on the reactivity of its primary hydroxyl (-OH) groups during the resin condensation stage.
-
Initial Methylolation : The standard UF synthesis begins under alkaline conditions (pH 7.5-8.5), where formaldehyde reacts with urea to form various methylolureas (mono-, di-, tri-methylolurea).[2][3][6] this compound is typically introduced after this initial stage.
-
Condensation and Etherification : As the reaction medium is acidified (pH 4.5-5.5) to initiate condensation, two key reactions occur:
-
Methylene Bridge Formation : Methylolureas condense to form methylene bridges (-CH₂-), creating the rigid, cross-linked structure of the UF resin and releasing water.[1]
-
Ether Linkage Formation : Concurrently, the hydroxyl groups of this compound react with the methylol groups on the urea derivatives. This is an etherification reaction that forms flexible ether linkages (-CH₂-O-CH₂-) and incorporates the diol into the polymer network. This reaction is analogous to the self-condensation of methylol groups that can also form ether bridges, but the longer chain of the diol introduces greater flexibility.
-
The incorporation of the flexible aliphatic chains from this compound disrupts the otherwise tightly packed, brittle network of a standard UF resin. Furthermore, the hydroxyl groups can react with free formaldehyde to form stable hemiformals, potentially sequestering it and reducing overall emissions.
Caption: Reaction workflow for modified UF resin synthesis.
Part 2: Experimental Protocols
These protocols provide a framework for the synthesis and analysis of UF resins modified with this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Synthesis of this compound Modified UF Resin
This protocol is based on the conventional alkaline-acid two-stage reaction for UF resin synthesis.[2][7] The modifier is introduced during the acid condensation stage.
Materials & Equipment:
-
Formaldehyde solution (37-40% aq.)
-
Urea (reagent grade)
-
This compound
-
Sodium hydroxide solution (2M)
-
Formic or Lactic acid (10% aq.)
-
Three-neck round-bottom flask with reflux condenser, mechanical stirrer, and thermometer
-
Heating mantle
-
pH meter
Procedure:
-
Stage 1: Alkaline Methylolation a. Charge the reactor with formaldehyde solution (e.g., 123g of 40% solution). b. Adjust the pH to 7.5 – 8.0 using 2M NaOH solution. c. Add the first portion of urea (e.g., 82g) while stirring. The initial F/U molar ratio is typically around 2.1:1. d. Heat the mixture to 95-98°C and maintain reflux with vigorous agitation for 60-90 minutes.[7] Monitor the reaction to ensure all urea dissolves and the methylolation reaction proceeds.
-
Stage 2: Acid Condensation & Modification a. Cool the reaction mixture to approximately 85-90°C. b. Add the this compound modifier. The amount can be varied (e.g., 5-15% by weight of the initial urea). c. Slowly add acid (e.g., formic acid) to adjust the pH to 4.5 – 5.0. This step is exothermic; add the acid dropwise to control the temperature.[7] d. Maintain the temperature at 90-95°C. Monitor the viscosity of the resin. The condensation is continued until a target viscosity is reached (this is application-dependent and must be determined empirically, e.g., using a bubble viscometer).
-
Stage 3: Final Urea Addition & Stabilization a. Once the target viscosity is achieved, cool the reactor to 60-70°C. b. Add a second portion of urea to scavenge remaining free formaldehyde and adjust the final F/U molar ratio to a lower value (e.g., 1.1:1 to 1.3:1).[2] c. Raise the pH to 7.5-8.0 with 2M NaOH to quench the condensation reaction. d. Cool the resulting resin to room temperature. The final resin should be stored at cool temperatures to ensure stability.
Caption: Synthesis workflow for modified UF resin.
Protocol 2.2: Characterization of the Modified Resin
A thorough characterization is essential to validate the modification and quantify its effects.
| Parameter | Method | Description | Expected Outcome of Modification |
| Free Formaldehyde | Sodium Sulfite Titration (ASTM D1979) or Hydroxylamine Hydrochloride Method | Quantifies the amount of unreacted formaldehyde in the liquid resin.[7] | Reduction in free formaldehyde compared to an unmodified control resin. |
| Gel Time | Manual or automated gel timer at 100°C | Measures the time required for the liquid resin to solidify. A key indicator of reactivity. | May be slightly longer due to the introduction of the modifier, which can affect cross-linking kinetics. |
| Solid Content | Gravimetric analysis (drying in an oven at 105°C for 3h) | Determines the non-volatile portion of the resin.[5] | Should be comparable to the control, accounting for the mass of the added modifier. |
| Viscosity | Brookfield or Cone-and-Plate Viscometer | Measures the flow resistance of the liquid resin. | Will depend on the extent of condensation, but can be tailored to be similar to the control. |
| Structural Analysis | Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups. | Appearance of or increase in intensity of C-O-C ether linkage peaks (~1000-1100 cm⁻¹).[8] Broadening of O-H/N-H stretch region (~3300 cm⁻¹). |
| Mechanical Properties | Universal Testing Machine (ASTM D882 for films) | Cured resin films are tested for Tensile Strength and Elongation at Break.[9] | Increased elongation at break and potentially lower tensile strength, indicating improved flexibility. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | May show altered degradation stages compared to the control resin.[10] |
| Formaldehyde Emission | Desiccator Method (ASTM D5582) | Measures formaldehyde emitted from a cured resin sample or a wood composite panel made with the resin.[11] | Significant reduction in formaldehyde emission from the cured product. |
Part 3: Anticipated Results & Data Interpretation
The successful incorporation of this compound is expected to yield a UF resin with a superior performance profile compared to an unmodified control, particularly one with a low F/U molar ratio.
Table 1: Hypothetical Performance Comparison
| Property | Standard UF Resin (F/U = 1.8) | Low-Mole UF Resin (F/U = 1.2) | BHEU-Modified UF Resin (F/U = 1.2) |
| Formaldehyde Emission | High | Low | Very Low |
| Tensile Strength | High | Low | Moderate |
| Flexibility (Elongation) | Low (Brittle) | Low | High |
| Water Resistance | Moderate | Low | Moderate |
| Gel Time | Fast | Slower | Slower |
Interpreting Characterization Data:
-
FTIR Spectroscopy : The key indicator of successful modification is the enhancement of the ether bond signal relative to the amide bands. Comparing the spectrum of the modified resin to a control is crucial. The broad peak around 3300-3500 cm⁻¹ is assigned to O-H and N-H groups, while the C=O stretch of the urea is typically seen around 1630 cm⁻¹.[8][12] The region between 1000-1110 cm⁻¹ corresponds to methylene and methylene ether bridges, which should show changes upon modification.[8]
-
Mechanical Testing : A significant increase in the elongation at break is the primary evidence of reduced brittleness. This demonstrates the plasticizing effect of the incorporated diol. While tensile strength might decrease slightly due to the disruption of the rigid cross-linked network, the overall toughness (a combination of strength and flexibility) should be improved.[5][13]
-
Formaldehyde Emission : A substantial reduction in formaldehyde emission as measured by the desiccator method is a critical success factor. This validates the role of the hydroxyl groups in scavenging formaldehyde and the formation of a more hydrolytically stable polymer structure.[11][13]
Conclusion and Future Directions
The use of this compound as a reactive modifier presents a promising pathway to engineer next-generation urea-formaldehyde resins with enhanced flexibility and significantly lower formaldehyde emissions. The protocols outlined in this guide provide a robust framework for synthesizing and validating these advanced materials. Further research should focus on optimizing the molar ratio of the modifier, exploring its effects in combination with other additives like melamine, and conducting long-term durability and hydrolysis resistance studies on wood composites manufactured with these novel resins.
References
- 1. irispublishers.com [irispublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. kbfi.ee [kbfi.ee]
- 4. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. vana.kirj.ee [vana.kirj.ee]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of formaldehyde emission from urea-formaldehyde resin with a small quantity of graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Urea-Formaldehyde Resin with Triethylenetetramine: Effect on Adhesive Properties and Plywood Strength [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role and Implementation of 1,3-Bis(2-hydroxyethyl)urea in the Preparation of High-Performance Polyurethane Foams
Abstract
This technical guide provides a comprehensive overview of the application of 1,3-Bis(2-hydroxyethyl)urea (BHEU) as a reactive component in the synthesis of polyurethane (PU) foams. BHEU, a diol-functionalized urea, serves as a unique chain extender and cross-linker, imparting distinct properties to the final foam product, notably enhanced thermal stability. This document details the underlying chemistry, reaction mechanisms, and practical laboratory protocols for the formulation, preparation, and characterization of BHEU-modified polyurethane foams. It is intended for researchers, polymer chemists, and material scientists engaged in the development of advanced polyurethane materials.
Introduction: The Strategic Role of BHEU in Polyurethane Chemistry
Polyurethane foams are among the most versatile polymers, with applications spanning from insulation and automotive components to furniture and biomedical devices.[1][2] Their properties are highly tunable through the careful selection of raw materials: polyols, isocyanates, catalysts, surfactants, and blowing agents.[1][3]
Chain extenders and cross-linkers are low-molecular-weight compounds with two or more reactive functional groups that play a critical role in tailoring the final properties of polyurethanes.[4][5] They are instrumental in building the "hard segments" of the polymer matrix, which directly influence mechanical properties like hardness, rigidity, and thermal resistance.[5]
This compound (BHEU) is a specialty chemical that functions as both a chain extender, due to its two hydroxyl (-OH) groups, and a structural modifier, due to its central urea (-NH-CO-NH-) moiety. The incorporation of BHEU into a polyurethane formulation introduces strong hydrogen bonding capabilities via the urea group, which can significantly enhance the thermal stability and modify the mechanical performance of the resulting foam.[6]
Core Chemistry and Reaction Mechanisms
The synthesis of polyurethane foam is driven by two primary, simultaneous reactions: the gelling reaction and the blowing reaction .[7][8]
-
Gelling Reaction: The polymerization reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol or chain extender, forming the characteristic urethane linkage (-NH-CO-O-). This reaction builds the polymer network.[7]
-
Blowing Reaction: The reaction of an isocyanate group with water (H₂O). This produces an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide (CO₂) gas.[7][9] The CO₂ acts as the blowing agent, expanding the polymer matrix into a cellular foam structure. The newly formed amine then rapidly reacts with another isocyanate to form a disubstituted urea linkage.[7]
When BHEU is introduced, its primary hydroxyl groups readily participate in the gelling reaction with isocyanate groups, integrating the BHEU molecule directly into the polymer backbone.
Mechanism: BHEU Integration into the Polyurethane Network
The two hydroxyl groups of BHEU react with two isocyanate groups, forming stable urethane linkages. This chain extension process increases the molecular weight and contributes to the hard segment domains within the polymer matrix. The central urea group of BHEU, along with other urea linkages formed during the blowing reaction, contributes to extensive hydrogen bonding, creating well-defined hard segment domains that act as physical crosslinks, enhancing the material's thermal and mechanical integrity.[10]
Caption: Reaction of BHEU with a diisocyanate to form urethane linkages.
Impact of BHEU on Polyurethane Foam Properties
The inclusion of BHEU in polyurethane formulations leads to notable changes in the final material properties. Research indicates that urea derivatives and their hydroxyalkylated products are particularly effective at improving the performance of rigid polyurethane foams.[6]
| Property | Impact of BHEU Incorporation | Rationale |
| Thermal Stability | Significantly Increased | The urea group in the BHEU backbone introduces strong, thermally stable hydrogen bonds, increasing the energy required to initiate thermal degradation. Studies on related urea derivatives confirm this enhancement.[6] |
| Compressive Strength | Increased | As a chain extender, BHEU contributes to the formation of hard segments, which act as reinforcing domains within the polymer matrix, thereby increasing stiffness and load-bearing capacity.[4][5] |
| Water Uptake | Reduced (in some rigid foams) | The formation of a more cross-linked and potentially more closed-cell structure can decrease the foam's affinity for water absorption.[6] |
| Brittleness | May Increase | A higher concentration of hard segments can lead to a more rigid but also more brittle material. This effect can be tailored by adjusting the BHEU concentration and the overall formulation. |
| Flame Retardancy | Potentially Improved | The nitrogen content from the urea structure can contribute to char formation upon combustion, which may improve flame retardant properties. |
Experimental Protocols
Safety Precaution: All procedures involving isocyanates must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Isocyanates are potent respiratory and skin sensitizers.
Protocol 1: Preparation of a Standard Rigid Polyurethane Foam (Baseline)
This protocol provides a baseline formulation for a rigid PU foam, which can be modified to include BHEU.
A. Materials & Equipment
-
Polyol: Polyether polyol (e.g., hydroxyl value 400-500 mg KOH/g)
-
Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Catalyst: Amine catalyst (e.g., N,N-dimethylcyclohexylamine)
-
Surfactant: Silicone-based surfactant
-
Blowing Agent: Water (and/or a physical blowing agent like a hydrofluorocarbon)
-
Equipment: High-speed mechanical stirrer (2000+ rpm), polypropylene cup (200 mL), digital scale, stopwatch, open mold, curing oven.
B. Formulation (Example) The Isocyanate Index (NCO Index) is a critical parameter, representing the ratio of NCO groups to reactive hydrogen (-OH, -NH) groups, multiplied by 100. An index of 110 is common for rigid foams.
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Silicone Surfactant | 1.5 |
| Amine Catalyst | 1.0 |
| Water | 3.0 |
| pMDI | (Calculated for NCO Index = 110) |
C. Procedure
-
Component A Preparation: In a polypropylene cup, accurately weigh and combine the polyether polyol, silicone surfactant, amine catalyst, and water.
-
Mixing Component A: Mix these components at 2000 rpm for 60 seconds until a homogeneous mixture is obtained.
-
Component B Addition: Weigh the required amount of pMDI (Component B) based on the NCO index calculation.
-
Final Mix and Foaming: Add the pMDI to Component A and immediately stir at high speed (2000 rpm) for exactly 10 seconds.
-
Pouring: Immediately pour the reacting mixture into an open mold.
-
Observation: Record characteristic reaction times: cream time, gel time, and rise time.[11]
-
Curing: Allow the foam to cure at room temperature for 24 hours, or post-cure in an oven at 70°C for 2-4 hours for complete reaction.[12]
Protocol 2: Preparation of BHEU-Modified Rigid Polyurethane Foam
This protocol incorporates BHEU into the formulation to enhance thermal stability.
A. Materials & Equipment
-
Same as Protocol 1, with the addition of This compound (BHEU) powder.
B. Formulation (Example with BHEU) BHEU is added as a percentage of the polyol weight. The amount of isocyanate must be recalculated to account for the additional hydroxyl groups from BHEU.
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 90 |
| This compound (BHEU) | 10 |
| Silicone Surfactant | 1.5 |
| Amine Catalyst | 1.0 |
| Water | 3.0 |
| pMDI | (Recalculated for NCO Index = 110) |
C. Procedure
-
Component A Preparation: In a polypropylene cup, combine the polyether polyol and BHEU powder. Gently heat the mixture (to ~50-60°C) while stirring until the BHEU is fully dissolved in the polyol. This step is critical for a homogeneous foam.
-
Cooling: Allow the polyol/BHEU mixture to cool to room temperature.
-
Addition of Other Components: Add the silicone surfactant, amine catalyst, and water to the cooled mixture.
-
Mixing Component A: Mix at 2000 rpm for 60 seconds to ensure homogeneity.
-
Final Steps: Follow steps 3 through 7 from Protocol 1, using the recalculated amount of pMDI.
Workflow and Characterization
A systematic workflow is essential for reproducible results and thorough analysis of the BHEU-modified foams.
Caption: Experimental workflow for PU foam synthesis and characterization.
Recommended Characterization Techniques:
-
Apparent Density (ASTM D1895): Measure the core density of the foam to assess the efficiency of the blowing reaction.[11]
-
Scanning Electron Microscopy (SEM): Visualize the cellular structure, including cell size, shape, and uniformity. This provides insight into how BHEU affects foam morphology.[11][13]
-
Compressive Strength (ASTM D1621): Quantify the foam's ability to resist compressive forces, a key indicator of its mechanical performance.[11]
-
Thermogravimetric Analysis (TGA): Heat the foam sample under a controlled atmosphere to determine its decomposition temperature, providing a quantitative measure of thermal stability.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the chemical structure of the polyurethane. Look for characteristic peaks for urethane (~1730-1700 cm⁻¹), urea (~1640 cm⁻¹), and the disappearance of the isocyanate peak (~2270 cm⁻¹).[10][11]
Field-Proven Insights & Troubleshooting
-
Causality of Defects: An imbalance between the gelling and blowing reactions is a primary cause of defects. If the blowing reaction is too fast, the foam may collapse before the polymer network is strong enough to contain the gas. If the gelling is too fast, it can restrict foam rise, leading to high density and closed cells.[7]
-
BHEU Solubility: BHEU is a solid at room temperature. Incomplete dissolution in the polyol will lead to an inhomogeneous reaction mixture and severe structural defects in the final foam. Pre-dissolving with gentle heating is crucial.
-
Catalyst Adjustment: BHEU's primary hydroxyls are highly reactive. It may be necessary to slightly adjust (potentially reduce) the catalyst concentration to maintain control over the reaction profile and prevent premature gelling.
-
Isocyanate Index: A precise NCO index is vital. An insufficient amount of isocyanate will result in a tacky, under-cured foam with poor properties. An excessive amount can lead to a brittle foam due to the formation of undesirable side products like allophanate and biuret linkages.[14][15]
Conclusion
This compound is a valuable reactive additive for polyurethane foam formulations, particularly for applications demanding high thermal stability. Its dual functionality as a chain extender and a source of strong hydrogen bonding allows for the targeted enhancement of thermo-mechanical properties. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively incorporate BHEU to develop next-generation polyurethane materials with superior performance characteristics.
References
- 1. Polyurethane - Wikipedia [en.wikipedia.org]
- 2. Polyurethane Applications - American Chemistry Council [americanchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. doxuchem.com [doxuchem.com]
- 10. cdn.techscience.cn [cdn.techscience.cn]
- 11. Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams [mdpi.com]
- 12. Preparation and fire behavior of rigid polyurethane foams synthesized from modified urea–melamine–formaldehyde resins - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01846D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Note and Protocol for the Synthesis of N,N'-bis(2-hydroxyethyl)urea
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
N,N'-bis(2-hydroxyethyl)urea is a versatile chemical compound with significant applications in various fields. It serves as a crucial intermediate in the synthesis of pharmaceutical compounds and is utilized as a stabilizing and hydrating agent in cosmetic formulations.[] Furthermore, its derivatives are employed in the production of polyurethane foams, contributing to enhanced thermal stability.[2] This document provides a comprehensive guide for the synthesis of N,N'-bis(2-hydroxyethyl)urea, detailing two effective methods, the underlying reaction mechanisms, and protocols for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Mechanism and Synthesis Strategy
The synthesis of N,N'-bis(2-hydroxyethyl)urea is primarily achieved through the condensation reaction of urea with an appropriate ethanolamine source. The core principle involves the nucleophilic attack of the amino group of ethanolamine on the carbonyl carbon of urea, leading to the formation of a substituted urea derivative and the elimination of ammonia. To drive the reaction to completion, the continuous removal of the ammonia byproduct is essential.
An alternative strategy involves the reaction of urea with ethylene carbonate. This method proceeds with the evolution of carbon dioxide and can be catalyzed to improve reaction rates and yield.
This application note will focus on the detailed protocol for the more direct and commonly cited method: the condensation of urea with ethanolamine. An overview of the ethylene carbonate route will also be provided as a viable alternative.
Experimental Protocols
Method 1: Synthesis via Condensation of Urea and Ethanolamine
This protocol is adapted from established laboratory procedures and offers a reliable method for the preparation of N,N'-bis(2-hydroxyethyl)urea with good yield.[2][3]
Materials and Equipment:
-
Urea (ACS grade or higher)
-
Ethanolamine (ACS grade or higher)
-
Methanol (anhydrous)
-
Round-bottom flask (equipped with a reflux condenser, thermometer, and magnetic stirrer)
-
Heating mantle
-
Vacuum source for removal of ammonia (optional, but recommended)
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of N,N'-bis(2-hydroxyethyl)urea.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine urea and ethanolamine. A molar ratio of 1:2 (urea:ethanolamine) is typically used.[4]
-
Heating and Reaction: Heat the reaction mixture to 135°C with constant stirring for 2 hours.[2][3] During this period, the evolution of ammonia gas will be observed.
-
Driving the Reaction: After the initial 2 hours, increase the temperature to 140°C and maintain it for an additional 6 hours.[2][3] It is crucial to facilitate the removal of ammonia gas from the reaction vessel. This can be achieved by passing a slow stream of an inert gas (e.g., nitrogen or argon) over the reaction mixture or by applying a gentle vacuum.
-
Reaction Completion and Cooling: The reaction is considered complete when the evolution of ammonia ceases. Allow the reaction mixture to cool to room temperature. The crude product will be a viscous liquid or a semi-solid.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any remaining impurities. Dry the purified N,N'-bis(2-hydroxyethyl)urea in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. A yield of approximately 76% can be expected.[3]
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| Urea:Ethanolamine Ratio | 1:2 (molar) | [4] |
| Initial Temperature | 135°C | [2][3] |
| Initial Reaction Time | 2 hours | [2][3] |
| Final Temperature | 140°C | [2][3] |
| Final Reaction Time | 6 hours | [2][3] |
| Purification Solvent | Methanol | [3] |
| Expected Yield | ~76% | [3] |
| Melting Point | 81-82°C | [3] |
Method 2: Synthesis via Urea and Ethylene Carbonate (Alternative Protocol)
This method offers an alternative route that avoids the handling of gaseous ammonia directly as a byproduct.
Reaction Principle:
Urea reacts with ethylene carbonate in a 1:2 molar ratio, typically in the presence of a catalyst such as synthetic zeolites, to yield N,N'-bis(2-hydroxyethyl)urea and carbon dioxide.[4]
Brief Protocol:
-
Combine urea, ethylene carbonate, and a catalytic amount of synthetic zeolites in a suitable reaction vessel.
-
Heat the mixture to 140-150°C with stirring in an inert atmosphere.[4]
-
Maintain the temperature until the evolution of carbon dioxide ceases.
-
The purification of the product is carried out by recrystallization from a suitable solvent, such as methanol.[4]
This method is reported to potentially increase the product yield and reduce the overall reaction time.[4]
Characterization
The identity and purity of the synthesized N,N'-bis(2-hydroxyethyl)urea should be confirmed using standard analytical techniques:
-
Spectroscopy: 1H-NMR, 13C-NMR, and IR spectroscopy can confirm the chemical structure of the compound.[3]
-
Mass Spectrometry: To determine the molecular weight of the product.[3]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (81-82°C).[3]
Safety Considerations
-
The synthesis should be performed in a well-ventilated fume hood due to the evolution of ammonia gas, which is corrosive and toxic.
-
Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Ethanolamine is a corrosive liquid and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.
References
Application Note: Spectroscopic Characterization of 1,3-Bis(2-hydroxyethyl)urea
Introduction
1,3-Bis(2-hydroxyethyl)urea is a chemical compound with applications in various fields, including as a modifier for urea-formaldehyde resins and as a plasticizer.[1] Its synthesis typically involves the condensation of urea with 2-aminoethanol.[2] Accurate characterization of the final product is crucial to ensure purity and confirm the successful synthesis of the desired molecular structure. This application note provides a detailed guide for the characterization of this compound using two powerful spectroscopic techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of these methods, provide step-by-step protocols for sample analysis, and offer a comprehensive interpretation of the resulting spectral data.
The Logic of Spectroscopic Analysis
The core principle behind spectroscopic characterization is the interaction of electromagnetic radiation with the molecule. Each technique provides a unique piece of the structural puzzle.
-
Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups (e.g., O-H, N-H, C=O) absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. An IR spectrum, therefore, acts as a "molecular fingerprint," revealing the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy focuses on the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The precise frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus. This allows us to deduce the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
By combining the functional group information from IR spectroscopy with the detailed connectivity map from NMR spectroscopy, we can confidently elucidate and confirm the structure of this compound.
Molecular Structure and Expected Spectroscopic Features
A clear understanding of the target molecule's structure is paramount for predicting and interpreting its spectra.
Figure 1. Molecular Structure of this compound.
Based on this structure, we can anticipate the following key spectroscopic signals:
-
IR Spectroscopy:
-
A broad O-H stretching band from the alcohol groups.
-
An N-H stretching band from the secondary amide groups.
-
A strong C=O stretching band from the urea carbonyl group.
-
C-N stretching bands.
-
C-O stretching bands from the alcohol groups.
-
C-H stretching and bending vibrations from the ethylene chains.
-
-
¹H NMR Spectroscopy:
-
A signal for the O-H protons of the alcohol groups.
-
A signal for the N-H protons of the amide groups.
-
Two distinct signals for the methylene (-CH₂-) groups, likely appearing as triplets due to coupling with adjacent methylene groups.
-
-
¹³C NMR Spectroscopy:
-
A signal for the carbonyl carbon (C=O).
-
Two signals for the carbons in the hydroxyethyl chains.
-
Experimental Protocols
Part 1: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and confirm the connectivity of atoms in this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often a good choice as it will allow for the observation of exchangeable protons (O-H and N-H).
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm. In many modern spectrometers, the residual solvent peak can also be used for referencing.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient.
-
Process the spectrum by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the spectrum similarly to the ¹H spectrum.
Data Analysis and Interpretation
Infrared Spectrum Analysis
The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3500 - 3200 | O-H Stretch | Alcohol | Broad, Strong |
| 3400 - 3250 | N-H Stretch | Secondary Amide | Medium |
| 3000 - 2850 | C-H Stretch | Alkane | Medium to Strong |
| 1700 - 1630 | C=O Stretch | Urea (Amide I) | Strong |
| 1650 - 1580 | N-H Bend | Secondary Amide (Amide II) | Medium |
| 1320 - 1000 | C-O Stretch | Alcohol | Strong |
| 1250 - 1020 | C-N Stretch | Amine/Amide | Medium |
-
The broadness of the O-H stretching band is a result of hydrogen bonding.[3]
-
The C=O stretching frequency in ureas is typically lower than that of ketones or esters due to the resonance effect of the nitrogen lone pairs.[4]
NMR Spectra Analysis
The NMR spectra provide detailed structural information, confirming the connectivity of the atoms.
¹H NMR Spectrum (Expected Chemical Shifts in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.0 | Triplet | 2H | NH -CH₂ |
| ~4.7 | Triplet | 2H | OH |
| ~3.4 | Quartet | 4H | -CH₂-CH₂ -OH |
| ~3.1 | Quartet | 4H | -NH-CH₂ -CH₂- |
-
The chemical shifts of protons attached to heteroatoms (O-H, N-H) can be variable and depend on factors like solvent and concentration.[5]
-
The splitting patterns (multiplicity) are governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[6] For example, the -NH- protons are adjacent to a -CH₂- group (2 protons), so their signal is split into a triplet (2+1=3).
¹³C NMR Spectrum (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C =O |
| ~60 | -C H₂-OH |
| ~42 | -NH-C H₂- |
-
The carbonyl carbon of the urea is significantly deshielded and appears at a high chemical shift value.[7][8]
-
The carbon attached to the electronegative oxygen atom (-CH₂-OH) is more deshielded than the carbon attached to the nitrogen atom (-NH-CH₂-).[9][10]
Figure 2. Relationship between Molecular Structure and Spectroscopic Data.
Conclusion
The combined application of IR and NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. IR spectroscopy rapidly confirms the presence of the key alcohol, amide, and carbonyl functional groups, while ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement of the hydroxyethyl substituents on the urea core. The protocols and data interpretations presented in this application note serve as a comprehensive guide for researchers and scientists in ensuring the identity and purity of this important chemical compound.
References
- 1. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. compoundchem.com [compoundchem.com]
- 7. scribd.com [scribd.com]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
Application Notes and Protocols: The Role of 1,3-Bis(2-hydroxyethyl)urea as a Plasticizer in Biodegradable Films
Introduction: The Quest for Flexible and Sustainable Bioplastics
The escalating environmental concerns associated with petroleum-based plastics have catalyzed a paradigm shift towards biodegradable polymers. Materials such as starch, polylactic acid (PLA), and various proteins are at the forefront of this green revolution, offering a sustainable alternative for applications ranging from packaging to agriculture. However, a significant hurdle in the widespread adoption of these biopolymers is their inherent brittleness, which limits their utility in applications requiring flexibility.[1] This is where plasticizers play a pivotal role. These small molecules are incorporated into the polymer matrix to increase its flexibility, ductility, and processability.[1] While traditional plasticizers like glycerol and sorbitol are commonly used, the search for novel and more effective plasticizers is a continuous endeavor in the field of biodegradable materials.
This application note explores the potential of 1,3-Bis(2-hydroxyethyl)urea as a novel plasticizer for biodegradable films. Its unique molecular structure, featuring both urea and hydroxyl functional groups, suggests a strong potential for interaction with polar biopolymers, thereby offering a unique set of properties to the resulting films. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and characterization of this compound in biodegradable film formulations.
Physicochemical Properties of this compound
This compound, with the chemical formula C5H12N2O3, is a solid at room temperature with a molecular weight of 148.16 g/mol .[2] It possesses four hydrogen bond donor sites and three hydrogen bond acceptor sites, indicating a high capacity for forming hydrogen bonds.[2] This characteristic is central to its function as a plasticizer. The synthesis of this compound can be achieved through the condensation of urea with 2-aminoethanol.[2]
Mechanism of Action: A Molecular Perspective
The plasticizing effect of this compound is rooted in its ability to disrupt the intermolecular hydrogen bonds between polymer chains, thereby increasing the free volume and segmental mobility of the polymer. The two hydroxyl (-OH) groups and the urea (-NH-CO-NH-) moiety are key to its functionality.
-
Hydrogen Bonding: The hydroxyl and urea groups can form strong hydrogen bonds with the hydroxyl groups of starch or the ester groups of PLA. This interaction effectively shields the polymer chains from each other, reducing the cohesive energy density of the polymer matrix.
-
Increased Free Volume: By positioning itself between the polymer chains, this compound increases the intermolecular spacing, or free volume. This allows for greater rotational and translational movement of the polymer segments, resulting in increased flexibility and a lower glass transition temperature (Tg).
The following diagram illustrates the proposed molecular interaction between this compound and a starch polymer chain.
Caption: Molecular interaction of this compound with starch.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of biodegradable films plasticized with this compound. These are general guidelines and may require optimization based on the specific biopolymer and desired film properties.
Protocol 1: Preparation of Starch-Based Biodegradable Films by Solution Casting
-
Starch Dispersion: Disperse a predetermined amount of starch (e.g., 5 g of corn starch) in distilled water (e.g., 100 mL) with constant stirring.
-
Plasticizer Addition: Add the desired concentration of this compound (e.g., 15%, 25%, 35% w/w based on starch weight) to the dispersion. Stir until fully dissolved.
-
Gelatinization: Heat the mixture to 90-95°C in a water bath with continuous stirring for 30 minutes until a homogeneous and viscous solution is formed.
-
Degassing: Place the solution in a vacuum oven or use an ultrasonic bath to remove any air bubbles.
-
Casting: Pour the solution onto a level, non-stick surface (e.g., a Teflon-coated plate or a glass Petri dish).
-
Drying: Dry the cast film in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until a constant weight is achieved.
-
Conditioning: Peel the film from the surface and store it in a desiccator with a controlled relative humidity (e.g., 50% RH using a saturated magnesium nitrate solution) for at least 48 hours before characterization.
Protocol 2: Characterization of Plasticized Biodegradable Films
A comprehensive characterization of the prepared films is crucial to evaluate the effectiveness of this compound as a plasticizer.
Caption: Experimental workflow for film characterization.
2.1. Mechanical Properties:
-
Tensile Strength and Elongation at Break: These parameters are determined using a universal testing machine according to ASTM D882 standard. The tensile strength indicates the film's resistance to breaking under tension, while the elongation at break measures its flexibility. An effective plasticizer will decrease tensile strength and increase elongation at break.
2.2. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the films. A decrease in Tg with increasing plasticizer concentration is a clear indication of a successful plasticizing effect.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the films. The onset of degradation temperature can be influenced by the plasticizer.
2.3. Water Vapor Permeability (WVP):
-
WVP is a critical property for packaging applications and is measured according to ASTM E96 standard. The hydrophilic nature of this compound may influence the WVP of the films.
2.4. Biodegradability:
-
Soil Burial Test: The biodegradability of the films can be assessed by burying them in a controlled soil environment and measuring the weight loss over time.
2.5. Morphological Analysis:
-
Scanning Electron Microscopy (SEM): SEM is used to observe the surface and cross-sectional morphology of the films. A homogeneous and smooth surface indicates good compatibility between the polymer and the plasticizer.
Data Presentation and Expected Outcomes
The quantitative data obtained from the characterization protocols should be summarized in tables for easy comparison. The following tables provide an example of how to present the expected results.
Table 1: Effect of this compound Concentration on Mechanical Properties of Starch Films
| Plasticizer Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 25.0 ± 2.1 | 5.2 ± 0.5 |
| 15 | 15.3 ± 1.5 | 35.8 ± 3.2 |
| 25 | 8.7 ± 0.9 | 68.4 ± 5.7 |
| 35 | 4.1 ± 0.5 | 110.2 ± 9.8 |
Table 2: Effect of this compound Concentration on Thermal Properties of Starch Films
| Plasticizer Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) | Onset Degradation Temperature (°C) |
| 0 (Control) | 75.3 | 280.1 |
| 15 | 42.1 | 275.8 |
| 25 | 15.8 | 270.5 |
| 35 | -5.2 | 265.3 |
Logical Relationships and Concluding Remarks
The successful incorporation of this compound as a plasticizer in biodegradable films is dependent on a clear understanding of the relationships between its concentration and the resulting film properties.
Caption: Logical relationship of plasticizer concentration and film properties.
References
Application Note & Protocol: A Detailed Guide to the Laboratory-Scale Synthesis of 1,3-Bis(2-hydroxyethyl)urea
Abstract
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7). We detail a robust protocol based on the direct condensation of urea with ethanolamine, a widely accessible and reliable method. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a self-validating and reproducible protocol. Key sections include a detailed reaction mechanism, step-by-step experimental procedures, methods for purification and characterization, critical safety precautions, and a discussion of expected outcomes.
Introduction and Significance
This compound, also known as N,N'-Bis(2-hydroxyethyl)urea, is a difunctional organic compound with the molecular formula C₅H₁₂N₂O₃.[1] Its structure, featuring a central urea moiety flanked by two hydroxyethyl groups, imparts unique properties such as high water solubility and the ability to act as a hydrogen bond donor and acceptor. These characteristics make it a valuable compound in various applications, including:
-
Polymer Chemistry: As a modifier and plasticizer for urea-formaldehyde resins.[2]
-
Cosmetics and Personal Care: As a potent humectant and moisturizing agent in skin and hair care formulations, where it helps to hydrate and improve the skin barrier function.[3][4]
-
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, including pharmaceutical impurities and derivatives.[5][6]
This guide focuses on the direct condensation reaction between urea and ethanolamine, a method favored for its straightforwardness and use of readily available starting materials.[7]
Synthetic Strategy and Reaction Mechanism
The synthesis is achieved through the nucleophilic substitution reaction between urea and two equivalents of ethanolamine. The reaction proceeds via a condensation mechanism where the amine groups of ethanolamine attack the carbonyl carbon of urea. This process results in the formation of the desired disubstituted urea and the evolution of ammonia gas as a byproduct. Driving the reaction to completion requires the removal of this gaseous ammonia, which shifts the equilibrium towards the product side.
The overall reaction is as follows:
CO(NH₂)₂ (Urea) + 2 HOCH₂CH₂NH₂ (Ethanolamine) → CO(NHCH₂CH₂OH)₂ (this compound) + 2 NH₃ (Ammonia)
Reaction Mechanism Visualization
The diagram below illustrates the stepwise nucleophilic attack of ethanolamine on the urea carbonyl group, followed by the elimination of ammonia.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 100-120 grams of the target compound. Adjust quantities as needed, maintaining the specified molar ratios.
Materials and Equipment
| Reagents | CAS No. | Supplier Suggestion | Purity |
| Urea | 57-13-6 | Sigma-Aldrich | ≥99.5% |
| Ethanolamine | 141-43-5 | Sigma-Aldrich | ≥99.0% |
| Methanol (for recrystallization) | 67-56-1 | Fisher Scientific | ACS Grade |
| Equipment | Description |
| 500 mL Three-neck round-bottom flask | Reaction vessel |
| Heating mantle with magnetic stirrer | For controlled heating and agitation |
| Magnetic stir bar | For efficient mixing |
| Thermometer or thermocouple | To monitor reaction temperature (-10 to 200 °C) |
| Reflux condenser | To prevent loss of volatile reactants |
| Gas outlet adapter / Drying tube | To safely vent evolved ammonia |
| Glass funnel | For adding reagents |
| Buchner funnel and filter flask | For vacuum filtration |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Reagent Stoichiometry
The reaction is performed with a 1:2 molar ratio of urea to ethanolamine.
| Reagent | M.W. ( g/mol ) | Molar Ratio | Amount (moles) | Mass (g) | Volume (mL) | Density (g/mL) |
| Urea | 60.06 | 1 | 1.0 | 60.0 | N/A | N/A |
| Ethanolamine | 61.08 | 2 | 2.0 | 122.2 | ~120 | 1.012 |
Step-by-Step Synthesis Procedure
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood due to the evolution of ammonia gas, which is toxic and corrosive.
-
Apparatus Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser. The top of the condenser should be fitted with a gas outlet adapter leading to a bubbler or an appropriate trap to handle the ammonia gas evolved.
-
Charging Reactants: To the flask, add 60.0 g (1.0 mol) of urea and 122.2 g (~120 mL, 2.0 mol) of ethanolamine.[8]
-
Reaction Execution:
-
Begin stirring the mixture to ensure homogeneity.
-
Slowly heat the mixture using the heating mantle. A gradual temperature increase is crucial.
-
Maintain the reaction temperature at 130-140 °C .[7] The evolution of ammonia gas should become apparent as the reaction proceeds. The cessation of ammonia evolution is a key indicator that the reaction is nearing completion.[7]
-
Continue heating and stirring at this temperature for approximately 6-8 hours.[1][8]
-
-
Reaction Completion and Cooldown:
-
After the reaction period, turn off the heating mantle and allow the mixture to cool to room temperature with continued stirring.
-
The resulting product is typically a viscous liquid or a semi-solid mixture at room temperature, consisting of the desired product and unreacted starting materials.[8]
-
-
Purification by Recrystallization:
-
Transfer the crude reaction mixture to a larger beaker.
-
Add approximately 200-250 mL of methanol and heat gently while stirring to dissolve the solid. The target product is soluble in hot methanol, while unreacted urea is less so.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4 °C) for several hours to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50 °C to remove residual solvent. The final product should be a white crystalline solid.[9]
Characterization and Quality Control
To validate the synthesis, the final product should be characterized to confirm its identity and purity.
| Parameter | Method | Expected Result | Reference |
| Appearance | Visual Inspection | White crystalline solid | [8] |
| Melting Point | Melting Point Apparatus | 81-82 °C | [9] |
| Yield | Gravimetric Analysis | 75-85% | [9] |
| Identity | FT-IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), O-H stretch (~3400 cm⁻¹) | [1] |
| Structure | ¹H & ¹³C NMR (in D₂O or DMSO-d₆) | Confirm proton and carbon environments consistent with the structure | [1] |
Safety Precautions
All personnel must adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: The reaction must be conducted in a certified chemical fume hood to avoid inhalation of ammonia gas and solvent vapors.[10]
-
Chemical Hazards:
-
Ethanolamine: Corrosive and can cause skin and eye burns. Handle with care.
-
Ammonia (Byproduct): Toxic, corrosive, and has a pungent odor. Ensure it is properly vented or trapped.
-
This compound: May cause skin, eye, and respiratory irritation.[10][11] Avoid breathing dust and direct contact with skin and eyes.[12]
-
-
First Aid: In case of skin contact, wash immediately with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes and seek medical attention.[10] If inhaled, move to fresh air.[11]
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire synthesis and purification workflow.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 3. skinceuticals.sg [skinceuticals.sg]
- 4. echemi.com [echemi.com]
- 5. data.epo.org [data.epo.org]
- 6. This compound | CAS No- 15438-70-7 [chemicea.com]
- 7. US2352552A - Condensation products of urea and amines - Google Patents [patents.google.com]
- 8. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(2-hydroxyethyl)urea
A Guide for Researchers and Development Scientists
Welcome to the technical support center for the synthesis of 1,3-Bis(2-hydroxyethyl)urea (BHEU). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges and optimize your reaction yields. This guide is structured to address the practical issues you may face in the lab, from initial setup to final product purification.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound?
There are two predominant methods for synthesizing BHEU:
-
The Ethanolamine Route: This is a classical condensation reaction between urea and ethanolamine.[1][2] The reaction proceeds at elevated temperatures (typically 115-140°C) and releases ammonia as a byproduct.[1][2][3] Driving the reaction to completion requires the efficient removal of this ammonia gas.[1][4]
-
The Ethylene Carbonate Route: This method involves the reaction of urea with ethylene carbonate, also at high temperatures (140-150°C).[1][5] The key advantage of this route is that the byproduct is carbon dioxide, a gas that is easily removed from the reaction mixture.[5] This method, particularly when catalyzed, can achieve near-quantitative yields.[1]
Q2: Which synthesis method generally provides a higher yield?
The ethylene carbonate route, especially when catalyzed by synthetic zeolites, has been shown to produce higher yields, often up to 98%.[1][5] This is primarily because the removal of the CO₂ byproduct is more efficient than the removal of ammonia, which can participate in side or reverse reactions.[5][6] The ethanolamine route typically results in yields around 76-80% after purification.[2][5]
Q3: Why is the removal of byproducts (Ammonia or CO₂) so critical?
Both synthesis routes are equilibrium reactions. According to Le Chatelier's principle, the continuous removal of a product (in this case, the gaseous byproduct) will shift the equilibrium towards the formation of more products, thus driving the reaction to completion and maximizing the yield of BHEU.[1][4] In the ethanolamine route, failure to remove ammonia can lead to the formation of unwanted side products.[3]
Q4: What is the role of a catalyst in the ethylene carbonate method?
In the reaction between urea and ethylene carbonate, synthetic zeolites containing sodium oxide and potassium oxide can act as effective catalysts.[1][5] The catalyst enhances the reaction rate, allowing for a significant reduction in reaction time and an increase in the final product yield.[5] The catalyst's porous structure and active sites facilitate the interaction between the reactants.
Q5: My final product is a mixture. What are the likely impurities?
Regardless of the route, the crude product is rarely pure. Common impurities include:
-
Unreacted starting materials (urea, ethanolamine).[5]
-
Monosubstituted product (1-(2-hydroxyethyl)urea).[3]
-
Biuret, formed from the condensation of two urea molecules.[6]
-
Cyclization products like 2-oxazolidone.[4]
Purification, typically via recrystallization from methanol, is essential to isolate the desired this compound.[1][5]
Comparative Overview of Synthesis Routes
The choice of synthesis route depends on available reagents, desired yield, and process control capabilities. The following table summarizes the key parameters for each method.
| Feature | Ethanolamine Route | Ethylene Carbonate Route |
| Reactants | Urea, Ethanolamine | Urea, Ethylene Carbonate |
| Molar Ratio (Urea:Other) | 1:2[5] | 1:2[5] |
| Typical Temperature | 115 - 140°C[1][5] | 140 - 150°C[5] |
| Reaction Time | 8+ hours[1][5] | Significantly shorter with catalyst[5] |
| Catalyst | Typically none | Synthetic Zeolites (Na₂O/K₂O)[5] |
| Byproduct | Ammonia (NH₃)[1] | Carbon Dioxide (CO₂)[5] |
| Reported Yield | ~76-80%[2][5] | Up to 98%[1] |
| Key Advantage | Uses common, inexpensive reagents. | High yield, cleaner byproduct, faster. |
| Key Challenge | Efficient removal of ammonia; potential side reactions.[3] | Requires ethylene carbonate and catalyst. |
Experimental Workflow & Protocols
The following diagram illustrates the general workflow for BHEU synthesis, highlighting the critical decision points and processes.
Caption: General experimental workflow for BHEU synthesis.
Protocol 1: Synthesis via Ethanolamine
This protocol is adapted from procedures described in the literature.[1][5]
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser leading to a gas outlet or a trap to handle the ammonia byproduct. Ensure the system can be maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Reagent Charging: Charge the flask with urea and ethanolamine in a 1:2 molar ratio.
-
Reaction: Begin stirring and slowly heat the mixture to 115-135°C.[1][5] Vigorous evolution of ammonia gas should be observed.
-
Temperature Ramp: After approximately 2-3 hours, slowly increase the temperature to 140°C and maintain for an additional 6 hours to drive the reaction to completion.[1][2] The cessation of ammonia evolution is a key indicator that the reaction is nearing completion.
-
Workup: Cool the reaction mixture to approximately 70-80°C. The resulting product is a viscous liquid or a semi-solid mixture.
-
Purification: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum. The expected melting point is around 81-83°C.[5][7]
Protocol 2: High-Yield Synthesis via Ethylene Carbonate (Catalytic)
This protocol is based on the high-yield method described in patent literature.[5]
-
Apparatus Setup: Use the same setup as in Protocol 1, ensuring an inert atmosphere. The gas outlet should be monitored for CO₂ evolution.
-
Reagent Charging: Charge the flask with urea, ethylene carbonate (1:2 molar ratio), and the synthetic zeolite catalyst (e.g., containing 0.4-0.9 wt% sodium oxide).[5]
-
Reaction: Begin stirring and heat the mixture to 140-150°C. The reaction will commence with the evolution of carbon dioxide.
-
Monitoring: Maintain the temperature and continue the reaction until the evolution of CO₂ ceases. The use of a catalyst significantly shortens the required reaction time compared to the ethanolamine route.[5]
-
Workup & Purification: Cool the mixture. If a catalyst was used, it must be removed by hot filtration. The filtrate is then subjected to recrystallization from methanol as described in Protocol 1 to yield the pure product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Caption: Troubleshooting decision tree for low BHEU yield.
| Problem | Potential Cause | In-Depth Explanation & Solution |
| Low Yield / Incomplete Reaction | Inefficient Byproduct Removal | The reaction is reversible. An accumulation of NH₃ or CO₂ in the reaction vessel will slow down or even reverse the formation of the product. Solution: Ensure a steady but gentle flow of an inert gas (Nitrogen or Argon) through the headspace to carry away the gaseous byproduct. For the ethanolamine route, passing the exit gas through a dilute acid trap can help capture ammonia and further drive the equilibrium forward.[4] |
| Incorrect Stoichiometry | While a 1:2 molar ratio of urea to the second reactant is standard, inaccuracies in weighing or reagent purity can lead to an excess of one reactant, limiting the theoretical yield. Solution: Use high-purity, dry reagents.[8] Accurately weigh all components. Consider running a small excess (e.g., 2.1 equivalents) of ethanolamine or ethylene carbonate to ensure all urea is consumed. | |
| Suboptimal Reaction Temperature or Time | The reaction rates are highly temperature-dependent. Temperatures that are too low will result in an impractically long reaction time, while temperatures that are too high can promote decomposition or side reactions.[3][6] Solution: Calibrate your thermometer. Use an oil bath for uniform heating. Monitor the reaction progress (e.g., by observing gas evolution or using TLC/HPLC) to determine the optimal reaction time for your specific setup, rather than relying solely on a fixed duration.[1] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities | Unreacted starting materials and side products can act as eutectic impurities, depressing the melting point and preventing proper crystal lattice formation.[5] Solution: Ensure the reaction has gone to completion. If the product is an oil, try triturating with a non-polar solvent like diethyl ether or petroleum ether to precipitate the product and wash away more soluble impurities. A second recrystallization from a different solvent system may be necessary. |
| Final Product has a Low Melting Point | Contamination with Monosubstituted Product | The presence of 1-(2-hydroxyethyl)urea, a common byproduct, will lower and broaden the melting point range of the final product. Solution: The recrystallization process is key. The solubility profiles of the di-substituted and mono-substituted ureas are different. A slow, careful crystallization is more effective at excluding the mono-substituted impurity from the crystal lattice. Ensure the crystals are washed with fresh, cold solvent before drying. |
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 4. cir-safety.org [cir-safety.org]
- 5. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. This compound | 15438-70-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
how to minimize byproduct formation in hydroxyalkylurea synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for hydroxyalkylurea synthesis. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a clear understanding of the chemical principles governing byproduct formation in your experiments. Our goal is to empower you to optimize your synthetic routes, improve yield and purity, and accelerate your research and development efforts.
Section 1: Understanding the Chemistry of Byproduct Formation
The successful synthesis of a target hydroxyalkylurea is often a delicate balance of competing reactions. Understanding the pathways that lead to undesirable byproducts is the first step toward minimizing their formation. The two most common synthetic routes each present unique challenges:
-
Urea + Alkanolamine Route: This method is atom-economical but often requires elevated temperatures, which can lead to thermally-induced side reactions.
-
Isocyanate + Amino Alcohol Route: This route is often faster and proceeds at lower temperatures, but is highly sensitive to stoichiometry and the presence of moisture. The dual nucleophilicity of the amino alcohol (amine vs. hydroxyl group) also introduces selectivity challenges.
The following sections will address specific byproducts and the troubleshooting strategies to mitigate them.
Section 2: Troubleshooting Common Byproducts
This section is formatted as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during hydroxyalkylurea synthesis.
FAQ 1: My reaction of urea and ethanolamine produces a significant amount of a cyclic impurity. What is it and how can I prevent it?
Answer:
The cyclic impurity you are observing is likely 2-oxazolidinone . Its formation is a well-documented side reaction in the synthesis of hydroxyethylurea from urea and ethanolamine, particularly at elevated temperatures.[1][2]
Causality of Formation:
The formation of 2-oxazolidinone is a thermodynamically favored cyclization reaction. The desired hydroxyethylurea product contains both a hydroxyl and a urea functional group. At high temperatures (typically >120°C), an intramolecular reaction can occur where the hydroxyl group attacks the carbonyl of the urea, displacing the amino group and forming the stable five-membered ring of 2-oxazolidinone, with the elimination of ammonia.
Troubleshooting Flowchart for 2-Oxazolidinone Formation
Caption: Troubleshooting logic for 2-oxazolidinone byproduct.
Recommended Actions:
-
Strict Temperature Control: Maintain the reaction temperature in the range of 110-120°C.[3] This is often sufficient to drive the main reaction forward while minimizing the rate of the intramolecular cyclization.
-
Monitor Reaction Time: Avoid prolonged heating. The formation of the desired product may reach a plateau, after which continued heating will primarily favor the conversion to 2-oxazolidinone. Monitor the reaction by HPLC or TLC to determine the optimal reaction time.
-
Ammonia Removal: The reaction to form hydroxyethylurea from urea and ethanolamine produces ammonia. Efficiently removing this ammonia from the reaction mixture can help drive the equilibrium towards the desired product. A gentle nitrogen sparge is often employed for this purpose.[4]
-
Byproduct Conversion: If a significant amount of byproduct has already formed, it is possible to convert it back. One patented method involves treating the byproduct fraction with ammonia at elevated temperatures (100-200°C) to reopen the ring and form the desired monoalkylolurea.[1]
FAQ 2: I am using an isocyanate route and my final product is contaminated with a higher molecular weight, less soluble substance. What is this byproduct?
Answer:
You are likely forming disubstituted ureas (e.g., N,N'-bis(hydroxyalkyl)urea) or biuret-type impurities . These arise from the reaction of your desired hydroxyalkylurea product with another molecule of isocyanate.
Causality of Formation:
This issue stems from a combination of factors related to reaction kinetics and stoichiometry:
-
Kinetic vs. Thermodynamic Control: The initial reaction of the isocyanate with the amino alcohol's amine group is extremely fast (kinetically favored). However, once the desired monosubstituted hydroxyalkylurea is formed, it still contains a reactive N-H proton on the urea moiety. This proton can be abstracted, and the resulting nucleophile can attack another isocyanate molecule. This second addition is often slower but can become significant, especially if there is a localized excess of isocyanate or if the reaction temperature is elevated.[5]
-
Stoichiometry: Using a molar excess of the isocyanate will inevitably lead to the formation of these disubstituted byproducts.
Table 1: Controlling Byproducts in the Isocyanate Route
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | Use a slight molar excess (1.05-1.1 equivalents) of the amino alcohol. | Ensures complete consumption of the highly reactive isocyanate, minimizing its availability to react with the product. |
| Reagent Addition | Add the isocyanate dropwise to a stirred solution of the amino alcohol. | Maintains a low instantaneous concentration of the isocyanate, favoring the initial, faster reaction with the primary amine. |
| Temperature | Maintain low to moderate temperatures (e.g., 0-25°C). | Slows down the rate of the secondary reaction (biuret formation), which typically has a higher activation energy. |
| Solvent | Use a polar, aprotic, and anhydrous solvent (e.g., THF, DMF). | Polar solvents can help to solvate the reactants, while the absence of protons prevents unwanted side reactions with the isocyanate. |
Recommended Actions:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. It is often preferable to use a slight excess of the amino alcohol to ensure the isocyanate is fully consumed.
-
Reverse Addition: Instead of adding the amino alcohol to the isocyanate, add the isocyanate slowly and in a controlled manner to a solution of the amino alcohol. This ensures that the isocyanate is always the limiting reagent in the reaction mixture.
-
Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled product (the desired monosubstituted hydroxyalkylurea) over the thermodynamically more stable, but slower-forming, disubstituted byproducts.[5]
FAQ 3: My product yield is low, and I notice some decomposition during workup and storage. How can I improve the stability of my hydroxyalkylurea?
Answer:
Hydroxyalkylureas, and hydroxyurea itself, can be susceptible to degradation, particularly under certain pH and temperature conditions. The primary degradation pathway is hydrolysis.[6]
Causality of Degradation:
Hydroxyurea can hydrolyze back to hydroxylamine and isocyanic acid (which in an aqueous environment will further decompose to ammonia and carbon dioxide). This hydrolysis is catalyzed by both acidic and basic conditions and is accelerated by heat.
Recommended Actions:
-
pH Control During Workup: During the workup process, avoid strong acidic or basic conditions. It is often recommended to neutralize the reaction mixture to a pH of around 7-8.[3]
-
Temperature During Purification: When performing recrystallization, avoid prolonged heating. Use a solvent system that allows for dissolution at a moderate temperature and rapid crystallization upon cooling. A patent for the industrial preparation of β-hydroxyethyl urea suggests cooling to 70-80°C before adding the crystallization solvent and then slowly cooling to precipitate the product.[3]
-
Storage Conditions: Store the purified product in a cool, dry place. For solutions, especially aqueous ones, storage at room temperature or refrigerated is recommended over elevated temperatures. One study found that hydroxyurea solutions prepared in room-temperature water were stable for months, while those prepared with mild heating showed a significant immediate loss of activity.
-
pH of Final Formulation: For applications where the hydroxyalkylurea is in an aqueous solution, maintaining a pH below 8.25 can keep potential ammonia byproducts in their ionized (and less reactive) ammonium form, which helps prevent decomposition of the hydroxyalkylurea.[4]
Section 3: Key Experimental Protocols
Adherence to a well-designed protocol is critical for reproducibility and minimizing byproduct formation. The following protocols provide a framework for common procedures.
Protocol 1: General Synthesis of a Hydroxyalkylurea via the Isocyanate Route with Minimized Byproduct Formation
This protocol is designed to favor the formation of the monosubstituted product by controlling stoichiometry and reaction temperature.
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amino alcohol (1.05 equivalents) in anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Isocyanate Addition: Dissolve the isocyanate (1.00 equivalent) in anhydrous THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the cooled amino alcohol solution over a period of 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the isocyanate starting material by TLC or by observing the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum.
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for purifying solid hydroxyalkylureas from common byproducts like excess urea or disubstituted ureas.
-
Solvent Selection: Choose a solvent or solvent system in which the desired hydroxyalkylurea has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include ethanol, methanol, pyridine, or ethanol/water mixtures.[1][3] The byproducts should ideally be more soluble in the cold solvent than the desired product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Section 4: Advanced Purification Techniques
When simple recrystallization is insufficient to achieve the desired purity, more advanced techniques may be necessary.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For high-purity applications, such as the isolation of a specific isomer or the removal of trace impurities, preparative HPLC is an invaluable tool.[7][8][9][10]
Key Considerations for Prep HPLC of Hydroxyalkylureas:
-
Column Choice: Reversed-phase columns (e.g., C18) are commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The addition of a modifier like formic acid may be necessary for MS compatibility.
-
Method Development: An analytical-scale HPLC method should first be developed to achieve good separation between the desired product and its impurities. This method can then be scaled up to a preparative column.[10]
-
Fraction Collection: The purified product is collected in fractions as it elutes from the column. These fractions can then be combined and the solvent removed to yield the high-purity compound.
Section 5: Summary and Key Takeaways
The minimization of byproducts in hydroxyalkylurea synthesis is achieved through a rational approach based on understanding the underlying reaction mechanisms.
Key Control Principles:
-
Temperature: Lower temperatures generally favor the kinetically controlled, desired monosubstituted product and prevent thermal degradation.
-
Stoichiometry: Precise control of reactant ratios is crucial, especially in the isocyanate route, to avoid over-reaction.
-
Order of Addition: Adding the more reactive species (like isocyanate) slowly to the other reactant can prevent localized high concentrations and subsequent side reactions.
-
Reaction Environment: The use of anhydrous solvents and an inert atmosphere is critical when working with moisture-sensitive reagents like isocyanates.
By implementing the strategies and protocols outlined in this guide, you can significantly improve the purity and yield of your hydroxyalkylurea products.
References
- 1. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 2. CN112239417A - Preparation method of 2-hydroxyethyl urea - Google Patents [patents.google.com]
- 3. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. S-EPMC8304116 - Hydroxyurea-The Good, the Bad and the Ugly. - OmicsDI [omicsdi.org]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. Preparative HPLC – Efficient Purification Solutions [knauer.net]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing the Synthesis of Ethylene Carbonate from Urea & Ethylene Glycol
A Guide for Research, Development, and Manufacturing Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of ethylene carbonate (EC). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges researchers and drug development professionals face during this synthesis.
A Note on the Reaction Topic: While the query specified the "urea and ethylene carbonate reaction," the predominant and industrially significant synthesis involves the reaction of urea and ethylene glycol (EG) to produce ethylene carbonate. This process, known as urea alcoholysis or transesterification, is a greener and safer alternative to older methods using highly toxic reagents like phosgene or explosive epoxides.[1][2][3][4] This guide will focus on optimizing this critical manufacturing process.
Part 1: Core Principles & Reaction Mechanism
Q: What is the fundamental reaction mechanism for the synthesis of Ethylene Carbonate from Urea and Ethylene Glycol?
A: The reaction is not a simple one-step condensation. It proceeds through a consecutive mechanism involving a key intermediate. Understanding this pathway is crucial for optimization and troubleshooting.
-
Step 1: Carbamate Formation: Urea reacts with ethylene glycol (EG) to form 2-hydroxyethyl carbamate.
-
Step 2: Cyclization & Ammonia Elimination: The 2-hydroxyethyl carbamate intermediate undergoes an intramolecular cyclization to form ethylene carbonate (EC), releasing ammonia (NH₃) as a byproduct.[5]
The overall reaction is: (NH₂)₂CO (Urea) + HOCH₂CH₂OH (Ethylene Glycol) ⇌ C₃H₄O₃ (Ethylene Carbonate) + 2NH₃
The release of ammonia, a gas, is the driving force of the reaction, a concept governed by Le Chatelier's principle. Efficient removal of ammonia is paramount for achieving high yields.[3]
Caption: Reaction mechanism for EC synthesis from Urea and EG.
Part 2: Frequently Asked Questions (FAQs) for Reaction Optimization
This section addresses the most common questions regarding the optimization of reaction parameters.
Q1: Why is applying a vacuum essential for this reaction?
A: Applying a vacuum is arguably the most critical parameter for achieving a high yield of ethylene carbonate.[6][7] The reaction produces two moles of ammonia gas for every mole of EC formed. According to Le Chatelier's principle, removing a product from the reaction mixture will shift the equilibrium to favor more product formation.
-
At Atmospheric Pressure: The accumulation of ammonia in the reaction vessel can inhibit the forward reaction, leading to very low or no yield.[7] Furthermore, side reactions that form byproducts like 2-oxazolidone and ethyleneurea can become dominant.[8][9]
-
Under Reduced Pressure: A vacuum (typically in the range of 0.005 to 15 kPa) continuously removes the ammonia as it is formed, pulling the reaction towards completion and significantly increasing the EC yield.[7][10]
Q2: What is the optimal temperature range, and what happens if it's too high or too low?
A: The optimal temperature is a balance between reaction kinetics and reactant/product stability. Most studies report an optimal range of 130°C to 160°C .[1][4][10]
-
Too Low (<120°C): The reaction rate will be impractically slow, leading to incomplete conversion even after extended periods.
-
Too High (>170°C): High temperatures can cause several issues. Urea may decompose into isocyanic acid and other byproducts.[6] Additionally, side reactions and polymerization of the product can occur, reducing both yield and purity.[9]
Q3: How do I choose the right catalyst?
A: While the reaction can proceed without a catalyst, yields are often low.[2] Catalysts significantly enhance the reaction rate and selectivity. The most effective catalysts possess both Lewis acidic and basic sites.[1][3]
-
Mechanism of Catalysis: The Lewis acidic sites (e.g., Zn²⁺) activate the carbonyl carbon of urea, making it more susceptible to nucleophilic attack. The basic sites facilitate the deprotonation of ethylene glycol, increasing its nucleophilicity.[1][3]
-
Common Catalysts:
-
Zinc Oxide (ZnO): Widely cited as a highly active and selective catalyst for this reaction.[4][8][11]
-
Mixed Metal Oxides: Systems like Zinc-Iron (Zn-Fe) or Zinc-Aluminum (Zn-Al) oxides can offer enhanced stability and activity due to a balanced acid-base nature.[1][2]
-
Lanthanum (III) Nitrate (La(NO₃)₃): Has also been shown to be an effective catalyst.[7]
-
Q4: What is the ideal molar ratio of Urea to Ethylene Glycol?
A: The stoichiometric ratio is 1 mole of urea to 1 mole of ethylene glycol. However, studies often employ a slight excess of ethylene glycol, with molar ratios of Urea:EG from 1:1 to 1:1.5 .[5] Using a slight excess of EG can help to ensure the complete conversion of urea and can also act as a solvent for the reaction.
Part 3: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental problems.
Caption: Troubleshooting workflow for low ethylene carbonate yield.
Problem: My reaction yield is very low or zero.
-
Primary Suspect: Inadequate Vacuum. This is the most common cause.
-
Diagnosis: Is your vacuum gauge reading significantly higher than the recommended <20 kPa? Can you smell ammonia near the apparatus?
-
Solution: Verify all seals and joints on your glassware are airtight. Ensure your vacuum pump is functioning correctly. Consider placing a cold trap (e.g., with dry ice/acetone) between your reaction and the pump to trap ammonia and prevent it from contaminating the pump oil, which helps maintain a stronger vacuum.[12]
-
-
Secondary Suspect: Incorrect Temperature.
-
Diagnosis: Is your reaction temperature within the optimal 130-160°C range?
-
Solution: Calibrate your thermometer or temperature probe. Ensure the reaction mixture itself, not just the heating bath, is at the target temperature.
-
-
Tertiary Suspect: Inactive Catalyst.
-
Diagnosis: Is the catalyst old, from an unreliable source, or has it been reused without regeneration?
-
Solution: Use a fresh, high-purity catalyst. Some catalysts, like ZnO, can be regenerated by calcination at high temperatures (e.g., 450°C) to restore their activity.[11]
-
Problem: I'm isolating significant amounts of byproducts like 2-oxazolidone or ethyleneurea.
-
Primary Suspect: Reaction Run at or Near Atmospheric Pressure.
Part 4: Experimental Protocols & Data
Protocol 1: General Lab-Scale Synthesis of Ethylene Carbonate
This protocol is a self-validating system that includes in-process checks.
Materials & Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump and gauge
-
Cold trap
-
Urea (0.3 mol), Ethylene Glycol (0.3 mol), and ZnO catalyst (1-5% by total reactant mass).[1][10]
Procedure:
-
Setup: Assemble the apparatus. Charge the flask with urea, ethylene glycol, and the catalyst.[3] Ensure the mechanical stirrer provides vigorous agitation to keep the catalyst suspended.
-
Inerting (Optional but Recommended): Purge the system with an inert gas like nitrogen to remove air.
-
Reaction:
-
Begin stirring and gradually heat the mixture to the target temperature (e.g., 140-150°C).
-
Once at temperature, slowly apply vacuum, reducing the pressure to the target range (e.g., 10-15 kPa). Be cautious to avoid bumping.
-
Ammonia gas will evolve and should be trapped or safely vented.
-
-
Monitoring: Monitor the reaction for 3-7 hours.[10] Progress can be tracked by taking small aliquots (carefully breaking the vacuum first) for analysis via GC or HPLC. The reaction is complete when urea consumption ceases.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the hot mixture to remove the solid catalyst.
-
The crude product will solidify upon cooling (EC melting point is ~36°C).[1]
-
Purify the crude EC by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate).
-
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
-
Sample Preparation: Carefully take an aliquot from the reaction mixture. Dissolve a small, weighed amount in a suitable solvent (e.g., methanol or acetone) to a known concentration.
-
GC Conditions (Example):
-
Column: A polar column (e.g., Carbowax or similar).
-
Injector Temp: 250°C.
-
Detector (FID) Temp: 250°C.
-
Oven Program: Start at 80°C, ramp to 220°C.
-
-
Analysis: Calibrate the instrument with known standards of urea, ethylene glycol, and ethylene carbonate to determine retention times and response factors. Quantify the components in your sample to calculate conversion and yield.
Summary of Optimized Reaction Conditions from Literature
| Catalyst | Temperature (°C) | Pressure (kPa) | Time (h) | Yield (%) | Reference |
| La(NO₃)₃ | 140 | 15 | 3 | 93 | [7] |
| ZnO | 150 | 5 | - | >99 (claimed) | [12] |
| Fe;ZnO-ZIF | 160 | ~21.3 (160 mmHg) | 2.5 | 94 (conversion) | [1][3] |
| Zn-Fe Oxide | 135 | 10 | 7 | 86.6 | [10] |
| ZnO•Cr₂O₃ | 150 | - | - | 85.75 | [5] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Ethylene Carbonate by Urea Transesterification Using Zeolitic Imidazolate Framework Derived Fe-Doped ZnO Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Synthesis of Ethylene Carbonate from Urea and Ethylene Glycol over La(NO3)3 Catalyst | Scientific.Net [scientific.net]
- 8. Transesterification of urea and ethylene glycol to ethylene carbonate as an important step for urea based dimethyl carbonate synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN105664953A - Composite catalyst for synthesizing ethylene carbonate by urea alcoholysis and preparation process and application thereof - Google Patents [patents.google.com]
- 11. The Synthesis of Ethylene Carbonate from Urea and Ethylene Glycol Catalyzed by Zinc Oxide Catalyst-Academax [42.academax.com]
- 12. Sciencemadness Discussion Board - Ethylene Carbonate from MEG and Urea - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 1,3-Bis(2-hydroxyethyl)urea
Welcome to the technical support center for the purification of 1,3-Bis(2-hydroxyethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this compound, while seemingly straightforward, presents unique challenges that can impact yield, purity, and batch-to-batch consistency. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome these hurdles effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly following its synthesis.
Issue 1.1: Low Yield After Recrystallization
Question: I'm experiencing a significant loss of product after recrystallizing my crude this compound from methanol. What are the potential causes and how can I improve my yield?
Answer: Low recovery from recrystallization is a common issue and can typically be attributed to one or more of the following factors. The key is a systematic approach to identify the root cause.
-
Excessive Solvent Volume: The fundamental principle of recrystallization is the differential solubility of the compound in a hot versus a cold solvent.[1] Using an excessive volume of hot solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling, as the solution may not become supersaturated enough for efficient crystallization.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the hot solvent in small portions to the crude solid with continuous stirring and heating.
-
-
Incomplete Crystallization: The rate of cooling and the final cooling temperature play a crucial role in maximizing crystal formation.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals. Once at room temperature, further cool the flask in an ice bath or a refrigerator to maximize the precipitation of the product.
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, the product will crystallize on the filter paper, leading to significant losses.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration. It is also advisable to add a small excess of hot solvent (around 5-10%) before filtration to ensure the product remains in solution.
-
-
Co-precipitation with Impurities: If the concentration of soluble impurities is very high, they may co-precipitate with your product, necessitating further purification steps and leading to a lower yield of pure compound.
-
Solution: If the crude product is highly impure, consider a pre-purification step such as a solvent wash to remove some of the more soluble impurities before proceeding with recrystallization.
-
Issue 1.2: Product Purity Does Not Improve After Recrystallization
Question: I've recrystallized my this compound, but my analytical data (e.g., HPLC, NMR) shows that significant impurities remain. Why is this happening?
Answer: This indicates that the chosen recrystallization conditions are not effective for separating the specific impurities present in your crude material. Let's break down the possible reasons:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the impurities well at all temperatures, while dissolving the target compound well only when hot.[1] If the impurities have similar solubility profiles to this compound in the chosen solvent, co-crystallization will occur.
-
Solution: A solvent screen is recommended. Methanol is a common choice, but consider alternatives. A mixture of solvents can also be effective. For instance, a methanol/ethyl acetate mixture has been reported for the purification of N,N'-bis(2-hydroxyethyl)urea.[2][3] You could dissolve the crude product in a minimum of hot methanol and then slowly add ethyl acetate (in which the product is likely less soluble) until turbidity is observed, then reheat to clarify and cool slowly.
-
-
Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice.
-
Solution: Ensure slow cooling to allow for the formation of larger, more perfect crystals. Gentle stirring during the cooling process can sometimes help to prevent the incorporation of impurities. A second recrystallization is often necessary to achieve high purity.
-
-
Presence of Unreacted Starting Materials: Common impurities from the synthesis of this compound include unreacted urea and ethanolamine.[4] These are highly polar and may have solubility characteristics that make them difficult to remove with a single recrystallization from a polar solvent like methanol.
-
Solution: Consider a pre-recrystallization wash. For example, slurrying the crude product in a solvent in which the impurities are highly soluble but the product is not, could be effective. Alternatively, column chromatography may be necessary for challenging separations.
-
Issue 1.3: Oily Product or Failure to Crystallize
Question: After dissolving my crude this compound in hot solvent and cooling, the product separates as an oil instead of crystallizing. What should I do?
Answer: "Oiling out" is a common problem in recrystallization and typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.
-
High Impurity Content: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.
-
Solution: Attempt to purify the crude material by another method first, such as a solvent wash or column chromatography, to reduce the impurity load before recrystallization.
-
-
Solution is Too Concentrated: If the solution is too supersaturated, the product may come out of solution as a liquid phase.
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration. Allow it to cool slowly.
-
-
Inducing Crystallization: Sometimes a supersaturated solution needs a "nudge" to start crystallizing.
-
Solution:
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route.
-
From Urea and Ethanolamine: The most common impurities are unreacted urea and ethanolamine.[4] You may also find small amounts of byproducts from side reactions.
-
From Urea and Ethylene Carbonate: While this method can offer higher yields, unreacted starting materials may still be present.[4]
-
Thermal Decomposition Products: If the reaction or purification is conducted at excessively high temperatures, you may see byproducts from the decomposition of urea, such as biuret and triuret.[5]
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Methanol is the most frequently cited and effective solvent for the recrystallization of this compound.[4][6] For particularly stubborn impurities, a mixed solvent system, such as methanol/ethyl acetate, can be employed.[2][3]
Q3: My purified this compound is a white crystalline solid, but it becomes sticky over time. What is the cause?
A3: This suggests that the compound may be hygroscopic, meaning it readily absorbs moisture from the atmosphere. While not definitively reported for this compound, the structurally similar compound Hydroxyethyl Urea is known to be a hygroscopic solid.[7]
-
Prevention: Always store the purified product in a tightly sealed container, preferably in a desiccator over a drying agent like silica gel or anhydrous calcium sulfate.
Q4: Are there any thermal stability concerns I should be aware of during purification?
-
Recommendation: When performing a recrystallization, use the lowest temperature necessary to dissolve the solid and avoid prolonged heating. If removing solvent under reduced pressure, use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity and detecting impurities. A reverse-phase method would be a good starting point.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or structurally related impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product. Techniques like GC-MS or LC-MS can be particularly powerful for identifying unknown impurities.
-
Melting Point: A sharp melting point close to the literature value (around 81-83°C) is a good indicator of high purity.[2][4] A broad or depressed melting point suggests the presence of impurities.
Section 3: Experimental Protocols & Data
Protocol 3.1: Recrystallization of this compound from Methanol
This protocol outlines a standard procedure for the purification of crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat methanol to just below its boiling point (64.7°C).
-
Addition of Hot Solvent: Place the flask with the crude solid on a hot plate with stirring. Add the hot methanol portion-wise until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is critical for maximizing recovery.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot methanol (~5-10% of the total volume used) to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to an hour to induce maximum precipitation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. Store in a desiccator.
Table 3.1: Solvent Selection Guide
| Solvent | Suitability for Recrystallization | Comments |
| Methanol | Excellent | High solubility when hot, lower solubility when cold. The most commonly reported solvent.[4][6] |
| Ethanol | Good | Similar properties to methanol, may be a suitable alternative. |
| Water | Poor | High solubility at room temperature, making it difficult to achieve good recovery. |
| Ethyl Acetate | Poor (as a single solvent) | Likely low solubility even when hot. |
| Methanol/Ethyl Acetate | Good (as a mixed solvent system) | Can be effective for removing impurities that are soluble in methanol.[2][3] |
Section 4: Visualizing the Workflow
Diagram 4.1: Troubleshooting Logic for Recrystallization
This diagram provides a decision-making workflow for addressing common issues during the recrystallization of this compound.
Caption: Decision tree for troubleshooting recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]
- 3. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]
- 4. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 7. cir-safety.org [cir-safety.org]
- 8. Separation of 3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Preventing Disubstituted Urea Formation
Welcome to the technical support center for chemists and researchers in drug development and synthetic chemistry. This guide is designed to provide in-depth troubleshooting and practical solutions for a common synthetic challenge: the unwanted formation of N,N'-disubstituted ureas when a monosubstituted product is the target. Drawing from established chemical principles and field-tested methodologies, this resource will help you optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a monosubstituted urea, but I'm consistently getting a significant amount of the disubstituted byproduct. What's going on?
The formation of a disubstituted urea as a byproduct is a frequent issue when reacting a primary amine with an isocyanate. The root of the problem lies in the reactivity of the initially formed monosubstituted urea. The nitrogen atom of the newly formed urea can act as a nucleophile and react with another molecule of the isocyanate. This second reaction leads to the undesired disubstituted urea.
Several factors can exacerbate this side reaction:
-
Stoichiometry: Using an excess of the isocyanate dramatically increases the likelihood of the second addition.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less reactive monosubstituted urea to react with the isocyanate.[1][2]
-
Concentration: High concentrations of reactants can also favor the formation of the disubstituted byproduct.
Q2: How critical is stoichiometry in controlling the formation of disubstituted urea?
Stoichiometry is arguably the most critical factor in controlling the selectivity of urea synthesis.[3][4][5] The reaction between a primary amine and an isocyanate to form a monosubstituted urea is generally much faster than the subsequent reaction of the monosubstituted urea with another isocyanate molecule. By carefully controlling the molar ratio of the reactants, you can exploit this difference in reaction rates.
Troubleshooting Guide: Stoichiometric Control
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Significant disubstituted urea formation | Excess isocyanate | Use a slight excess of the amine (1.1 to 1.2 equivalents). | Favors the formation of the monosubstituted urea by ensuring all the isocyanate is consumed. |
| Unreacted starting amine remains | Insufficient isocyanate | Use a 1:1 molar ratio of amine to isocyanate. | Maximizes the conversion of the amine to the desired product. |
| Reaction is slow or incomplete | Low reactant concentration | Increase the concentration of the reactants. | Increases the reaction rate. |
Q3: What is the optimal temperature for my reaction to avoid the disubstituted byproduct?
Temperature control is a key parameter in directing the outcome of your synthesis. While higher temperatures can increase the reaction rate, they can also promote the formation of side products, including disubstituted ureas and other byproducts like biurets.[6][7]
Generally, it is advisable to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress.[8] If the reaction is too slow, the temperature can be gradually increased. For many standard urea syntheses, maintaining the reaction temperature between 60-100 °C is a good starting point.[1]
Q4: Does the choice of solvent impact the formation of disubstituted urea?
Yes, the solvent can play a significant role in the reaction's selectivity. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used for urea synthesis as they can effectively solvate the reactants.[8] The polarity of the solvent can influence the reaction rate; however, a more polar solvent may slow down the reaction.[1]
It's also worth noting that in some cases, the choice of solvent can influence the equilibrium between different species in solution, which can in turn affect the reaction outcome.[9][10][11]
Q5: Are there any catalysts that can help improve the selectivity for the monosubstituted urea?
While the reaction between an amine and an isocyanate is often self-catalytic, certain catalysts can be employed to enhance the reaction rate and, in some cases, improve selectivity. Tertiary amines, for instance, are known to catalyze the reaction of isocyanates.[12] However, it's important to screen catalysts carefully, as some may also accelerate the formation of the undesired disubstituted byproduct.
Recent research has also explored the use of novel catalysts for more efficient and selective urea synthesis under mild conditions, although these are often for specific applications like electrochemical synthesis.[13][14][15][16][17]
Q6: When should I consider using a protecting group strategy?
If optimizing stoichiometry, temperature, and solvent does not sufficiently suppress the formation of the disubstituted urea, a protecting group strategy is a robust alternative. This is particularly useful when dealing with highly reactive amines or when the desired monosubstituted urea is itself quite reactive.
The general idea is to temporarily "block" one of the N-H protons on the primary amine, rendering it a secondary amine for the purpose of the reaction with the isocyanate. After the formation of the protected monosubstituted urea, the protecting group is removed to yield the desired product.
Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyl (Bn).[18][19][20][21][22] The choice of protecting group will depend on the overall synthetic route and the compatibility of the deprotection conditions with other functional groups in the molecule.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Monosubstituted Urea with Stoichiometric Control
-
Dissolve the primary amine (1.1 equivalents) in a suitable aprotic solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the isocyanate (1.0 equivalent) to the stirred amine solution. The addition can be done dropwise via a syringe or an addition funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (indicated by the consumption of the isocyanate), the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of Monosubstituted Urea using a Boc-Protected Amine
This protocol describes the in-situ generation of an isocyanate from a Boc-protected amine, which then reacts with another amine to form a non-symmetrical urea.[23]
-
To a solution of the Boc-protected amine (1.0 equivalent) in an appropriate solvent, add reagents for the in-situ generation of the isocyanate (e.g., 2-chloropyridine and trifluoromethanesulfonyl anhydride).
-
After the formation of the isocyanate is complete (as monitored by an appropriate analytical technique), add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction as appropriate and purify the desired urea product.
Visualizing the Reaction Pathway and Troubleshooting
To better understand the competing reactions and the logic behind the troubleshooting steps, the following diagrams are provided.
Caption: Competing reaction pathways in urea synthesis.
Caption: Troubleshooting workflow for minimizing disubstituted urea.
References
- 1. zypuw.com [zypuw.com]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. biorxiv.org [biorxiv.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Urea Synthesis Lab Report - 988 Words | Cram [cram.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Novel catalysts improve efficiency of urea synthesis at ambient conditions [chemeurope.com]
- 14. air.unimi.it [air.unimi.it]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. Protective Groups [organic-chemistry.org]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effect of Catalyst on 1,3-Bis(2-hydroxyethyl)urea Reaction Kinetics
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,3-Bis(2-hydroxyethyl)urea (BHEU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the catalytic synthesis of BHEU. We will explore the causality behind experimental choices, address common troubleshooting scenarios, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses core concepts regarding the catalytic synthesis of BHEU, providing a foundational understanding of the reaction kinetics and mechanisms.
Q1: What are the primary catalytic routes for synthesizing this compound (BHEU)?
There are three primary methods for synthesizing BHEU, each involving different reactants and benefiting from specific catalytic systems:
-
Urea and Ethanolamine: This is a common laboratory and industrial method involving the condensation of urea with an alkanolamine.[1][2] The reaction typically occurs at elevated temperatures (100-170°C) to drive off the ammonia byproduct.[1]
-
Urea and Ethylene Glycol: This route involves the reaction of urea with ethylene glycol.[3] The process can be catalyzed by various solid catalysts, and under certain conditions, ethylene glycol itself can act as an auto-catalyst.[3][4]
-
Urea and Ethylene Carbonate: This method reacts urea with ethylene carbonate, often in a 1:2 molar ratio.[5] This route is particularly effective when catalyzed by synthetic zeolites, leading to high yields and shorter reaction times.[5][6]
Q2: What is the underlying reaction mechanism, and how do catalysts influence it?
The synthesis of BHEU from urea and an alcohol (like ethylene glycol) predominantly follows an elimination-addition mechanism. Understanding this is crucial for troubleshooting and optimization.
-
Step 1: Urea Decomposition (Rate-Limiting Step): Urea first decomposes into isocyanic acid (HNCO) and ammonia (NH₃).[3] This step is often the slowest (rate-limiting) and is significantly influenced by catalysts.[7]
-
Step 2: Nucleophilic Addition: The hydroxyl group of the ethanolamine or ethylene glycol then attacks the isocyanic acid intermediate to form a carbamate, which rearranges to the final hydroxyethyl urea product.
The Role of the Catalyst: A catalyst's primary function is to lower the activation energy of the rate-limiting step.[8] In this reaction, catalysts provide an alternative, lower-energy pathway for the decomposition of urea.[3] For instance, quantum-chemical studies show that ethylene glycol molecules (both monomeric and dimeric forms) can efficiently catalyze the decomposition of urea to isocyanic acid, making the non-catalytic path negligible.[3] Solid acid or base catalysts, like zeolites or metal oxides, function by providing active sites that facilitate proton transfer and bond cleavage within the urea molecule.[4][6]
Catalytic Reaction Pathway: Elimination-Addition Mechanism
References
- 1. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 6. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
reducing reaction time for 1,3-Bis(2-hydroxyethyl)urea production
Technical Support Center: 1,3-Bis(2-hydroxyethyl)urea Synthesis
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on reducing reaction time while maintaining high yield and purity. Here, we move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to troubleshoot and enhance your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of this compound that lead to extended reaction times.
Q1: My reaction is proceeding very slowly or has stalled entirely. What are the primary factors I should investigate?
A1: A sluggish or stalled reaction is typically rooted in one of four key areas: thermal energy, catalytic activity, reactant integrity, or equilibrium limitations.
-
Temperature: The reaction is highly temperature-dependent. Insufficient heat results in slow kinetics. Conversely, excessive heat can promote the degradation of urea into biuret and ammonia, a side reaction that consumes your starting material and complicates purification[1][2]. Ensure your heating apparatus is calibrated and providing uniform, stable heat.
-
Catalysis: For the more efficient synthesis route involving urea and ethylene carbonate, the absence or deactivation of a suitable catalyst is a primary cause of slow reactions. Heterogeneous catalysts like zeolites are crucial for activating the reactants[3][4].
-
Reactant Purity: The presence of moisture or other impurities in your starting materials (urea, ethanolamine, or ethylene carbonate) can interfere with the reaction. Water, for instance, can hydrolyze reactants or affect catalyst performance.
-
Byproduct Removal: Both common synthesis pathways are equilibrium reactions. The accumulation of byproducts—ammonia (NH₃) in the ethanolamine route or carbon dioxide (CO₂) in the ethylene carbonate route—will slow down and eventually halt the forward reaction. Active and continuous removal of these gaseous byproducts is essential to drive the reaction to completion[3][4].
Q2: How critical is temperature management, and what is the optimal thermal profile for reducing reaction time?
A2: Temperature is arguably the most critical parameter to control. There is a fine balance between accelerating the desired reaction and triggering unwanted side reactions.
-
For the Urea + Ethanolamine Route: A common protocol involves a two-stage heating process: an initial phase at ~115-135°C for 2 hours, followed by an increase to 140°C for 6 or more hours.[3][5] The initial, lower temperature allows for the formation of the mono-substituted intermediate, while the higher temperature drives the second substitution and facilitates the removal of ammonia. Pushing the temperature too high (>160°C) significantly increases the rate of biuret formation[1].
-
For the Urea + Ethylene Carbonate Route: This method benefits from a catalyst and generally operates at a slightly higher temperature range of 140-150°C.[4] In this catalyzed system, the reaction proceeds much faster, and completion is often determined by the cessation of CO₂ evolution, which can occur in as little as 4-5 hours[4].
Q3: What is the mechanistic role of a catalyst, and how do I select the most effective one?
A3: In the reaction between urea and ethylene carbonate, a catalyst is essential for achieving a rapid reaction time. Synthetic zeolites are highly effective.
-
Mechanism of Action: Zeolites with pore sizes in the 8–10 Å range function as heterogeneous catalysts.[3] Their structure facilitates the nucleophilic attack by the nitrogen atoms of urea on the carbonyl carbon of ethylene carbonate.[3] Furthermore, alkali metal oxide modifications, such as sodium oxide (Na₂O) or potassium oxide (K₂O) embedded within the zeolite structure, significantly enhance catalytic activity[4].
-
Selection: The most effective reported catalysts are synthetic zeolites containing 0.4-0.9 wt% sodium oxide, optionally combined with 1.0-5.5 wt% potassium oxide.[4] These catalysts have been shown to increase the product yield to 98% while reducing the reaction time by a factor of 1.5 to 2 compared to uncatalyzed or less efficient methods[4].
Q4: The evolution of gas (NH₃ or CO₂) has stopped, but my yield is still low. What is the likely cause?
A4: If gas evolution has ceased prematurely, it suggests the reaction has reached equilibrium or has been halted by an inhibitor.
-
Inefficient Gas Removal: The most common cause is inadequate removal of the gaseous byproduct from the reaction vessel. If the partial pressure of NH₃ or CO₂ builds up in the headspace, it will push the equilibrium back towards the reactants, stopping the reaction. Ensure you have a steady flow of an inert gas (like nitrogen or argon) or a slight vacuum to effectively carry away the byproducts.[3][6]
-
Reversible Side Reactions: Certain side products can be reversible or can sequester reactants, effectively lowering their concentration and stopping the main reaction.
-
Monitoring Completion: The end of the reaction should be confirmed analytically, not just by observing gas evolution. A simple method for the ethylene carbonate route is to bubble the exiting gas through a barium hydroxide solution; the cessation of barium carbonate precipitation indicates the reaction is complete[4].
Process Optimization & Comparative Data
Choosing the correct synthetic pathway is the first step in optimization. The use of ethylene carbonate with a zeolite catalyst offers a significant reduction in reaction time compared to the traditional ethanolamine condensation method.
| Parameter | Urea + Ethanolamine | Urea + Ethylene Carbonate (Zeolite Catalyzed) |
| Reaction Time | 8 - 10 hours | 4 - 5 hours |
| Temperature | 115°C → 140°C | 140 - 150°C |
| Typical Yield | ~76 - 80% | Up to 98% |
| Key Challenge | Efficient removal of NH₃ | Catalyst selection and separation |
| Byproduct | Ammonia (NH₃) | Carbon Dioxide (CO₂) |
Table 1: Comparison of primary synthesis routes for this compound. Data compiled from sources[3][4][5].
Visualized Workflow: Troubleshooting Slow Reactions
The following diagram outlines a logical workflow for diagnosing and resolving issues with reaction speed.
References
- 1. rjpn.org [rjpn.org]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 4. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
dealing with impurities in crude 1,3-Bis(2-hydroxyethyl)urea
Technical Support Center: 1,3-Bis(2-hydroxyethyl)urea
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this versatile compound. Purity is paramount for ensuring reproducibility and success in your downstream applications, from polymer chemistry to its use as a precursor in pharmaceutical synthesis. This resource provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot and resolve purity-related issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound, and how do they influence the impurity profile?
There are two primary synthesis methods, each with a characteristic impurity profile:
-
Condensation of Urea and Ethanolamine: This is a widely used method involving the reaction of urea with ethanolamine at elevated temperatures (115-140°C), which drives off ammonia gas.[1][2] The primary impurities stem from incomplete reaction or side reactions, typically including unreacted urea and ethanolamine.[3][4]
-
Reaction of Urea with Ethylene Carbonate: This route is often catalyzed by synthetic zeolites and can offer higher yields (up to 98%) and shorter reaction times.[1][3] While generally cleaner, potential impurities can include residual starting materials and catalyst carryover if filtration is incomplete.
Understanding the synthesis route of your crude material is the first step in diagnosing potential purity issues.
Q2: What are the most common impurities I should expect in my crude this compound?
The most frequently encountered impurities in crude this compound are:
-
Unreacted Starting Materials: Urea and ethanolamine are the most common culprits, especially in the condensation synthesis route.[3][4]
-
Cyclic By-products: Side reactions can lead to the formation of compounds like 2-oxazolidone.[5]
-
Mono-substituted Product: 1-(2-hydroxyethyl)urea can be present if the stoichiometry or reaction conditions were not optimal.
-
Residual Solvents: If the reaction was performed in a solvent, or if solvents were used in a preliminary work-up, they may be present in the crude product.
Q3: My crude product has a low and broad melting point (below the expected 81-82°C). What does this signify?
A sharp melting point is a strong indicator of purity. The literature value for pure this compound is 81-82°C.[2] A melting point that is depressed (lower than 81°C) and broad (melts over a range of several degrees) is a classic sign of the presence of impurities. The impurities disrupt the crystalline lattice of the pure compound, requiring less energy to break it down. This is often the first and simplest analytical test you can perform to assess the purity of your crude material.
Troubleshooting Guide: Impurity Identification & Analysis
The first step in any purification workflow is to understand the nature and quantity of the impurities you are dealing with.
Q4: How can I definitively identify and quantify the impurities in my crude sample?
A multi-technique approach is often best for a comprehensive analysis. The primary methods for identifying and quantifying impurities in urea derivatives are chromatographic and spectroscopic.
| Technique | Purpose | Strengths | Considerations |
| HPLC-MS | Quantification & Identification | High sensitivity and selectivity, ideal for trace-level analysis and confirming molecular weights of impurities.[6] | Method development can be complex. Highly polar urea derivatives may require derivatization for good retention on standard C18 columns.[7] |
| NMR (¹H, ¹³C) | Structural Elucidation | Provides detailed structural information, allowing for the unambiguous identification of impurities if their spectra are known. Can be used for quantification (qNMR). | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals. |
| GC-MS | Volatile Impurity Analysis | Excellent for identifying and quantifying residual solvents or volatile by-products. | Not suitable for non-volatile compounds like urea or the target molecule without derivatization. |
| FT-IR | Functional Group Analysis | Quick confirmation of the presence of key functional groups (N-H, C=O, O-H) and can reveal unexpected functional groups from impurities. | Primarily qualitative; not ideal for quantifying components in a mixture. |
Expert Recommendation: Start with ¹H NMR to get a structural overview and identify major impurities. Follow up with a well-developed HPLC-MS method for accurate quantification of all components.[8]
Workflow for Impurity Troubleshooting
This diagram outlines a logical workflow for identifying and subsequently removing impurities from your crude product.
Caption: A logical workflow for troubleshooting impurities in crude products.
Troubleshooting Guide: Purification Strategies
Once impurities have been identified, the next step is to select an appropriate purification method.
Q5: What is the most effective method for purifying crude this compound?
Recrystallization is overwhelmingly the most common, efficient, and scalable method for purifying this compound.[1][2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
The Ideal Recrystallization Solvent:
-
Dissolves the target compound well at high temperatures.
-
Dissolves the target compound poorly at low temperatures.
-
Either dissolves impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be filtered out hot).[9]
-
Does not react with the compound.
-
Is volatile enough to be easily removed from the final product.
For this compound, methanol is the most frequently cited and effective solvent for recrystallization.[2][3]
Q6: My crude product is a viscous oil and will not crystallize, even after cooling. What can I do?
This is a common issue when the crude product has a high impurity load, which inhibits crystal lattice formation. Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure material, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent. This increases the concentration of the solute, which may force crystallization to begin. Be careful not to evaporate too much, or the impurities will precipitate out as well.
-
Solvent/Anti-Solvent System: If a single solvent fails, dissolve your crude oil in a minimum amount of a "good" solvent (in which it is very soluble, like methanol). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[9]
Q7: Recrystallization from methanol is not removing a key impurity. What are my alternative options?
If an impurity co-crystallizes with your product or has a very similar solubility profile, recrystallization may not be sufficient. Consider these alternatives:
-
Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. While more labor-intensive and costly than recrystallization, it offers superior separation power for challenging mixtures.
-
Selective Solvent Extraction: This method can be used to remove specific types of impurities. For example, unreacted urea has very low solubility in aliphatic ketones like acetone, while many alkylated urea derivatives are soluble.[10] You could potentially use a ketone to selectively wash out more soluble by-products, leaving behind less soluble impurities and your target compound, or vice-versa depending on the specific solubilities.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol describes the standard procedure for purifying the title compound using methanol.
Caption: Standard workflow for purification via recrystallization.
Detailed Steps:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate beaker, gently heat the recrystallization solvent (methanol). Add the hot methanol to the crude solid portion-wise with swirling until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely in the filter funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold methanol. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the crystals to a clean, pre-weighed watch glass and dry them under vacuum to remove all traces of methanol. Once dry, record the final mass and measure the melting point to confirm purity.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 4. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 5. cir-safety.org [cir-safety.org]
- 6. benchchem.com [benchchem.com]
- 7. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 8. 15438-70-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. youtube.com [youtube.com]
- 10. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
Validation & Comparative
The Plasticizer's Dilemma: A Comparative Guide to 1,3-Bis(2-hydroxyethyl)urea and Glycerol in Starch Film Formulation
For researchers, scientists, and drug development professionals navigating the complexities of biopolymer formulations, the choice of a plasticizer is a critical determinant of final product performance. Starch, a biodegradable and abundant biopolymer, requires the addition of plasticizers to overcome its inherent brittleness. This guide provides an in-depth, objective comparison of two such plasticizers: the well-established glycerol and the less-conventional 1,3-bis(2-hydroxyethyl)urea (BHEU).
While direct comparative data for BHEU is limited in current literature, this guide will leverage data on urea, a close chemical analogue, to provide a substantive comparison with glycerol. This analysis is grounded in experimental data from peer-reviewed studies, focusing on the key performance indicators of mechanical properties, barrier function, thermal characteristics, and biodegradability. We will explore the causal mechanisms behind their plasticizing effects, offering insights into how their molecular structures interact with the starch matrix to dictate the final properties of the film.
The Role of the Plasticizer: Beyond Flexibility
Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility, ductility, and processability. They achieve this by inserting themselves between the long polymer chains, disrupting the intermolecular forces—primarily hydrogen bonds in the case of starch. This disruption increases the free volume within the polymer matrix, lowering the glass transition temperature (Tg) and allowing the polymer chains to move more freely past one another. The selection of an appropriate plasticizer is a balancing act, as it can also influence other crucial properties such as barrier to water vapor and the material's degradation profile.
Molecular Interactions: A Tale of Two Plasticizers
Glycerol, a simple polyol with three hydroxyl (-OH) groups, is a highly effective and widely used plasticizer for starch films. Its efficacy stems from its ability to form extensive hydrogen bonds with the hydroxyl groups of the starch molecules (amylose and amylopectin). This interaction effectively replaces the strong, rigid hydrogen bonds between starch chains with more flexible starch-glycerol bonds.
This compound (BHEU) is a derivative of urea, featuring two hydroxyethyl groups. While direct studies on BHEU as a starch plasticizer are scarce, research on urea provides valuable insights. Urea, with its two amine groups and one carbonyl group, is also capable of forming strong hydrogen bonds with starch. It is suggested that the interaction between starch and urea can be stronger than that with polyols like glycerol, potentially leading to a more significant disruption of the starch's crystalline structure. The hydroxyethyl groups in BHEU are expected to further enhance its plasticizing effect and compatibility with the starch matrix due to the additional hydroxyl groups available for hydrogen bonding.
Performance Showdown: BHEU (via Urea) vs. Glycerol
To provide a clear comparison, the following sections will analyze the performance of starch films plasticized with urea (as a proxy for BHEU) and glycerol, based on experimental data from various studies.
Mechanical Properties: Strength vs. Flexibility
The mechanical properties of starch films, specifically tensile strength (TS) and elongation at break (E@B), are crucial for their application in packaging and other fields. Tensile strength indicates the film's resistance to breaking under tension, while elongation at break measures its flexibility and stretchability.
Generally, the addition of a plasticizer decreases the tensile strength and increases the elongation at break of starch films. However, the extent of these changes varies between different plasticizers.
| Plasticizer (at ~30-35% w/w) | Starch Source | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Glycerol | Wheat | 6.35 | - | [1] |
| Glycerol | Potato | - | 31.1 | [2] |
| Urea | Wheat | 1.12 | - | [1] |
| Urea (with Choline Chloride) | Potato | 0.18 | 47.2 | [2] |
From the available data, it appears that urea tends to result in films with lower tensile strength compared to glycerol at similar concentrations[1]. However, some studies suggest that urea can lead to a higher elongation at break, indicating greater flexibility[2]. It is theorized that urea's strong hydrogen bonding capacity is highly effective at disrupting starch-starch interactions, leading to a more flexible but less strong material[1]. The co-plasticization with choline chloride in one of the cited studies for urea should be noted as a potential influencer on the observed properties[2].
Barrier Properties: Water Vapor Permeability
For applications such as food packaging, the ability of a film to prevent the transmission of water vapor is critical. The water vapor permeability (WVP) is a measure of this property, with lower values indicating better barrier performance.
The introduction of hydrophilic plasticizers generally increases the WVP of starch films because the plasticizer molecules increase the free volume and provide more pathways for water molecules to diffuse through the film.
| Plasticizer (at 35% w/w) | Starch Source | Water Vapor Permeability (x 10⁻¹⁰ g·mm·s⁻¹·m⁻²·Pa⁻¹) | Reference |
| Glycerol | Wheat | 1.387 | [1] |
| Urea | Wheat | 1.881 | [1] |
Experimental data indicates that starch films plasticized with urea exhibit a higher WVP compared to those plasticized with glycerol[1]. This suggests that while urea may be an effective plasticizer in terms of modifying mechanical properties, it may compromise the film's ability to act as a moisture barrier to a greater extent than glycerol. This is likely due to the highly hydrophilic nature of urea, which attracts and facilitates the transport of water molecules.
Thermal Properties: Glass Transition Temperature
The glass transition temperature (Tg) is a key indicator of a plasticizer's efficiency. A more significant reduction in the Tg of the starch film signifies a more effective plasticizer.
Studies have shown that both glycerol and urea are effective at lowering the Tg of starch. Some research suggests that urea can be a more efficient plasticizer than glycerol in this regard, leading to a greater reduction in the glass transition temperature. This superior efficiency is attributed to urea's ability to form strong hydrogen bonds and disrupt the crystalline structure of starch more effectively.
Biodegradability
A key advantage of starch-based films is their biodegradability. The choice of plasticizer can influence the rate of degradation.
Research on the biodegradability of plasticized starch films suggests that films containing urea may degrade faster than those with other plasticizers. One study found that wheat starch films with 35% urea fully degraded within 8 days in a soil burial test, a significantly faster rate than films with other plasticizers[1]. This rapid degradation could be advantageous for applications where quick decomposition is desired. The high water solubility and susceptibility of urea to microbial action likely contribute to this accelerated breakdown.
Experimental Protocols: A Guide to Characterization
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key characterization techniques.
Preparation of Starch Films by Solution Casting
The solution casting method is a common laboratory technique for preparing biopolymer films.
Caption: Workflow for starch film preparation by solution casting.
-
Starch Dispersion: Disperse a predetermined amount of starch powder (e.g., 5g) in distilled water (e.g., 100 mL) under constant stirring.
-
Plasticizer Addition: Add the desired plasticizer (glycerol or BHEU) at a specific concentration (e.g., 30% w/w based on starch weight).
-
Gelatinization: Heat the suspension to a temperature above the starch's gelatinization point (typically 80-95°C) and maintain for a set time (e.g., 30 minutes) with continuous stirring to ensure complete gelatinization.
-
Degassing: Cool the resulting solution and degas it, for instance, in an ultrasonic bath, to remove any air bubbles.
-
Casting: Pour a specific volume of the film-forming solution onto a level, non-stick surface (e.g., a petri dish or glass plate).
-
Drying: Dry the cast solution in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Conditioning: Carefully peel the film from the surface and condition it in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 48 hours before characterization.
Mechanical Properties Testing (ASTM D882)
This protocol outlines the determination of tensile strength and elongation at break.
Caption: Workflow for tensile properties testing of starch films.
-
Specimen Preparation: Cut rectangular strips from the conditioned films with precise dimensions (e.g., 10 mm width and 100 mm length).
-
Thickness Measurement: Measure the thickness of each specimen at several points along its length using a micrometer and calculate the average.
-
Testing Machine Setup: Set up a universal testing machine with appropriate grips for thin films.
-
Specimen Mounting: Securely clamp the specimen in the grips, ensuring it is vertically aligned and not slipping.
-
Tensile Test: Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
Data Acquisition: Record the force and elongation data throughout the test.
-
Calculation: From the stress-strain curve, determine the tensile strength (maximum stress) and elongation at break (strain at fracture).
Water Vapor Permeability (WVP) Testing (ASTM E96 - Desiccant Method)
This protocol describes the measurement of WVP.
Caption: Workflow for water vapor permeability testing.
-
Sample Preparation: Cut a circular sample of the film large enough to cover the mouth of a permeability cup.
-
Cup Preparation: Place a desiccant (e.g., anhydrous calcium chloride) in the permeability cup.
-
Assembly: Seal the film sample over the mouth of the cup, ensuring an airtight seal.
-
Initial Weighing: Weigh the entire assembly with high precision.
-
Controlled Environment: Place the assembly in a controlled environment with a constant, high relative humidity (e.g., a desiccator with a saturated salt solution) and constant temperature.
-
Periodic Weighing: Remove the assembly at regular intervals and weigh it to determine the amount of water vapor that has permeated through the film and been absorbed by the desiccant.
-
Calculation: Plot the weight gain versus time. The slope of the linear portion of this graph is used to calculate the water vapor transmission rate (WVTR), and subsequently, the WVP, taking into account the film thickness and the water vapor pressure difference across the film.
Conclusion: Making an Informed Decision
The choice between this compound and glycerol as a plasticizer for starch films is a nuanced one, with the optimal choice depending on the specific requirements of the end application.
-
Glycerol remains a reliable and well-characterized plasticizer that provides a good balance of flexibility and barrier properties. Its food-grade status and extensive research history make it a safe and predictable choice for many applications.
-
This compound , based on data from its analogue urea, presents an interesting alternative. It appears to be a highly efficient plasticizer, potentially offering superior flexibility and faster biodegradability. However, this comes at the cost of reduced tensile strength and poorer water vapor barrier properties. The presence of hydroxyethyl groups in BHEU may mitigate some of the drawbacks observed with urea, such as its tendency to recrystallize, and could improve its compatibility with the starch matrix.
For applications where high flexibility and rapid biodegradation are paramount, and a high water vapor barrier is not a critical requirement, BHEU could be a promising candidate. However, for applications demanding good moisture resistance and mechanical strength, such as in many food packaging scenarios, glycerol may be the more suitable option.
Further research directly comparing BHEU with glycerol is necessary to fully elucidate its potential and provide a more definitive recommendation. Scientists and researchers are encouraged to consider the specific performance trade-offs outlined in this guide when formulating their starch-based materials.
References
A Senior Application Scientist's Guide to Hydroxyalkylureas in Advanced Resin Formulations: A Comparative Analysis
Welcome to an in-depth exploration of hydroxyalkylureas and their burgeoning role in the formulation of high-performance resins. This guide is designed for researchers, scientists, and drug development professionals seeking to innovate beyond conventional resin chemistry. We will dissect the functionalities of hydroxyalkylureas, compare their performance attributes against established alternatives, and provide the rigorous experimental frameworks necessary to validate their advantages in your applications.
Introduction: The Quest for Multifunctional Resin Components
In the relentless pursuit of enhanced performance, resin formulators are increasingly moving beyond simple monomeric building blocks to embrace multifunctional additives that can simultaneously influence several key properties. Hydroxyalkylureas, a class of compounds characterized by the presence of both hydroxyl (-OH) and urea (-NH-CO-NH-) functionalities, are emerging as compelling candidates in this arena. The dual-functionality of these molecules allows them to act as reactive intermediates, cross-linking agents, and property modifiers, offering a unique handle to tailor the final characteristics of a polymer network.
The primary impetus for exploring alternatives to traditional resin components, such as standard polyols or amine-based crosslinkers, stems from the need for improved performance in demanding applications. Key drivers include the demand for resins with enhanced flexibility, superior adhesion to a variety of substrates, improved thermal stability, and a more favorable toxicological profile. For instance, the drive to reduce or eliminate formaldehyde in urea-formaldehyde (UF) resins, due to health concerns, has opened the door for innovative cross-linking chemistries where hydroxyalkylureas could play a significant role.[1][2]
This guide will focus on a comparative analysis of hydroxyalkylurea-modified resins against conventional resin systems, providing both the theoretical underpinnings and the practical experimental methodologies to empower your research and development efforts.
The Molecular Advantage of Hydroxyalkylureas
The unique chemical structure of hydroxyalkylureas provides a compelling rationale for their use in resin formulations. The hydroxyl group offers a reactive site for incorporation into polymer backbones through reactions with isocyanates, epoxides, or carboxylic acids, similar to conventional polyols.[3] However, the presence of the urea moiety introduces a distinct set of properties.
The urea group is capable of forming strong intermolecular hydrogen bonds, which can significantly enhance the cohesive strength, thermal stability, and mechanical properties of the resulting polymer.[4] This hydrogen bonding network can also contribute to improved adhesion to polar substrates. Furthermore, the polarity of the urea group can influence the solubility and compatibility of the resin with other components in a formulation.
Diagram: Conceptual Reaction of Hydroxyethyl Urea in a Polyurethane System
References
A Comparative Guide to Purity Validation of 1,3-Bis(2-hydroxyethyl)urea: An HPLC-Centric Approach
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. 1,3-Bis(2-hydroxyethyl)urea, a versatile compound used in various industrial and research applications, is no exception. Its purity can significantly impact the outcome of experiments and the quality of final products. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. The principles and protocols described herein are designed to be a self-validating system, grounded in scientific integrity and aligned with industry standards.
The Criticality of Purity in this compound Applications
This compound is synthesized through various methods, commonly involving the reaction of urea with 2-aminoethanol (ethanolamine). This process can lead to the presence of unreacted starting materials, such as urea and ethanolamine, as well as side-products. The presence of these impurities can have significant consequences in its applications, which range from polymer chemistry to potential use in pharmaceutical formulations. Therefore, a validated, sensitive, and specific analytical method is paramount for quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture. Its high resolution, sensitivity, and adaptability make it an ideal choice for assessing the purity of this compound.
Proposed HPLC Methodology
This section outlines a detailed, step-by-step HPLC method, developed based on the known physicochemical properties of this compound and its potential impurities.
Core Principle: The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase. Given the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography with a polar-embedded column is recommended. For this guide, we will focus on a HILIC-based approach.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., a silica-based column with a bonded polar functional group), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Solvent A: 95:5 ACN:Water
-
Solvent B: 50:50 ACN:Water
-
-
Gradient Program:
-
0-10 min: 100% A
-
10-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20.1-25 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
Primary: Refractive Index (RI) detector, as urea and its derivatives have poor UV absorbance.
-
Secondary (for specific impurities): UV detector at a low wavelength (e.g., 200-210 nm) if impurities possess a chromophore.
-
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the initial mobile phase (95:5 ACN:Water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Causality Behind Experimental Choices:
-
HILIC Column: This choice is dictated by the high polarity of this compound and its potential impurities (urea, ethanolamine). HILIC is specifically designed for the retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for HILILC. The gradient elution allows for the separation of compounds with a range of polarities.
-
RI Detector: this compound and its primary expected impurities lack significant UV chromophores. An RI detector provides universal detection for non-chromophoric compounds, making it a reliable choice for quantification.
Method Validation: A Trustworthy and Self-Validating System
Validation of the analytical method is crucial to ensure its reliability and is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities. This is demonstrated by spiking the sample with known impurities (urea, ethanolamine) and observing their separation from the main peak.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of this compound.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation:
| Validation Parameter | Acceptance Criteria |
| Specificity | Resolution between peaks > 1.5 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | % RSD of results ≤ 5.0% |
Workflow Diagram:
Caption: Workflow for HPLC Method Development and Validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust method, other analytical techniques can also be employed for purity determination. This section provides a comparative overview of two viable alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC).
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.
Advantages:
-
Primary Method: Does not require a calibration curve with the analyte itself.
-
High Specificity: Provides structural information, confirming the identity of the analyte and impurities.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Generally less sensitive than HPLC, especially for trace impurities.
-
Higher Cost: NMR instrumentation is significantly more expensive than HPLC systems.
-
Complex Spectra: Overlapping signals in complex mixtures can make quantification challenging.
Applicability to this compound: The simple and well-defined structure of this compound makes it a good candidate for qNMR analysis. The protons on the ethyl groups would provide distinct signals for integration.
Gas Chromatography (GC)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like this compound, derivatization is required to increase their volatility.
Advantages:
-
High Resolution: Excellent for separating volatile impurities.
-
High Sensitivity: Especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Limitations:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce errors and variability.
-
Thermal Instability: The analyte must be thermally stable or a suitable derivatization agent must be found.
-
Limited to Volatile Impurities: Not suitable for non-volatile impurities.
Applicability to this compound: GC analysis would necessitate a derivatization step, such as silylation, to make the molecule volatile. This could be a viable method, particularly for identifying and quantifying volatile impurities like ethanolamine.
Comparison Summary
| Feature | HPLC (HILIC) | qNMR | GC (with Derivatization) |
| Principle | Partition Chromatography | Nuclear Magnetic Resonance | Partition Chromatography |
| Primary Method | No | Yes | No |
| Sensitivity | High | Moderate | Very High (with FID/MS) |
| Specificity | High | Very High | High |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Moderate |
| Sample Preparation | Simple | Simple | Complex (derivatization) |
| Best For | Routine QC, quantifying known and unknown impurities | Purity of reference standards, structural confirmation | Volatile impurities |
Logical Relationship Diagram:
Caption: Comparison of Analytical Techniques for Purity Validation.
Conclusion
The purity of this compound is a critical parameter that necessitates a robust and validated analytical method for its determination. This guide has detailed a comprehensive HPLC-based approach, grounded in the principles of scientific integrity and aligned with ICH guidelines. The proposed HILIC method offers a reliable and sensitive means for routine quality control.
Furthermore, a comparative analysis with qNMR and GC provides a broader perspective on the available analytical toolkit. While qNMR serves as an excellent primary method for reference standard characterization and structural confirmation, GC is particularly adept at analyzing volatile impurities. The choice of methodology should be guided by the specific requirements of the analysis, available resources, and the nature of the impurities being investigated. By implementing a well-validated analytical strategy, researchers and developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their work.
A Senior Application Scientist's Guide to Comparing the Crosslinking Efficiency of 1,3-Bis(2-hydroxyethyl)urea and Other Common Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crosslinking in Biomaterial and Drug Development
In the fields of drug delivery, tissue engineering, and biomaterial science, the ability to form stable, three-dimensional polymer networks is paramount. This is achieved through a process known as crosslinking, where individual polymer chains are covalently or ionically linked. The choice of crosslinking agent is a critical decision that profoundly influences the final material's mechanical strength, degradation rate, swelling behavior, and biocompatibility.[1][2]
This guide provides an in-depth comparison of the crosslinking efficiency of 1,3-Bis(2-hydroxyethyl)urea (BHEU), a hydroxyalkylurea-based crosslinker, with several industry-standard agents: formaldehyde, glutaraldehyde, and the carbodiimide EDC. We will delve into their mechanisms of action, provide robust experimental protocols for performance evaluation, and present a framework for interpreting the resulting data. Our objective is to equip you, our fellow scientists, with the knowledge to make informed decisions when selecting the optimal crosslinking strategy for your specific application.
Understanding the Crosslinking Agents: Mechanisms and Chemical Structures
The efficiency and specificity of a crosslinking reaction are dictated by the chemical nature of the agent. Each of the crosslinkers discussed here targets different functional groups, a crucial factor in experimental design.
1. This compound (BHEU)
BHEU is a (hydroxyalkyl)urea crosslinker, meaning its reactive moieties are the terminal hydroxyl (-OH) groups.[3] Unlike many common crosslinkers that target amines, BHEU is particularly effective for crosslinking polymers containing carboxyl groups, such as poly(acrylic acid). The reaction proceeds via esterification, where the hydroxyl groups of BHEU react with carboxyl groups on the polymer backbone, releasing water as a byproduct.[3] This mechanism suggests BHEU is a promising candidate for applications where preserving amine functionality is critical.
2. Formaldehyde
Formaldehyde is a classic, zero-length crosslinker that is highly cell-permeable, making it a staple in chromatin immunoprecipitation (ChIP) and other in-vivo crosslinking assays.[4][5][6] Its primary targets are primary amine groups (e.g., on lysine residues in proteins). The reaction forms an initial Schiff base, which can then react with another amine to create a stable methylene bridge.[7] Despite its widespread use, its crosslinking efficiency in cellular environments is estimated to be relatively low, around 1%.[4]
3. Glutaraldehyde
Glutaraldehyde is a five-carbon dialdehyde renowned for its high efficiency in crosslinking proteins.[8][9] Like formaldehyde, it reacts rapidly with primary amines. Studies have shown that among various dialdehydes, the five-carbon chain of glutaraldehyde maximizes reactivity, leading to the formation of thermally and chemically stable crosslinks.[8][9] However, its chemistry in aqueous solutions is complex, with multiple polymeric forms existing in equilibrium, and its potential cytotoxicity from unreacted aldehyde groups is a significant consideration for biomedical applications.[10]
4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Diagram of Crosslinker Structures
Caption: Chemical structures of the compared crosslinking agents.
Experimental Design for a Robust Comparative Analysis
To objectively compare crosslinking efficiency, a well-controlled experimental setup is essential. The following protocols are designed as self-validating systems to provide quantifiable and comparable data. We will use a protein-based hydrogel (e.g., gelatin) as a model system, as it contains both amine and carboxyl groups, allowing for the evaluation of all four crosslinkers.
Experimental Workflow Overview
Caption: General workflow for comparing crosslinker efficiency.
Protocol 1: Swelling Ratio and Gel Content Determination
Causality: The extent of crosslinking directly correlates with the structural integrity of a hydrogel in a solvent. A higher crosslink density results in a tighter polymer network that restricts the uptake of water (lower swelling ratio) and increases the fraction of the polymer that is insoluble (higher gel content).[14] This method provides a straightforward, macroscopic measure of crosslinking efficiency.
Methodology:
-
Sample Preparation: Prepare 1 mL hydrogel samples for each crosslinker and a no-crosslinker control in pre-weighed microcentrifuge tubes. Cure according to specific reaction conditions (e.g., 4 hours at 37°C).
-
Initial Weighing: After curing, freeze-dry (lyophilize) the hydrogels to remove all water. Record the dry weight (W_d).
-
Swelling: Rehydrate the dried hydrogels by immersing them in phosphate-buffered saline (PBS, pH 7.4) at room temperature for 24 hours to reach equilibrium swelling.
-
Swollen Weight: Carefully remove the swollen hydrogels, blot away excess surface water with filter paper, and record the swollen weight (W_s).
-
Insoluble Mass: After recording W_s, freeze-dry the samples again to obtain the final dry weight of the insoluble polymer network (W_f).
-
Calculations:
-
Swelling Ratio (SR) = (W_s - W_d) / W_d
-
Gel Content (%) = (W_f / W_d) * 100
-
Protocol 2: Quantification of Free Primary Amines
Causality: For amine-reactive crosslinkers (formaldehyde, glutaraldehyde, EDC), efficiency can be determined by quantifying the consumption of available primary amine groups. A higher efficiency corresponds to a lower number of remaining free amines.[15] This protocol provides a direct molecular-level measurement of the crosslinking reaction's progress.
Methodology:
-
Sample Preparation: After the crosslinking reaction, wash the hydrogel samples thoroughly with PBS to remove any unreacted crosslinker.
-
Fluorescent Labeling: Immerse the hydrogels in a solution of an amine-reactive fluorescent probe, such as Carboxyfluorescein Succinimidyl Ester (CFSE), and incubate in the dark (e.g., 1 hour at room temperature).
-
Washing: Wash the labeled hydrogels extensively with PBS to remove any unbound fluorescent probe.
-
Measurement:
-
Option A (Digestion): Digest the hydrogel samples (e.g., using collagenase for gelatin). Measure the fluorescence of the resulting solution using a plate reader (Excitation/Emission ~490/525 nm).
-
Option B (Imaging): For a qualitative or semi-quantitative analysis, frozen sections of the hydrogel can be prepared and imaged using a fluorescence microscope.[15]
-
-
Analysis: Compare the fluorescence intensity of the crosslinked samples to the no-crosslinker control. A lower fluorescence signal indicates fewer free amines and thus a higher degree of crosslinking.
Protocol 3: Mechanical Analysis via Oscillatory Rheology
Causality: The formation of crosslinks transforms a polymer solution or a weak gel into a mechanically robust solid-like material. Oscillatory rheology can precisely measure the viscoelastic properties of the material. The storage modulus (G'), which represents the elastic component, is directly proportional to the crosslink density in the rubbery plateau region.[16][17]
Methodology:
-
Sample Preparation: Prepare disc-shaped hydrogel samples (e.g., 8 mm diameter, 1 mm thickness) for each crosslinker condition. Ensure samples are fully equilibrated in PBS.
-
Rheometer Setup: Use a rheometer with a parallel plate geometry. Place the hydrogel sample on the bottom plate and lower the top plate to make contact and apply a slight compressive force.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' is independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER.
-
Analysis: Compare the storage modulus (G') values for each sample at a fixed frequency (e.g., 1 Hz). A higher G' value indicates greater stiffness and a higher crosslink density.[16]
Data Presentation and Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. The data below is illustrative and represents a template for presenting your experimental findings.
| Crosslinking Agent | Swelling Ratio (SR) | Gel Content (%) | Relative Free Amines (%) (vs. Control) | Storage Modulus (G') @ 1 Hz (Pa) |
| No Crosslinker (Control) | N/A (Dissolves) | 0 | 100 | < 1 |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Formaldehyde (1%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Glutaraldehyde (0.5%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| EDC (50 mM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Interpretation:
-
Lower Swelling Ratio & Higher Gel Content: Indicates more efficient crosslinking.
-
Lower Relative Free Amines: Indicates higher efficiency for amine-reactive crosslinkers (FA, GA, EDC). For BHEU, which targets carboxyls, the free amine content is expected to be high, similar to the control.
-
Higher Storage Modulus (G'): Directly correlates with higher crosslink density and efficiency for all agents.
Expertise & Field-Proven Insights
The "most efficient" crosslinker is application-dependent. The quantitative data from the protocols above must be interpreted in the context of your project's specific requirements.
-
This compound (BHEU): A patent indicates that BHEU is significantly more efficient at curing poly(acrylic acid) than a similar crosslinker, bis[N,N-di(β-hydroxyethyl)]adipamide, even without a catalyst.[3] Its key advantage is its specificity for carboxyl groups, which is highly valuable when working with proteins where modification of lysine residues could negatively impact biological activity.
-
Formaldehyde: While its efficiency is low, its reversibility by heating makes it unique for applications like ChIP where the crosslinks must be removed to analyze the bound DNA or protein.[5][6] Its small size allows it to rapidly penetrate cells and tissues.[4]
-
Glutaraldehyde: Often the most efficient agent for creating mechanically robust and stable protein-based materials.[1][9] However, concerns over cytotoxicity necessitate thorough washing steps to remove residual aldehydes, making it less ideal for in-vivo applications or cell-encapsulating hydrogels.[10]
-
EDC: The go-to crosslinker for bioconjugation when a zero-length linkage is desired (e.g., attaching a small molecule drug to a protein carrier).[12][18] The reaction must be carefully optimized (pH, buffer choice) to favor amide bond formation over hydrolysis of the active intermediate.[13] Phosphate buffers should be avoided as they can interfere with the reaction; MES or HEPES buffers are preferred.
Conclusion
This guide provides a comprehensive framework for comparing the crosslinking efficiency of this compound against formaldehyde, glutaraldehyde, and EDC. There is no single "best" crosslinker; the optimal choice is a function of the target molecule, the desired material properties, and biocompatibility constraints. BHEU presents a compelling alternative, particularly for carboxyl-containing polymers where amine preservation is crucial. By employing the multi-faceted experimental approach detailed here—combining macroscopic (swelling, mechanics) and molecular (amine quantification) analyses—researchers can generate the robust, comparative data needed to validate their choice of crosslinker and accelerate their research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Cross-link - Wikipedia [en.wikipedia.org]
- 3. US5858549A - (Hydroxyalkyl)urea crosslinking agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo formaldehyde cross-linking: it is time for black box analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Carbodiimide induced cross-linking, ligand addition, and degradation in gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of glutaraldehyde crosslinking efficiency with an amine-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 1,3-Bis(2-hydroxyethyl)urea
For researchers, scientists, and drug development professionals, the precise characterization of chemical entities is paramount. This guide provides an in-depth comparison of analytical methods for the characterization of 1,3-Bis(2-hydroxyethyl)urea, a compound of interest in polymer chemistry and medicinal research.[1][2] We will delve into the technical nuances of various analytical techniques, offering not just protocols, but the rationale behind their application, ensuring a robust and validated approach to your analytical challenges.
The Importance of Rigorous Characterization
This compound, with the molecular formula C5H12N2O3, is synthesized through methods like the condensation of urea with 2-aminoethanol.[1] Its utility in various applications necessitates a thorough understanding of its identity, purity, and stability.[1] Impurities, residual starting materials, or degradation products can significantly impact its performance and safety profile. This guide will equip you with the knowledge to select and implement the most appropriate analytical methods for comprehensive characterization.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are fundamental in confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Expertise & Experience: The choice of solvent is critical in NMR. For this compound, a deuterated solvent capable of dissolving the compound and exchanging with the labile protons (OH and NH) is preferred. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. The resulting spectra provide information on the number of different types of protons and carbons, their connectivity, and their chemical environment. For instance, the ¹H NMR spectrum is expected to show distinct signals for the methylene groups adjacent to the oxygen and nitrogen atoms.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts (δ) are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to confirm the expected molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: For this compound, the FTIR spectrum will be characterized by the presence of key vibrational bands. The broad O-H stretching vibration from the hydroxyl groups is expected in the range of 3200-3600 cm⁻¹. The N-H stretching of the urea moiety typically appears in the 3100-3500 cm⁻¹ region, often overlapping with the O-H band. The prominent C=O stretching of the urea carbonyl group is anticipated around 1600-1685 cm⁻¹. The C-N stretching and N-H bending vibrations will also be present, providing a unique fingerprint for the molecule.[4][5]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and compare them with reference spectra or theoretical predictions to confirm the presence of the expected functional groups.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expertise & Experience: The choice of ionization technique is crucial. For a relatively small and polar molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization method that will likely yield the protonated molecule [M+H]⁺ as the base peak. The exact mass obtained from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, providing a high degree of confidence in the compound's identity.[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Acquire the spectrum in positive ion mode using ESI.
-
Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. The isotopic pattern should also be consistent with the molecular formula C5H12N2O3.
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is indispensable for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.
Expertise & Experience: For a polar compound like this compound, a reverse-phase HPLC method is a good starting point.[6] However, due to its high polarity, retention on a standard C18 column might be challenging. Therefore, a more polar embedded-group or an aqueous C18 column is recommended. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for highly polar analytes.[7] The selection of the mobile phase is critical for achieving good separation. A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. A UV detector is suitable for detection, as the urea chromophore absorbs at low UV wavelengths (around 200-210 nm).[7][8]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column with polar endcapping or an aqueous C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A small amount of an additive like formic acid may be used to improve peak shape if MS detection is desired.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The purity can be assessed by the area percentage of the main peak. For quantification, a calibration curve should be prepared using standards of known concentrations.
Thermal Analysis for Stability Assessment
Thermal analysis techniques provide insights into the thermal stability and decomposition behavior of materials.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components.[9] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and glass transitions.[9] For this compound, TGA can determine the onset of thermal decomposition, while DSC can determine its melting point. These techniques are crucial for understanding the material's stability during storage and processing.[10][11]
Experimental Protocol: TGA/DSC
-
Instrumentation: A TGA or DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum).
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.
-
Data Interpretation: Determine the onset of decomposition from the TGA curve and the melting point from the endothermic peak in the DSC thermogram.
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations | Application |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment. | Unambiguous structural elucidation, quantitative analysis possible. | Lower sensitivity, requires relatively pure sample, expensive instrumentation. | Primary for structural confirmation and identification. |
| FTIR | Presence of functional groups. | Rapid, non-destructive, relatively inexpensive. | Provides limited structural information, not ideal for quantification. | Rapid identity check and confirmation of functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with HRMS. | Isomers may not be distinguishable, soft ionization may not provide fragmentation. | Confirmation of molecular weight and elemental composition. |
| HPLC | Purity, quantification of the main component and impurities. | High resolution, high sensitivity, quantitative. | Method development can be time-consuming. | Essential for purity assessment and quantification. |
| TGA/DSC | Thermal stability, melting point, decomposition profile. | Provides critical information on material properties. | Does not provide structural information. | Important for stability studies and material characterization. |
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the comprehensive analytical characterization of this compound.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. While NMR stands as the cornerstone for definitive structural elucidation, it must be complemented by techniques such as FTIR and mass spectrometry for rapid identification and molecular weight confirmation. HPLC is indispensable for assessing purity and quantifying the compound, and thermal analysis provides crucial information about its stability. By employing this integrated analytical strategy, researchers can ensure the quality and consistency of this compound, paving the way for its successful application in their respective fields.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote [mtc-usa.com]
- 9. Laboratory for thermal analyses (DSC, TMA, TGA) | ATU [atu-lab.de]
- 10. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C-NMR Spectral Analysis of 1,3-Bis(2-hydroxyethyl)urea
Introduction
1,3-Bis(2-hydroxyethyl)urea is a symmetrical urea derivative characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms. This structure imparts properties that make it a valuable compound in various applications, including as a modifier for urea-formaldehyde resins and as a humectant in personal care products. Accurate structural elucidation and purity assessment are paramount in both research and industrial settings, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical technique.
This guide provides an in-depth analysis of the ¹H and ¹³C-NMR spectra of this compound. We will explore the unique challenges presented by its structure, offer a detailed interpretation of its spectral data, and draw comparisons with simpler, related molecules to provide a comprehensive understanding of its spectroscopic signature.
Part 1: The Challenge of Labile Protons in Hydroxyethyl Ureas
A cursory look at the structure of this compound reveals the presence of four labile protons: two hydroxyl (-OH) protons and two amine (-NH) protons. These protons can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange can lead to several complications in the ¹H NMR spectrum:
-
Signal Broadening: Rapid exchange often results in broad signals that can be difficult to distinguish from the baseline.
-
Loss of Coupling Information: The exchange process can decouple these protons from adjacent methylene (-CH₂-) groups, obscuring valuable structural information.
-
Variable Chemical Shifts: The chemical shift of labile protons is highly dependent on solvent, temperature, and concentration.
Expert Insight: To overcome these challenges, the choice of NMR solvent is critical. While solvents like D₂O will cause the labile protons to exchange with deuterium and disappear from the spectrum, polar aprotic solvents that can form strong hydrogen bonds are ideal for resolving them. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice because it slows down the rate of proton exchange, allowing for the observation of sharp signals for both -OH and -NH protons and, crucially, their coupling to adjacent carbons.[1]
Part 2: Spectral Data for this compound
dot
Caption: Molecular structure of this compound with labeling for NMR assignments.
Table 1: Predicted ¹H and ¹³C-NMR Spectral Data for this compound in DMSO-d₆
| Nucleus | Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |
| ¹H | H-N(a) | ~6.1 | Triplet (t) | 2H | Amide N-H |
| H-O | ~4.6 | Triplet (t) | 2H | Hydroxyl O-H | |
| H-C(c) | ~3.4 | Quartet (q) | 4H | -CH₂ -OH | |
| H-C(b) | ~3.1 | Quartet (q) | 4H | -NH-CH₂ - | |
| ¹³C | C(1) | ~159 | Singlet | - | Carbonyl C =O |
| C(c) | ~60 | Singlet | - | -C H₂-OH | |
| C(b) | ~42 | Singlet | - | -NH-C H₂- |
Predicted multiplicities in ¹H NMR assume coupling is well-resolved in DMSO-d₆.
Analysis of Spectral Data
-
¹H-NMR Spectrum: Due to the molecule's C₂ symmetry, the two hydroxyethyl substituents are chemically equivalent, simplifying the spectrum to four signals.
-
The amide proton (H-N(a)) is expected furthest downfield (~6.1 ppm) and should appear as a triplet due to coupling with the adjacent -CH₂- group (H-C(b)).
-
The hydroxyl proton (H-O) is predicted around 4.6 ppm, also as a triplet from coupling to its adjacent -CH₂- group (H-C(c)).
-
The two methylene groups are distinct. The -CH₂-OH protons (H-C(c)) are deshielded by the electronegative oxygen, appearing around 3.4 ppm. They are coupled to both the adjacent -CH₂- group and the -OH proton, likely resulting in a quartet or multiplet.
-
The -NH-CH₂- protons (H-C(b)) are slightly more shielded, appearing around 3.1 ppm. They would be coupled to both the adjacent -CH₂- group and the -NH proton, also giving a quartet or multiplet.
-
-
¹³C-NMR Spectrum: The symmetry results in only three distinct carbon environments.
-
The carbonyl carbon (C(1)) is the most deshielded, appearing around 159 ppm, a typical range for urea carbonyls.[4]
-
The carbon bonded to the hydroxyl group (C(c)) is expected around 60 ppm, consistent with a primary alcohol.[3]
-
The carbon bonded to the nitrogen atom (C(b)) is the most shielded of the three, predicted around 42 ppm.
-
Part 3: Comparative Spectral Analysis
Comparing the spectra of this compound with its simpler precursors—urea and ethanolamine—and its mono-substituted analog, 2-hydroxyethylurea, provides invaluable insight into how structure dictates chemical shifts.
Table 2: Comparison of ¹H and ¹³C-NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | Nucleus | H-N / H-N₂ | H-O | H-C-O | H-C-N | C=O | C-O | C-N |
| Urea | ¹H | ~5.5[5] | - | - | - | |||
| ¹³C | ~161 | - | - | |||||
| Ethanolamine | ¹H | ~2.5 (NH₂) | ~4.5 | ~3.5 | ~2.7 | |||
| ¹³C | - | ~60 | ~44 | |||||
| 2-Hydroxyethylurea[2] | ¹H | 6.0 (NH) / 5.5 (NH₂) | 4.7 | 3.4 | 3.0 | |||
| ¹³C | ~159 | ~61 | ~42 | |||||
| This compound | ¹H | ~6.1 | ~4.6 | ~3.4 | ~3.1 | |||
| ¹³C | ~159 | ~60 | ~42 |
Note: Data for Urea and Ethanolamine are approximated for DMSO-d₆ based on typical values and may vary.
Comparative Insights:
-
Symmetry: The most striking difference between 2-hydroxyethylurea and this compound is symmetry. The former is asymmetric, showing distinct signals for the -NH₂ and -NH- protons. The latter is symmetric, resulting in a single, simplified -NH- environment. This symmetry is a key identifier.[6]
-
Amide Protons: The chemical shift of the -NH- proton in the bis-substituted urea (~6.1 ppm) is slightly downfield compared to the mono-substituted version (6.0 ppm), reflecting a subtle change in the electronic environment.
-
Methylene Protons: The chemical shifts for the methylene groups (-CH₂-O and -CH₂-N) are remarkably consistent between the mono- and di-substituted ureas, indicating that the addition of the second substituent on the other side of the carbonyl group has a minimal electronic effect on the first substituent's alkyl chain.
-
Carbonyl Carbon: The carbonyl carbon's chemical shift remains largely unchanged across the urea series (~159-161 ppm), as it is primarily influenced by the directly attached nitrogen atoms.
Part 4: Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended. This methodology is designed to be a self-validating system, providing clear, interpretable results.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D) to the NMR tube.
-
Dissolution: Cap the tube securely and vortex or gently agitate until the sample is completely dissolved. A brief, gentle warming may be applied if necessary, but allow the sample to return to room temperature before analysis.
-
Causality: Using a sufficient concentration ensures a good signal-to-noise ratio in a reasonable acquisition time. DMSO-d₆ is chosen to resolve labile proton signals.[1]
-
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment.
-
Scans: 16-32 scans.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Scans: 1024-4096 scans, depending on concentration.
-
Relaxation Delay (d1): 5-10 seconds. A longer delay is crucial for ensuring proper relaxation of the quaternary carbonyl carbon for accurate integration if needed.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectra manually. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[7]
dot
Caption: Standard workflow for NMR spectral analysis of this compound.
Conclusion
The NMR spectra of this compound are highly characteristic and readily interpreted, particularly when acquired in DMSO-d₆. The molecule's symmetry is a key feature, simplifying the spectra to four ¹H signals and three ¹³C signals. By understanding the influence of the hydroxyl, amine, and carbonyl functional groups on the chemical shifts of adjacent nuclei, and by comparing the data to simpler structural analogs, a confident and unambiguous structural assignment can be achieved. The protocols outlined herein provide a robust framework for obtaining high-quality data, ensuring the integrity of analytical results for researchers and drug development professionals.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 2-HYDROXYETHYLUREA(2078-71-9) 1H NMR spectrum [chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1,3-Bis(2-hydroxyethyl)urea
For researchers, scientists, and drug development professionals engaged in the analysis of small polar molecules, this guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization and quantification of 1,3-Bis(2-hydroxyethyl)urea. We will explore the nuances of method selection, delve into the intricacies of fragmentation patterns, and offer a comparative assessment against alternative analytical techniques, all supported by experimental insights and established scientific principles.
Introduction to this compound and its Analytical Challenges
This compound is a symmetrical, polar molecule with the chemical structure C₅H₁₂N₂O₃. Its applications span from a precursor in polymer chemistry to a potential component in pharmaceutical formulations. The inherent polarity and low molecular weight of this compound present unique analytical challenges, necessitating sensitive and specific methodologies for its accurate determination. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for this purpose.
Mass Spectrometry: A Primary Tool for Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier technique for the analysis of this compound due to its high sensitivity, selectivity, and ability to handle polar, non-volatile compounds without the need for derivatization.
The Logic of LC-MS Method Selection
The choice of an appropriate LC-MS method is paramount for achieving reliable and reproducible results. For a highly polar analyte like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mode of choice. Unlike reversed-phase chromatography, which struggles to retain very polar compounds, HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of hydrophilic analytes. This results in better peak shapes, increased sensitivity, and resolution from other matrix components.
Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds. ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ in the positive ion mode, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.
Proposed Fragmentation Pathway of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on established principles for similar N,N'-substituted ureas.[1] The primary fragmentation event is anticipated to be the cleavage of the C-N bond of the urea moiety, leading to the elimination of an isocyanate group.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
The expected protonated molecule [C₅H₁₃N₂O₃]⁺ would have a mass-to-charge ratio (m/z) of 149.09. Key predicted fragment ions would include:
-
m/z 104.07: Resulting from the loss of a hydroxyethyl group (-CH₂CH₂OH).
-
m/z 88.06: Formed by the cleavage of the C-N bond with the loss of a 2-aminoethanol moiety (-NH₂CH₂CH₂OH).
-
m/z 61.04: Corresponding to the protonated isocyanate fragment.
-
m/z 44.05: Representing the hydroxyethyl cation [CH₂CH₂OH]⁺.
This predicted fragmentation provides a solid foundation for developing a selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantitative analysis.
Comparison of Analytical Techniques
While LC-MS is a powerful tool, it is essential to consider other analytical techniques and their respective strengths and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity, suitable for complex matrices, no derivatization required. | Higher instrument cost and complexity. | Low ng/mL to pg/mL |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent chromatographic resolution for volatile compounds. | Requires derivatization for polar analytes like ureas to increase volatility, which adds complexity and potential for variability.[2][3][4][5][6] | ng/mL range (analyte dependent) |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Lower instrument cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, requires analyte to have a UV chromophore (urea absorbs at low UV, ~210 nm).[7][8][9][10] | µg/mL range |
| Colorimetric Assays | Chemical reaction producing a colored product measured by a spectrophotometer. | Simple, inexpensive, and suitable for high-throughput screening. | Prone to interference from other compounds in the matrix, lower sensitivity and specificity.[11][12][13][14][15] | High µg/mL to mg/mL range |
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a detailed, step-by-step protocol for the quantitative analysis of this compound in a biological matrix, such as plasma, using LC-MS/MS. This protocol is designed to be a self-validating system, incorporating internal standards and quality controls.
Caption: LC-MS/MS workflow for this compound analysis.
Methodology
-
Sample Preparation (Protein Precipitation):
-
Rationale: To remove proteins that can interfere with the analysis and damage the LC column.
-
Procedure: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Rationale: To separate the analyte from other components in the sample matrix.
-
Column: A HILIC column (e.g., a silica-based column with a polar bonded phase).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Rationale: To specifically detect and quantify the analyte.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 149.09 → 104.07 (quantifier), 149.09 → 88.06 (qualifier).
-
Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled analog.
-
-
-
Data Analysis:
-
Rationale: To determine the concentration of the analyte in the samples.
-
Procedure: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The mass spectrometry analysis of this compound, particularly utilizing LC-MS/MS with a HILIC separation, offers a highly sensitive, specific, and robust method for its quantification in various matrices. While other techniques such as GC-MS, HPLC-UV, and colorimetric assays have their merits, they often fall short in terms of either sensitivity, specificity, or ease of sample preparation for this polar analyte. The proposed fragmentation pattern and detailed LC-MS/MS protocol in this guide provide a strong starting point for researchers to develop and validate their own analytical methods for this and similar compounds. As with any analytical endeavor, the choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. youtube.com [youtube.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote [mtc-usa.com]
- 11. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 14. Colorimetric determination of urea [protocols.io]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1,3-Bis(2-hydroxyethyl)urea: A Performance Assessment in Polymer Matrices
This guide provides an in-depth technical assessment of 1,3-Bis(2-hydroxyethyl)urea (BHEU) as a functional additive in various polymer systems. Designed for researchers, material scientists, and formulation experts, this document moves beyond surface-level data to explore the mechanistic underpinnings of BHEU's performance. We will objectively compare its efficacy against established alternatives, supported by experimental data and validated protocols, to guide informed material selection and innovation.
Introduction: Understanding this compound (BHEU)
This compound (CAS No. 15438-70-7) is a symmetrical urea derivative characterized by two hydroxyethyl groups attached to its nitrogen atoms. This unique structure, combining a central urea moiety with terminal hydroxyl groups, positions BHEU as a compelling candidate for modifying polymer properties.[1]
-
Chemical Structure and Properties: With a molecular weight of 148.16 g/mol , BHEU is a solid at room temperature.[1] Its structure features four hydrogen bond donor sites and three acceptor sites, rendering it highly soluble in polar solvents like water and influencing its interaction with polymer chains.[1] The presence of the hydroxyethyl arms differentiates it from simple urea, suggesting enhanced flexibility and potential for more extensive hydrogen bonding networks.
BHEU is typically synthesized through the condensation of urea with 2-aminoethanol (ethanolamine) or by reacting urea with ethylene carbonate.[1][2][3] Its primary industrial applications include use as a modifier and plasticizer for urea-formaldehyde (UF) resins to improve flexibility and thermal stability, and as a component in the production of polyurethane foams.[1][3][4]
The Rationale for BHEU in Polymer Systems: A Mechanistic Overview
The decision to incorporate an additive like BHEU is driven by the need to modulate a polymer's intermolecular forces. In rigid or semi-crystalline polymers, strong polymer-polymer interactions (e.g., hydrogen bonds, van der Waals forces) restrict chain mobility, often leading to brittleness. A plasticizer's primary role is to disrupt these interactions.
BHEU achieves this through two key mechanisms:
-
Interchain Disruption: BHEU molecules, being smaller than the polymer chains, position themselves between them. This increases the "free volume" within the polymer matrix, effectively pushing the chains apart and reducing the energy required for them to move past one another.
-
Competitive Hydrogen Bonding: The urea and hydroxyl groups on BHEU form strong hydrogen bonds with polar sites on the polymer chains (e.g., hydroxyl groups in starch or PVA, amide groups in proteins). This new plasticizer-polymer interaction replaces the original, more rigid polymer-polymer bonds, thereby increasing segmental mobility and overall flexibility.
The dual hydroxyethyl groups are critical; compared to simple urea, they provide greater steric hindrance and more flexible points of interaction, which is hypothesized to result in superior plasticization efficiency and reduced additive migration.
Caption: BHEU plasticization mechanism.
Performance Comparison: BHEU vs. Alternatives in Key Polymer Matrices
While direct, comprehensive studies on BHEU across a wide range of polymers are emerging, we can construct a robust performance profile by analyzing data on its parent compound, urea, and its common competitor, glycerol. This comparative approach provides a scientifically grounded framework for predicting BHEU's behavior.
Target Polymer Matrix: Biodegradable Starch Films
Starch is a widely researched biopolymer, but its inherent brittleness necessitates plasticization. Glycerol is the industry standard, while urea is a well-studied alternative.[5]
Key Performance Indicators:
-
Plasticizing Efficiency (Glass Transition Temperature, Tg): A lower Tg indicates greater plasticizing efficiency, as it signifies increased polymer chain mobility at lower temperatures. Studies have shown that urea is a more efficient plasticizer for starch than glycerol, resulting in a greater reduction in Tg.[5] This is attributed to urea's ability to form stronger interactions with the starch matrix.[5] BHEU, with its additional hydroxyl groups, is expected to exhibit even stronger interactions and thus a more significant Tg depression.
-
Mechanical Properties: The ideal plasticizer enhances flexibility (elongation at break) without excessively compromising strength (tensile strength). In starch films, urea has been shown to enhance mechanical properties more effectively than glycerol.[5] However, in other studies with wheat starch, high concentrations of urea led to lower tensile strength compared to fructose and sorbitol, but higher than the control.[6] Films plasticized with glycerol often show decreased tensile strength but significantly increased elongation.[7][8] BHEU is anticipated to strike a superior balance, with the flexible hydroxyethyl chains promoting high elongation while the strong H-bonding capacity of the urea core helps maintain tensile strength.
-
Water Susceptibility & Barrier Properties: A major drawback of many hydrophilic plasticizers is increased water absorption and poor water vapor barrier properties.[6] In starch films, urea and glycerol both increase water vapor permeability (WVP) compared to unplasticized films, with urea-plasticized films showing the highest WVP in some studies.[6] Conversely, research on PVA/xylan films suggests that urea can improve water resistance compared to glycerol.[9] The hydrophilic nature of BHEU suggests it will likely increase water sensitivity, a critical consideration for applications requiring moisture resistance.
Comparative Data Summary: Starch-Based Films
| Performance Metric | Glycerol (Typical) | Urea (Typical) | This compound (Projected) | Reference |
|---|---|---|---|---|
| Glass Transition (Tg) | Moderate Depression | Significant Depression | Very Significant Depression | [5][7] |
| Tensile Strength (TS) | Decreases | Maintains or slightly increases | Maintains or slightly decreases | [5][6][7] |
| Elongation at Break (EAB) | Significantly Increases | Increases | Significantly Increases | [6][7][8] |
| Water Vapor Permeability | Increases | Increases (can be higher than glycerol) | Increases |[6] |
Target Polymer Matrix: Poly(vinyl alcohol) (PVA) Composites
PVA is a biodegradable, water-soluble polymer used in films and coatings. Its performance is often tuned with plasticizers.
-
Mechanical and Thermal Properties: In a comparative study on PVA/Oil Palm Ash films, glycerol addition decreased tensile strength while increasing elongation, a classic plasticizing effect.[7] In contrast, urea increased both tensile strength and elongation. This suggests that urea forms extensive hydrogen bonds that reinforce the matrix while still allowing for flexibility.[7] Thermogravimetric analysis (TGA) also revealed that urea-plasticized films had higher thermal decomposition temperatures than their glycerol-plasticized counterparts.[7] BHEU would likely follow a similar trend to urea, potentially offering enhanced thermal stability due to its larger size and more extensive bonding network.
Target Polymer Matrix: Urea-Formaldehyde (UF) Resins
This is a primary application for hydroxyalkylureas.[4] UF resins are thermosets known for their strength and low cost but also for their brittleness and potential for formaldehyde emission.[10]
-
Flexibility and Curing: BHEU acts as an internal plasticizer or modifier. It co-reacts into the polymer backbone. The flexible C-C single bonds of the hydroxyethyl groups are incorporated into the otherwise rigid, crosslinked network. This disrupts the dense packing of the polymer chains, increasing flexibility and reducing the likelihood of stress-cracking. Unlike external plasticizers, this covalent integration prevents migration. The hydroxyl groups can also participate in condensation reactions, affecting the final crosslink density and cure characteristics of the resin.[1]
Experimental Protocols for Performance Validation
To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for assessing the performance of BHEU in a polymer matrix.
Workflow for Evaluating Plasticizer Performance
Caption: General workflow for evaluating plasticizer performance.
Protocol 1: Tensile Property Measurement (ASTM D882)
This protocol determines the tensile strength (TS) and elongation at break (EAB) of thin polymer films.
-
Sample Preparation: Cut conditioned film samples into rectangular strips (e.g., 10 mm width, 100 mm length). Measure the thickness at five different points using a micrometer and calculate the average.
-
Instrument Setup: Use a universal testing machine (UTM) with grips suitable for thin films. Set the initial grip separation to 50 mm and the crosshead speed to 50 mm/min.
-
Testing: Mount the film strip in the grips, ensuring it is aligned and not slipping. Start the test, recording the force and displacement until the film breaks.
-
Calculation:
-
Tensile Strength (MPa) = (Maximum Force) / (Initial Cross-Sectional Area)
-
Elongation at Break (%) = [(Final Length at Break - Initial Length) / Initial Length] * 100
-
-
Analysis: Perform at least five replicate tests for each formulation and report the average and standard deviation. Compare the TS and EAB values of films containing BHEU with control (no plasticizer) and alternative plasticizers.
Protocol 2: Differential Scanning Calorimetry (DSC) for Tg Determination
This protocol measures the heat flow associated with thermal transitions in the polymer.
-
Sample Preparation: Accurately weigh 5-10 mg of the conditioned film into an aluminum DSC pan. Crimp-seal the pan.
-
Instrument Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well above the expected Tg (e.g., 150°C). This is the first heating scan.
-
Hold for 2 minutes to erase thermal history.
-
Cool the sample back down to the starting temperature at the same rate.
-
Ramp the temperature up again at 10°C/min. This is the second heating scan.
-
-
Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan. A lower Tg indicates more effective plasticization.
Conclusion and Outlook
This compound emerges as a highly promising functional additive for a range of polymer systems. Its molecular structure suggests a superior performance profile compared to simple urea and, in certain aspects, glycerol. The combination of a rigid, H-bonding urea core with flexible hydroxyethyl arms allows it to effectively reduce glass transition temperatures and enhance elongation, while potentially offering better retention of tensile strength and improved thermal stability.
Its primary advantages are most pronounced in polar, biodegradable polymer systems like starch and PVA, where it can act as a highly efficient plasticizer. In thermoset resins like UF, its ability to co-react into the polymer network makes it an effective internal flexibilizer, permanently improving material toughness.
However, researchers and formulators must remain cognizant of its hydrophilic nature, which may increase water sensitivity in the final product. The experimental protocols outlined in this guide provide a robust framework for systematically validating the performance of BHEU and determining its suitability for specific applications. Future research should focus on generating direct comparative data for BHEU across these matrices to fully elucidate its performance advantages.
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Effect of Various Plasticizers in Different Concentrations on Physical, Thermal, Mechanical, and Structural Properties of Wheat Starch-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.usm.my [web.usm.my]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,3-Bis(2-hydroxyethyl)urea for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the production of 1,3-Bis(2-hydroxyethyl)urea, a versatile compound with applications ranging from polymer chemistry to potential therapeutic agents, is of significant interest.[1] This guide provides an in-depth comparative analysis of the two predominant synthesis routes, offering field-proven insights and experimental data to inform methodological choices in research and development. Our focus is on the practical implications of each route, examining not only the yield and purity but also the underlying chemical principles, safety considerations, and environmental impact.
Introduction to this compound
This compound, also known as N,N'-bis(2-hydroxyethyl)urea, is a symmetrically substituted urea derivative characterized by the presence of two hydroxyethyl groups. Its molecular structure, with a central urea moiety and terminal hydroxyl groups, imparts unique properties that make it a valuable building block in various chemical applications. It serves as a modifier and plasticizer for urea-formaldehyde resins and is explored in medicinal chemistry.[1][2]
This guide will dissect the two primary synthetic pathways to this molecule:
-
The Condensation Reaction of Urea with Ethanolamine
-
The Reaction of Urea with Ethylene Carbonate
We will explore the nuances of each method, providing detailed protocols and a comparative analysis to guide the discerning scientist in selecting the optimal route for their specific needs.
Route 1: The Classical Approach - Condensation of Urea and Ethanolamine
This traditional method involves the direct condensation of urea with two equivalents of ethanolamine at elevated temperatures. The reaction proceeds with the elimination of ammonia, which is typically removed from the reaction mixture to drive the equilibrium towards product formation.[1]
Mechanistic Insights
The reaction is believed to proceed through a nucleophilic addition-elimination mechanism. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea. This is followed by the elimination of ammonia. The reaction likely occurs in two successive steps, with the initial formation of the monosubstituted intermediate, 1-(2-hydroxyethyl)urea, followed by a second reaction with another molecule of ethanolamine to yield the desired this compound. The continuous removal of ammonia is crucial, as its presence can lead to reversible reactions and the formation of by-products.
Caption: Proposed reaction mechanism for the synthesis of this compound from urea and ethanolamine.
Experimental Protocol
The following protocol is a representative example of the synthesis of this compound via the urea-ethanolamine route.[3]
Materials:
-
Urea (60 g)
-
Ethanolamine (122 g)
-
Methanol (for recrystallization)
Procedure:
-
Combine 60 g of urea and 122 g of ethanolamine (a molar ratio of approximately 1:2) in a reaction flask equipped with a mechanical stirrer, a thermometer, and a condenser for ammonia removal.
-
Heat the reaction mixture with stirring to 115°C in an inert atmosphere.[3]
-
Maintain the temperature at 115°C for 8 hours, ensuring the continuous removal of the evolved ammonia gas.[3]
-
After 8 hours, the reaction mixture will contain this compound along with unreacted urea and ethanolamine.[3]
-
Cool the mixture and dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool to induce crystallization of the product.
-
Filter the crystals and wash with cold methanol to remove impurities.
-
Dry the purified crystals under vacuum.
This procedure typically yields a white crystalline solid with a melting point of approximately 81°C. The reported yield after recrystallization is up to 80%.[3]
Route 2: The Greener Alternative - Reaction of Urea and Ethylene Carbonate
This more modern approach utilizes ethylene carbonate as a reactant in place of ethanolamine. A significant advantage of this route is the avoidance of ammonia as a byproduct; instead, carbon dioxide is evolved.[3] This method can be significantly enhanced by the use of catalysts, such as synthetic zeolites, leading to higher yields and shorter reaction times.
Mechanistic Insights
The reaction between urea and ethylene carbonate is thought to involve the nucleophilic attack of the nitrogen atoms of urea on the carbonyl carbon of ethylene carbonate. This ring-opening reaction is followed by decarboxylation to yield the hydroxyethylated urea derivative. The use of a zeolite catalyst can facilitate this process by providing a surface for the reactants to interact and by activating the carbonyl group of ethylene carbonate, making it more susceptible to nucleophilic attack.
Caption: Proposed reaction mechanism for the synthesis of this compound from urea and ethylene carbonate.
Experimental Protocol
The following protocol details the synthesis of this compound using urea and ethylene carbonate in the presence of a zeolite catalyst.[3]
Materials:
-
Urea (60 g)
-
Ethylene Carbonate (176 g)
-
Synthetic Zeolite Catalyst (containing 0.4-0.9 wt% sodium oxide)
-
Barium hydroxide solution (for monitoring CO2 evolution)
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, thermometer, and a gas outlet, combine 60 g of urea and 176 g of ethylene carbonate (a molar ratio of 1:2).[3]
-
Add the synthetic zeolite catalyst to the reaction mixture.
-
Heat the mixture with stirring to a temperature between 140-150°C.[3]
-
Maintain the reaction at this temperature until the evolution of carbon dioxide ceases. The cessation of CO2 evolution can be monitored by bubbling the off-gas through a barium hydroxide solution; the reaction is complete when no more barium carbonate precipitate is formed.[3] The reaction time is typically between 3 to 5 hours.[3]
-
After the reaction is complete, cool the mixture and separate the zeolite catalyst by filtration.
-
The resulting product is this compound with a high purity.
This method can achieve a yield of up to 98% without the need for extensive purification.[3]
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Urea + Ethanolamine | Route 2: Urea + Ethylene Carbonate |
| Principle | Condensation with ammonia elimination | Addition-decarboxylation with CO2 elimination |
| Reaction Temperature | 115-140°C[1][3] | 140-150°C[3] |
| Reaction Time | ~8 hours[3] | 3-5 hours (catalyzed)[3] |
| Yield | Up to 80% (after recrystallization)[3] | Up to 98% (catalyzed)[3] |
| By-products | Ammonia, unreacted starting materials[1][3] | Carbon dioxide[3] |
| Purification | Recrystallization from methanol is necessary[3] | Filtration to remove catalyst; often high purity |
| Catalyst | Typically uncatalyzed | Synthetic zeolites significantly improve efficiency[3] |
| Safety Concerns | Handling of ammonia (toxic, corrosive gas) | Handling of ethylene carbonate (irritant) |
| Environmental Impact | Release of ammonia is a concern | Greener route with CO2 as the main byproduct |
In-Depth Discussion
Yield and Purity: The zeolite-catalyzed reaction of urea with ethylene carbonate demonstrates a clear advantage in terms of both yield and purity. The nearly quantitative yield of 98% and the lack of significant by-products often eliminate the need for costly and time-consuming purification steps like recrystallization, which is essential for the urea-ethanolamine route to achieve acceptable purity.[3]
Reaction Conditions and Efficiency: The catalyzed urea-ethylene carbonate route is also more time-efficient, with reaction times of 3-5 hours compared to the 8 hours or more required for the urea-ethanolamine condensation.[3] While the reaction temperatures are comparable, the significantly shorter reaction time for the ethylene carbonate route offers a higher throughput potential in a production setting.
Safety and Environmental Considerations: From a safety and environmental perspective, the urea-ethylene carbonate route is more favorable. The primary byproduct is carbon dioxide, which is less hazardous and easier to handle than the toxic and corrosive ammonia gas generated in the urea-ethanolamine reaction.[1][3] While ethylene carbonate is an irritant, the overall risk profile of this route is generally considered lower.
Conclusion and Recommendations
For researchers and professionals in drug development, the choice of synthesis route for this compound should be guided by the specific requirements of their project.
-
For high-purity material with minimal post-synthesis processing , the catalyzed reaction of urea with ethylene carbonate is the superior choice. Its high yield, shorter reaction time, and more favorable safety and environmental profile make it an attractive option for both laboratory-scale synthesis and potential scale-up.
-
The traditional condensation of urea with ethanolamine remains a viable, albeit less efficient, method. It may be considered if the starting materials are more readily available or if the necessary catalytic setup for the ethylene carbonate route is not accessible. However, careful consideration must be given to the handling and disposal of the ammonia byproduct and the necessity of a thorough purification step.
Ultimately, the data strongly suggests that the catalyzed urea-ethylene carbonate synthesis is the more robust, efficient, and environmentally conscious method for the preparation of this compound.
Safety Information
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[4]
References
- 1. Buy this compound (EVT-308026) | 15438-70-7 [evitachem.com]
- 2. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 3. RU2619588C1 - Method for this compound production - Google Patents [patents.google.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Bis(2-hydroxyethyl)urea
As researchers and scientists dedicated to drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7), a compound that, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, still requires diligent handling practices to ensure a safe laboratory environment.[1] This document moves beyond a simple checklist, offering a framework for understanding the rationale behind each safety protocol, thereby fostering a culture of proactive risk management.
Understanding the Compound: A Risk-Based Approach to Safety
This compound is a solid, hygroscopic substance with low molecular weight and high water solubility.[2] While it is widely used in various applications, it's crucial to recognize its potential hazards to implement appropriate safety measures. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Some safety data sheets indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation if inhaled.[3][4] Furthermore, it is considered harmful if swallowed.[3] Therefore, our safety protocols are designed to mitigate these specific risks.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended equipment for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes of solutions containing the compound and airborne dust particles that can cause serious eye irritation.[1][5] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation.[5] It is imperative to inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A fully-buttoned laboratory coat or chemical-resistant clothing. | Prevents the compound from coming into contact with skin and personal clothing.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be worn when dusts are generated. For higher dust concentrations, a P2 mask may be necessary.[5][6] | Minimizes the inhalation of airborne particles, which may cause respiratory irritation.[3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring a controlled laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[7][8] The use of a chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust generation.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Work Area Designation: Designate a specific area for handling the compound to prevent cross-contamination.
2. Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring its effectiveness.
3. Handling the Compound:
-
Weighing: When weighing the solid, do so in a fume hood or a designated weighing enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Avoid all direct contact with the compound.[9] Do not eat, drink, or smoke in the handling area.[6][9]
4. Doffing PPE and Decontamination:
-
Removal Sequence: The removal of PPE should be done in a manner that prevents re-contamination. A general guideline is to remove the most contaminated items first.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves.[9]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Spill Cleanup:
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step. All waste materials should be disposed of in accordance with applicable regional, national, and local laws and regulations.[1] Do not allow the product to enter drains or waterways.[3][10]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cir-safety.org [cir-safety.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. yeserchem.com [yeserchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
